2-Bromo-5-nitrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDMAKRJHGXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283589 | |
| Record name | 2-Bromo-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-73-4 | |
| Record name | 823-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromo-5-nitrofuran" physical and chemical properties
An In-depth Technical Guide to 2-Bromo-5-nitrofuran: Properties, Reactivity, and Applications
Executive Summary
This compound is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring an electron-deficient furan ring substituted with a bromine atom and a nitro group, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of its physicochemical properties, explores its key chemical transformations with detailed experimental insights, outlines analytical characterization techniques, and summarizes essential safety protocols. The strategic position of the bromo and nitro functionalities makes this molecule a valuable intermediate for nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations, rendering it a cornerstone building block in the synthesis of complex, biologically active molecules.
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The presence of the highly electronegative nitro group and the bromine atom significantly influences its polarity and reactivity.
Molecular Structure
The structure of this compound consists of a five-membered furan ring, with a bromine atom at the C2 position and a nitro group at the C5 position.
Caption: Molecular structure of this compound.
Tabulated Properties
A summary of the key physical and chemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 823-73-4 | [1][2][3] |
| Molecular Formula | C₄H₂BrNO₃ | [1][2][3] |
| Molecular Weight | 191.97 g/mol | [1][2][3] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 47 - 49 °C | [1] |
| Boiling Point | 118 °C at 15 mmHg | [1][2][4] |
| IUPAC Name | This compound | [3] |
| Dipole Moment | 4.20 D | [5] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature | [1] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the presence of two key reactive sites: the carbon-bromine bond and the nitro group. The electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), making the bromine atom a facile leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position, where the bromine is attached, is highly susceptible to attack by nucleophiles. This is the most common and synthetically valuable reaction for this substrate.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Field Insight: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.
Exemplary Protocol: Synthesis of 2-Amino-5-nitrofuran Derivative
This protocol describes a typical SNAr reaction using an amine as the nucleophile.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M).
-
Addition of Nucleophile: Add the desired amine (e.g., pyrrolidine, piperidine) (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base scavenges the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product usually precipitates and can be collected by vacuum filtration. If the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted-5-nitrofuran.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent derivatization chemistries, including acylation, alkylation, and diazotization.[7] Common reducing agents include metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl) or catalytic hydrogenation (H₂, Pd/C).
Caption: Synthetic workflow involving nitro group reduction and subsequent derivatization.
Exemplary Protocol: Reduction using Tin(II) Chloride
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully basify the reaction mixture to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 5-bromo-furan-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds essential for drug discovery.
Field Insight: While the C-Br bond is reactive, the analogous C-I bond is generally more reactive in the rate-determining oxidative addition step of these catalytic cycles.[8] However, this compound is often more cost-effective and stable, making it a pragmatic choice for many applications.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the desired 2-aryl-5-nitrofuran product.[10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard spectroscopic techniques are routinely employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the furan ring. These signals will appear as doublets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum should display four signals for the four carbons of the furan ring.[3] The carbon bearing the nitro group will be shifted significantly downfield.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic strong absorption bands for the nitro group (NO₂), typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, provides chemists with a powerful tool for the construction of novel compounds. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for its safe and effective utilization in research and development, especially within the pharmaceutical and agrochemical sectors.
References
- 2-Bromo-5-nitro-furan supplier - CAS 823-73-4. Exclusive Chemistry Ltd. [Link]
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- Nucleophilic Substitution Reactions. University of Calgary. [Link]
- Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- CAS No : 823-73-4| Chemical Name : this compound.
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"2-Bromo-5-nitrofuran" CAS number 823-73-4
An In-Depth Technical Guide to 2-Bromo-5-nitrofuran (CAS 823-73-4): A Cornerstone Intermediate in Modern Medicinal Chemistry
Introduction
This compound, identified by CAS number 823-73-4, is a heterocyclic organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Structurally, it consists of a furan ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position. This specific arrangement of functional groups imparts a high degree of reactivity, making it an exceptionally versatile and valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] Its primary utility lies in the development of pharmaceuticals, particularly nitrofuran-class antibacterial agents, but its applications also extend to agrochemicals and material science.[1]
The renewed focus on "old" drug classes to combat the escalating crisis of antibiotic resistance has brought nitrofuran derivatives back to the forefront of drug discovery.[3][4] Consequently, a thorough understanding of key precursors like this compound is paramount for drug development professionals. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all synthetic work. The physicochemical properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 823-73-4 | [1][2][5] |
| Molecular Formula | C₄H₂BrNO₃ | [1][2] |
| Molecular Weight | 191.97 g/mol | [1][2] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [1][6] |
| Melting Point | 47 - 49 °C | [1][5] |
| Boiling Point | 118 °C @ 15 mmHg | [1][5] |
| IUPAC Name | This compound | [2] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic data are critical for identity confirmation. Public databases and suppliers provide reference spectra, including:
-
¹H NMR and ¹³C NMR: To confirm the carbon-hydrogen framework.[2]
-
GC-MS: To verify molecular weight and purity.[2]
Synthesis and Purification
The synthesis of this compound typically proceeds via the electrophilic nitration of a brominated furan precursor. The electron-rich nature of the furan ring facilitates this transformation, though careful control of reaction conditions is necessary to achieve regioselectivity and avoid degradation.
Proposed Synthetic Workflow: Nitration of 2-Bromofuran
The most direct conceptual pathway is the nitration of 2-bromofuran. The furan ring is highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the C-5 position.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
-
Reagent Preparation: Prepare a nitrating agent, such as acetyl nitrate, in situ by slowly adding fuming nitric acid to a cooled (0 °C) solution of acetic anhydride.
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromofuran in a suitable solvent like acetic anhydride. Cool the solution to below 0 °C.
-
Nitration: Add the freshly prepared nitrating agent dropwise to the 2-bromofuran solution, maintaining the temperature below 0 °C to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Isolation: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and precipitate the crude product.
-
Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the nitro group is the key to the biological activity of its derivatives through metabolic reduction.
Key Reaction Pathways
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-2 position is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the primary method for incorporating the 5-nitrofuran scaffold into larger, more complex molecules, forming a stable C-N, C-S, or C-O bond. This reactivity makes it an essential building block in medicinal chemistry.[1]
-
Reduction of the Nitro Group: The 5-nitro group can be chemically reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride or catalytic hydrogenation.[7] This resulting amine can then be further functionalized, opening up a different set of synthetic possibilities. More importantly, this reduction is the basis of the biological mechanism of action for nitrofuran drugs.[3]
Caption: Core reactivity pathways of this compound.
Application in Drug Discovery: The Nitrofuran Antibiotics
This compound is a pivotal intermediate in the synthesis of nitrofuran antibiotics, a class of drugs experiencing a revival due to their efficacy against multidrug-resistant pathogens.[1][3][4]
Mechanism of Action: Reductive Activation
Nitrofuran compounds are prodrugs, meaning they are inactive until metabolized within the target cell.[3][4] The process is as follows:
-
Enzymatic Reduction: In bacterial cells, the 5-nitro group is reduced by bacterial nitroreductases (such as NfsA and NfsB in E. coli).[3][4]
-
Generation of Reactive Intermediates: This stepwise reduction generates highly reactive, short-lived electrophilic species, including nitroso and hydroxylamino derivatives.[3][8]
-
Multi-Target Damage: These reactive intermediates are the ultimate bactericidal agents, causing widespread cellular damage by reacting with and inhibiting multiple targets, including bacterial DNA, RNA, ribosomal proteins, and metabolic enzymes.[3][8][9]
This multi-targeted mechanism is a significant advantage, as it makes the development of bacterial resistance far more difficult compared to single-target antibiotics.[3][9]
Caption: Reductive activation and multi-target mechanism of nitrofuran antibiotics.
Case Study: Synthesis of Nitrofurantoin
Nitrofurantoin is a first-line antibiotic for treating uncomplicated urinary tract infections.[9] Its synthesis showcases the utility of 5-nitrofuran intermediates. While the direct precursor is often 5-nitro-2-furaldehyde, this compound represents a closely related and synthetically accessible starting point for such aldehyde precursors. The key final step is the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde (or its diacetate derivative).[10][11]
This protocol describes the condensation reaction, a critical step in which the nitrofuran moiety is linked to the hydantoin ring.[10][12]
-
Dissolution: In a suitable reaction vessel, dissolve 1-aminohydantoin (or its salt) in an aqueous alcohol solution.
-
Catalysis: Add a catalytic amount of mineral acid (e.g., sulfuric acid).
-
Precursor Addition: Add the 5-nitro-2-furaldehyde derivative to the solution.
-
Condensation: Heat the reaction mixture to reflux (approx. 85-95 °C) with constant stirring for 40-60 minutes to form the azomethine (-CH=N-) linkage.
-
Isolation: Cool the mixture to between 0-20 °C. The nitrofurantoin product precipitates as characteristic yellow crystals.
-
Purification: Collect the crystals by filtration and wash thoroughly with purified water and then ethanol to remove unreacted precursors and impurities.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential.
Hazard Identification
According to GHS classifications, this compound presents the following hazards:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13] The compound is noted to be light-sensitive, so storage in an amber vial or dark place is recommended.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 823-73-4) is more than just a chemical intermediate; it is a foundational building block in the ongoing development of novel therapeutics. Its well-defined reactivity, centered on the bromine leaving group and the biologically crucial nitro group, provides chemists with a reliable and versatile tool. As the challenge of antimicrobial resistance continues to grow, the strategic use of established scaffolds like the 5-nitrofuran ring becomes increasingly important. A thorough understanding of the synthesis, reactivity, and safe handling of key precursors like this compound is therefore indispensable for researchers and scientists dedicated to advancing drug discovery and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233582, this compound.
- Zuma, S., et al. (2022). An update on derivatisation and repurposing of clinical nitrofuran drugs.
- Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. (n.d.). CN108069944B - Preparation method of nitrofurantoin.
- National Center for Biotechnology Information. (1990). Nitrofurantoin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Lyon (FR): International Agency for Research on Cancer. [Link]
- Wikipedia. (n.d.). Nitrofurantoin.
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An In-depth Technical Guide to 2-Bromo-5-nitrofuran: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-Bromo-5-nitrofuran, a key heterocyclic intermediate in the development of novel therapeutic agents. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, supported by established scientific principles and methodologies.
Introduction and Core Concepts
This compound is a disubstituted furan derivative featuring both a bromine atom and a nitro group. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the aromaticity and reactivity of the furan ring, rendering the bromine atom susceptible to nucleophilic substitution and the ring itself amenable to further functionalization. Its formal IUPAC name is This compound [1].
The core value of this compound in a research and development context lies in its utility as a precursor to a wide array of more complex molecules, particularly in the synthesis of antibacterial and antifungal agents[2]. The nitrofuran "warhead" is a well-established pharmacophore known for its broad-spectrum antimicrobial activity, and this compound provides a convenient entry point for the chemical modification and optimization of this important class of compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its chemical behavior. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The bromine atom is located at the 2-position, and the nitro group is at the 5-position.
Caption: A 2D representation of the molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C4H2BrNO3 | [1][2] |
| Molecular Weight | 191.97 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 823-73-4 | [1][2] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [2] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 118 °C at 15 mmHg | [2] |
| Purity | ≥ 98% (GC) | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a sequential electrophilic substitution on the furan ring. The high reactivity of furan towards electrophiles necessitates carefully controlled reaction conditions to avoid polysubstitution and decomposition.
The Underlying Chemistry: Electrophilic Aromatic Substitution of Furan
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The substitution preferentially occurs at the C2 and C5 positions due to the superior stabilization of the carbocation intermediate (the sigma complex) through resonance, involving the lone pair of electrons on the oxygen atom.
A Representative Synthetic Protocol
Step 1: Bromination of Furan to yield 2-Bromofuran
-
Rationale: The initial bromination is performed under mild conditions to achieve monosubstitution at the most reactive C2 position.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve furan in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in DMF through the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Quench the reaction by pouring it into a mixture of water and ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-bromofuran by distillation.
-
Step 2: Nitration of 2-Bromofuran to yield this compound
-
Rationale: The second electrophilic substitution, nitration, is directed to the C5 position, which is the other activated position on the furan ring. The use of acetyl nitrate, prepared in situ, is a common method for the controlled nitration of sensitive substrates like furan derivatives.
-
Procedure:
-
In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid to acetic anhydride at a temperature below 5 °C.
-
In the main reaction flask, dissolve 2-bromofuran in acetic anhydride and cool the solution to -5 °C.
-
Slowly add the freshly prepared acetyl nitrate solution to the 2-bromofuran solution, maintaining the temperature below 0 °C.
-
After the addition, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: A representative workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, with its primary application being in the development of antimicrobial agents[2]. The nitrofuran moiety is a well-established pharmacophore with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.
The mechanism of action of nitrofurans involves their reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then interact with and damage multiple cellular targets, including DNA, RNA, and various enzymes, leading to cell death. This multi-targeted approach is believed to be a key factor in the low incidence of bacterial resistance to this class of drugs.
Derivatives of this compound are being investigated for the treatment of a range of infectious diseases. The bromine atom at the 2-position provides a convenient handle for further chemical modification through reactions such as nucleophilic substitution or cross-coupling, allowing for the synthesis of libraries of novel nitrofuran derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties.
While specific MIC values for derivatives of this compound are not extensively reported in publicly available literature, studies on other nitrofuran derivatives have shown potent activity. For instance, some novel nitrofuran derivatives have demonstrated MIC values in the low microgram per milliliter range against various pathogenic bacteria and fungi[3]. A di-bromo substituted nitrovinylfuran has shown potent antibiotic activity with MIC values below 4 μg/mL against multiresistant strains like MRSA[4].
Spectroscopic Characterization
-
1H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.
-
13C NMR: The spectrum will show four signals corresponding to the four carbon atoms of the furan ring. The carbons bearing the bromine and nitro groups will be significantly deshielded and appear at a lower field.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, coupled with the well-established antimicrobial properties of the nitrofuran scaffold, make it a compound of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and biological potential is crucial for its effective utilization in the quest for new and improved treatments for infectious diseases.
References
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- This compound | C4H2BrNO3 | CID 233582. (n.d.). PubChem.
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- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. (n.d.).
- Minimum inhibitory concentration of the compounds against microbial strains (mg ml −1 ). (n.d.). ResearchGate.
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- Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). PubMed Central.
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-nitrofuran from 2-Furoic Acid
Introduction
2-Bromo-5-nitrofuran is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan core substituted with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a valuable and versatile building block. This intermediate is utilized in the synthesis of a variety of biologically active molecules, including novel antibacterial and antifungal agents.[1] Its ability to participate in nucleophilic substitution and cross-coupling reactions allows for the construction of complex molecular architectures, positioning it as a key precursor in pharmaceutical and agrochemical research and development.[1]
This guide provides a comprehensive, in-depth exploration of a reliable synthetic route to this compound, commencing from the readily available starting material, 2-furoic acid. We will dissect the strategic considerations of the synthesis, delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and outline the critical safety measures required for a successful and safe execution.
Strategic Analysis of the Synthetic Pathway
The synthesis of this compound from 2-furoic acid presents a classic challenge in heterocyclic chemistry: the sequential introduction of substituents onto a sensitive furan ring. The furan nucleus is susceptible to degradation under strongly acidic or oxidative conditions. Therefore, the chosen synthetic strategy must balance reactivity with the preservation of the core structure.
The most logical and field-proven approach involves a two-step sequence:
-
Electrophilic Nitration: The first step is the nitration of 2-furoic acid to form the intermediate, 5-nitro-2-furoic acid. The carboxylic acid group at the C2 position is a deactivating group and directs incoming electrophiles to the C5 position.
-
Decarboxylative Bromination: The second step involves the replacement of the carboxylic acid functional group with a bromine atom. The Hunsdiecker reaction, a classic method for converting the silver salts of carboxylic acids into organic halides, is ideally suited for this transformation.[2][3] The presence of the electron-withdrawing nitro group on the aromatic ring is known to be compatible with this radical-based reaction.[3]
This pathway is superior to the alternative (bromination followed by nitration) because the initial nitration provides a stable intermediate and sets the stage for a clean, high-yield decarboxylation reaction, avoiding potential side reactions that could occur when nitrating a brominated furan.
Part 1: Synthesis of 5-Nitro-2-furoic Acid
Mechanism Deep Dive: Electrophilic Aromatic Substitution
The nitration of 2-furoic acid is an electrophilic aromatic substitution (EAS) reaction. The furan ring is an electron-rich aromatic system, but the C2-carboxylic acid group is electron-withdrawing, which deactivates the ring towards electrophilic attack. The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[4][5][6]
The mechanism unfolds as follows:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[6]
-
Electrophilic Attack: The π-electron system of the furan ring attacks the nitronium ion. The attack occurs preferentially at the C5 position, which is the most activated position on the deactivated ring. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the bisulfate ion, HSO₄⁻, or a water molecule) abstracts the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the furan ring to yield the final product, 5-nitro-2-furoic acid.[4][7]
Caption: Mechanism of the nitration of 2-furoic acid.
Experimental Protocol: Nitration of 2-Furoic Acid
This protocol describes the synthesis of 5-nitro-2-furoic acid on a laboratory scale.
Reagent Table
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 10.0 g | 0.089 | Starting material[8] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - | Catalyst and solvent |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7.5 mL | ~0.118 | Nitrating agent |
Procedure
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Addition of Furoic Acid: While maintaining the low temperature, slowly add 10.0 g of 2-furoic acid in small portions with vigorous stirring. Ensure all the solid dissolves before proceeding.
-
Addition of Nitric Acid: Add 7.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. An exothermic reaction will occur.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. This should be done in a fume hood as nitrogen oxide fumes may be evolved.
-
Precipitation and Isolation: A pale yellow precipitate of 5-nitro-2-furoic acid will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification and Characterization
The crude product can be purified by recrystallization from hot water. The expected yield is typically in the range of 70-80%. The pure product is a crystalline solid with a melting point of 185-189 °C.
Safety Precautions for Nitration
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber).[11][12]
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dangerous byproducts. Ensure an adequate cooling bath is prepared before starting.
-
Quenching: The quenching process can release toxic nitrogen oxide gases. Perform this step in a well-ventilated fume hood.
Part 2: Synthesis of this compound via Hunsdiecker Reaction
Mechanism Deep Dive: A Radical Pathway
The Hunsdiecker reaction is a decarboxylative halogenation that proceeds through a free-radical chain mechanism.[13] It is particularly effective for preparing alkyl and aryl halides from the silver salts of carboxylic acids.
The mechanism consists of three main stages:
-
Initiation: The reaction begins with the formation of the silver salt of 5-nitro-2-furoic acid. This salt then reacts with elemental bromine to form an unstable acyl hypobromite intermediate, with the precipitation of silver bromide (AgBr) providing a strong thermodynamic driving force.[3] The relatively weak O-Br bond in the acyl hypobromite can then undergo homolytic cleavage to generate a carboxyl radical and a bromine radical.
-
Propagation: The carboxyl radical is unstable and rapidly undergoes decarboxylation (loses CO₂) to form a 5-nitro-2-furyl radical. This radical then abstracts a bromine atom from another molecule of the acyl hypobromite intermediate, forming the desired product (this compound) and regenerating the carboxyl radical, thus propagating the chain.
-
Termination: The reaction is terminated by any combination of the radical species present in the mixture.
Caption: Mechanism of the Hunsdiecker reaction.
Experimental Protocol: Hunsdiecker Reaction
This protocol is divided into two stages: the preparation of the silver salt and the subsequent reaction with bromine.
Reagent Table
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 5-Nitro-2-furoic Acid | C₅H₃NO₅ | 157.08 | 10.0 g | 0.064 | From Part 1 |
| Silver Nitrate | AgNO₃ | 169.87 | 10.8 g | 0.064 | To form silver salt |
| Sodium Hydroxide | NaOH | 40.00 | 2.56 g | 0.064 | To deprotonate acid |
| Bromine | Br₂ | 159.81 | 10.2 g (3.3 mL) | 0.064 | Halogenating agent |
| Carbon Tetrachloride | CCl₄ | 153.82 | 150 mL | - | Anhydrous solvent |
Procedure
Stage A: Preparation of Silver 5-nitro-2-furoate
-
Dissolution: Dissolve 10.0 g of 5-nitro-2-furoic acid in 100 mL of hot deionized water containing 2.56 g of sodium hydroxide. Stir until a clear solution of sodium 5-nitro-2-furoate is formed.
-
Precipitation: In a separate beaker, dissolve 10.8 g of silver nitrate in a minimum amount of deionized water. While stirring the sodium furoate solution, add the silver nitrate solution slowly.
-
Protection from Light: A fine, light-sensitive precipitate of silver 5-nitro-2-furoate will form. From this point on, protect the mixture from direct light by wrapping the flask in aluminum foil.
-
Isolation: Collect the silver salt by vacuum filtration, wash it thoroughly with deionized water, followed by acetone.
-
Drying: Dry the silver salt completely in a vacuum oven at 60-70 °C for several hours. It is imperative that the salt is anhydrous for the next step.
Stage B: Bromination
-
Setup: Set up a reflux apparatus using a 250 mL round-bottom flask, a reflux condenser, and a drying tube (filled with CaCl₂). Ensure all glassware is flame-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Place the dried silver salt (from Stage A) into the flask and add 150 mL of anhydrous carbon tetrachloride.
-
Addition of Bromine: In a fume hood, carefully measure 3.3 mL of bromine and add it to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the color change from reddish-brown (bromine) to colorless and the precipitation of silver bromide. Reflux for 2-3 hours until the bromine color has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the silver bromide precipitate and wash the solid with a small amount of carbon tetrachloride.
-
Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The crude product will remain as an oily or solid residue.
Purification and Characterization of this compound
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient). The pure product is a light yellow crystalline solid.
Physical and Spectroscopic Data
| Property | Value |
| CAS Number | 823-73-4[1][14] |
| Molecular Formula | C₄H₂BrNO₃[1][14] |
| Molecular Weight | 191.97 g/mol [1][14] |
| Appearance | Light orange to yellow crystalline powder[1] |
| Melting Point | 47 - 49 °C[1] |
| Boiling Point | 118 °C / 15 mmHg[1] |
| ¹H NMR | Spectral data available in public databases.[14] |
| ¹³C NMR | Spectral data available in public databases.[14] |
Safety Precautions for Hunsdiecker Reaction
-
Bromine: Bromine is highly toxic, volatile, and extremely corrosive. It can cause severe chemical burns on contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Carbon Tetrachloride: CCl₄ is a suspected carcinogen and is toxic to the liver. Use in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Silver Salts: Silver salts can stain the skin and are toxic if ingested. Wear gloves during handling.
Conclusion
The synthesis of this compound from 2-furoic acid is a robust and reproducible two-step process that provides access to a valuable synthetic intermediate. The strategy, which leverages a directed electrophilic nitration followed by a radical-based decarboxylative bromination, is a prime example of how classical organic reactions can be applied to the synthesis of complex heterocyclic compounds. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important chemical building block for applications in drug discovery and beyond.
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- Quora. (2024). What safety precautions should I take when handling nitric acid?
- Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.
- Chemistry For Everyone. (2023, August 13). What Are The Lab Safety Precautions For Nitric Acid? [Video]. YouTube.
- Lamblin, M., et al. (1973). US Patent 3,714,197A - Process for the preparation of 2,3-dibromfuran. Google Patents.
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- L.S. College, Muzaffarpur. (2020). Hunsdiecker reaction.
- Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A.
- BYJU'S. (n.d.). Aromatic Nitration.
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Reactivity of the furan ring in "2-Bromo-5-nitrofuran"
An In-Depth Technical Guide to the Reactivity of the Furan Ring in 2-Bromo-5-nitrofuran
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior is dominated by the synergistic electronic effects of the bromo and nitro substituents, which profoundly influence the reactivity of the furan ring. This guide provides a detailed examination of the principles governing this reactivity. It elucidates why the furan ring, typically susceptible to electrophilic attack, is deactivated towards this pathway and, conversely, is highly activated for nucleophilic aromatic substitution. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the compound's application in the development of biologically active molecules.[1]
Introduction to this compound
Furan and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] The furan ring can act as a bioisostere for phenyl groups, offering a modified steric and electronic profile that can enhance metabolic stability and drug-receptor interactions.[2] Within this class, this compound stands out as a valuable building block. The presence of a nitro group, a common pharmacophore in antimicrobial agents like nitrofurantoin, combined with a synthetically versatile bromine atom, makes it an attractive starting material for drug discovery programs.[1][2] Its utility is primarily derived from the predictable and efficient displacement of the bromide by a wide range of nucleophiles, a reaction pathway that is the central focus of this guide.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Value | Source |
| CAS Number | 823-73-4 | [1][3][4] |
| Molecular Formula | C₄H₂BrNO₃ | [1][3][4] |
| Molecular Weight | 191.97 g/mol | [1][3] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [1] |
| Melting Point | 47 - 49 °C | [1] |
| Boiling Point | 118 °C / 15 mmHg | [1] |
| SMILES | C1=C(OC(=C1)Br)[O-] | [3] |
| InChIKey | QGTDMAKRJHGXOF-UHFFFAOYSA-N | [3][4] |
Electronic Structure and Reactivity Principles
The reactivity of an aromatic ring is dictated by its electron density and the influence of its substituents. While the furan ring is inherently electron-rich and reactive towards electrophiles, the substituents in this compound invert this paradigm.[5]
Deactivation towards Electrophilic Aromatic Substitution (EAS)
The furan ring's oxygen atom donates electron density into the ring via resonance, making it more reactive than benzene towards electrophiles, with a strong preference for substitution at the C2 and C5 positions.[5][6] However, in this compound, the situation is reversed. Both the bromine atom and the nitro group are strongly electron-withdrawing groups (EWGs) through their inductive effects. The nitro group is also a powerful deactivating group via resonance.[7]
These EWGs drastically reduce the electron density of the furan ring, making it a poor nucleophile and thus highly resistant to attack by electrophiles.[7] Any attempt at forcing an electrophilic substitution reaction, such as further nitration or halogenation, would require harsh conditions that are more likely to lead to ring-opening or decomposition rather than the desired substitution.[7]
Caption: Deactivation of this compound towards electrophilic attack.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The same electronic factors that deactivate the ring towards electrophiles make it highly susceptible to nucleophilic attack.[8] This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is the predominant and most synthetically useful pathway for this compound.[1]
The key requirements for a successful SNAr reaction are:
-
A Good Leaving Group: The bromine atom is an excellent leaving group, as the bromide ion is stable.[9]
-
An Electron-Deficient Ring: As established, the two EWGs make the ring highly electrophilic.
-
Activating Group Position: The strong electron-withdrawing nitro group is located at the 5-position, which is para to the leaving group at the 2-position. This geometric arrangement is crucial for stabilizing the reaction intermediate.[8][10]
When a nucleophile attacks the carbon bearing the bromine, the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization of the intermediate, known as a Meisenheimer complex, dramatically lowers the activation energy of the reaction, allowing it to proceed under mild conditions.[10]
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[10]
Step 1: Nucleophilic Addition (Rate-Determining Step) An electron-rich nucleophile (Nuc:) attacks the electron-deficient carbon atom (C2) bonded to the bromine. This breaks the aromaticity of the furan ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. This initial attack is typically the slow, rate-determining step of the reaction.[10][11]
Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored as the leaving group (Br⁻) is expelled, and the new bond between the carbon and the nucleophile is definitively formed. This step is typically fast.[11]
Caption: General mechanism of SNAr on this compound.
The Meisenheimer Complex: A Stabilized Intermediate
The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. The negative charge introduced by the nucleophile is delocalized across the furan ring's oxygen and, most importantly, onto the nitro group. This delocalization distributes the charge, making the intermediate significantly more stable than if the nitro group were absent or in a different position (e.g., meta).
Caption: Key resonance structures of the Meisenheimer complex.
Experimental Protocol: Synthesis of N-substituted 2-amino-5-nitrofuran
This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine.
Objective: To synthesize an N-substituted 2-amino-5-nitrofuran via SNAr.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1-1.2 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Base (e.g., K₂CO₃ or Et₃N) (1.5-2.0 eq, optional but recommended)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
TLC plates (silica gel), developing chamber
-
Separatory funnel, rotary evaporator
Methodology:
-
Reagent Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 10 mL of ethanol per gram of substrate). Add a magnetic stir bar.
-
Causality: Ethanol is a common polar protic solvent that can facilitate the dissolution of both the substrate and many amine nucleophiles. An inert atmosphere (N₂ or Ar) is generally not required but can be used for sensitive substrates.
-
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq). If the amine salt is used or if the amine is not a strong base, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent (this compound). The added base neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
-
Reaction: Equip the flask with a condenser and heat the mixture to a moderate temperature (e.g., 50-80 °C).
-
Causality: Heating increases the reaction rate. The temperature should be chosen based on the solvent's boiling point and the nucleophile's reactivity. Overheating should be avoided to minimize side reactions.
-
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be more polar (lower Rf) than the starting material.
-
Self-Validation: The disappearance of the starting material spot on the TLC plate provides clear evidence of reaction completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Evaporate the solvent using a rotary evaporator.
-
Isolation & Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
Caption: A typical experimental workflow for SNAr on this compound.
Applications in Synthesis
The ability to easily displace the bromine atom of this compound with various nucleophiles makes it a powerful intermediate. This reactivity is leveraged to build molecular complexity and access novel chemical entities for drug development. For instance, reacting it with different amines, thiols, or alcohols can generate a library of compounds for screening against biological targets. The 5-nitrofuran moiety is a known pharmacophore, and derivatives have been investigated for their anticancer and antimicrobial properties.[1][12] The SNAr reaction provides a reliable method to introduce diverse side chains at the 2-position, allowing for the fine-tuning of a molecule's Structure-Activity Relationship (SAR).[2]
Conclusion
The reactivity of the furan ring in this compound is a classic example of substituent-directed chemistry. The potent electron-withdrawing nature of the bromo and nitro groups fundamentally alters the ring's inherent nucleophilicity, rendering it inert to electrophilic substitution while simultaneously activating it for highly efficient nucleophilic aromatic substitution. This predictable reactivity, centered on the SNAr mechanism, makes this compound an invaluable and versatile substrate for researchers in medicinal chemistry and materials science, enabling the straightforward synthesis of complex and potentially bioactive molecules.
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"2-Bromo-5-nitrofuran" as a building block in organic synthesis
An In-depth Technical Guide to 2-Bromo-5-nitrofuran as a Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Differentiated Heterocycle
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical determinant of success. An ideal building block is not merely a carrier of functional groups but a platform for predictable, versatile, and efficient molecular diversification. This compound emerges as such a platform. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic, and practical understanding of how this compound's unique electronic and structural features can be harnessed to construct complex molecular architectures. We will explore the causality behind its reactivity, providing field-proven insights into its application in both foundational and advanced synthetic transformations.
Core Attributes of this compound
This compound is a five-membered aromatic heterocycle distinguished by two key functional groups that dictate its synthetic utility: a bromine atom at the 2-position and a nitro group at the 5-position.[1] This specific arrangement creates a powerful synergy. The nitro group, a potent electron-withdrawing group, significantly modulates the electronic character of the furan ring, while the bromine atom serves as an excellent leaving group and a handle for cross-coupling chemistry.[1][2] This dual functionality makes it an invaluable intermediate in the synthesis of pharmaceuticals, particularly antibacterial agents, and other biologically active molecules.[1][3][4]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₄H₂BrNO₃ | [5] |
| Molar Mass | 191.97 g/mol | [5] |
| CAS Number | 823-73-4 | [5] |
| Appearance | Crystalline solid | |
| SMILES | C1=C(OC(=C1)Br)[O-] | [5] |
| InChIKey | QGTDMAKRJHGXOF-UHFFFAOYSA-N | [5] |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Key GHS hazard statements include:
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H302: Harmful if swallowed[5]
-
H335: May cause respiratory irritation[5]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
The Duality of Reactivity: A Mechanistic Overview
The synthetic power of this compound stems from its ability to participate in two major, electronically distinct classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The choice of reaction pathway is dictated by the reagents and conditions employed, allowing for selective functionalization at the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Deficiency
The presence of the strongly electron-withdrawing nitro group makes the furan ring electron-deficient. This effect is most pronounced at the carbon atoms ortho and para to the nitro group. Consequently, the C2 carbon, bearing the bromine atom, becomes highly electrophilic and susceptible to attack by nucleophiles.[6][7][8]
Causality of Reactivity: The reaction proceeds via an addition-elimination mechanism.[8] The rate-determining step is the initial attack of the nucleophile on the C2 carbon, which temporarily disrupts the aromaticity of the furan ring to form a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[9] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy for its formation.[6][9] In the subsequent, faster step, aromaticity is restored by the expulsion of the bromide leaving group.
Caption: Generalized workflow for the SNAr reaction of this compound.
Application Spotlight: Synthesis of Nitrofurantoin Precursors
Nitrofurantoin is a crucial antibiotic for treating urinary tract infections.[10] Its synthesis relies on the condensation of 1-aminohydantoin with a 5-nitrofuran derivative, typically 5-nitro-2-furaldehyde or its diacetate.[10][11][12] While not a direct SNAr reaction on this compound to make the final drug, the principles of activating the furan ring are identical. SNAr reactions on this compound are a primary route to generate diverse 5-nitro-2-furyl derivatives that serve as precursors or analogues for medicinal chemistry programs.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Objective: To synthesize an N-substituted 2-amino-5-nitrofuran derivative.
-
Rationale: This protocol leverages the high electrophilicity of the C2 position. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate. A non-nucleophilic base is often added to deprotonate the amine product if it forms a salt or to scavenge any HBr generated.
-
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds
In contrast to SNAr, palladium-catalyzed cross-coupling reactions proceed via a mechanism that does not rely on the inherent electrophilicity of the furan ring. Instead, these reactions exploit the ability of a low-valent palladium(0) species to insert into the carbon-bromine bond, initiating a catalytic cycle that forges a new carbon-carbon bond.[13] This approach provides access to a vast array of derivatives that are inaccessible via nucleophilic substitution.
The Unified Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille) share a common mechanistic framework.[14][15][16][17]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[16][17]
-
Transmetalation (for Suzuki, Stille) or Alkene/Alkyne Coordination/Insertion (for Heck, Sonogashira): The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species transfers its organic group to the palladium, a process facilitated by a base.[17][18] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[14]
-
Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[16][17]
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An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of 2-Bromo-5-nitrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrofuran is a heterocyclic compound that has garnered significant interest within the scientific community for its potential as a versatile synthetic intermediate and a bioactive molecule. This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, addressing its physicochemical characteristics, plausible synthetic routes, and the current understanding of its mechanism of action. While specific quantitative data on the antimicrobial spectrum of this compound remains limited in publicly accessible literature, this guide synthesizes available information on closely related nitrofuran analogs to provide a scientifically grounded perspective on its potential efficacy. Detailed experimental protocols for the in vitro evaluation of its antimicrobial activity are presented to facilitate further research and development in this area.
Introduction: The Significance of Nitrofuran Scaffolds in Antimicrobial Research
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. When substituted with a nitro group, the resulting nitrofurans often exhibit a broad spectrum of antimicrobial activity. This class of compounds has been utilized in clinical practice for decades, with nitrofurantoin being a notable example for the treatment of urinary tract infections.[1][2] this compound emerges as a compound of interest due to the combined functionalities of the nitro-activated furan ring and a reactive bromine substituent, suggesting its potential as both a bioactive agent and a versatile building block for the synthesis of more complex pharmaceutical agents.[3] This guide aims to consolidate the current knowledge and provide a forward-looking perspective on the utility of this compound in antimicrobial drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrNO₃ | [3] |
| Molecular Weight | 191.97 g/mol | [3] |
| CAS Number | 823-73-4 | [3] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [3] |
| Melting Point | 47 - 49 °C | [3] |
| Boiling Point | 118 °C at 15 mmHg | [3] |
| Purity | ≥ 98% (GC) | [3] |
Synthesis of this compound: A Plausible Approach
It is imperative for researchers to conduct a thorough literature review of synthetic methodologies for halogenated nitroaromatic compounds and to perform appropriate reaction optimization and safety assessments before undertaking any synthesis.
Antimicrobial and Antifungal Activity: Spectrum and Potency
This compound is noted for its antimicrobial and antifungal properties.[3] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of microbial strains, are not extensively documented in the available literature. To provide insight into its potential efficacy, data from closely related nitrofuran compounds can be considered.
For instance, a di-bromo substituted nitrovinylfuran has demonstrated potent antibacterial activity, with MIC values below 4 μg/mL against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8] Furthermore, various nitrofuran derivatives have shown significant antifungal activity against a range of fungal species, with MIC₉₀ values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis, and 3.9 µg/mL against Candida and Cryptococcus neoformans strains for some derivatives.[9][10] These findings suggest that the nitrofuran scaffold, particularly when halogenated, is a promising pharmacophore for broad-spectrum antimicrobial activity.
It is crucial to emphasize that these values are for related compounds and experimental determination of the MIC for this compound against a panel of relevant bacterial and fungal pathogens is essential to ascertain its specific activity profile.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on extensive research into the broader class of nitrofuran antibiotics, a well-established general mechanism can be proposed.[11][12][13]
Nitrofurans are prodrugs that require intracellular activation by microbial nitroreductases.[1][11] These enzymes, which are more active in microbial cells than in mammalian cells, reduce the 5-nitro group to generate highly reactive electrophilic intermediates, including nitro anion radicals and hydroxylamine.[11][13] These reactive species are believed to exert their antimicrobial effects through multiple pathways:
-
DNA and RNA Damage: The reactive intermediates can cause damage to microbial DNA and RNA, leading to inhibition of replication and transcription.[11][14]
-
Protein Synthesis Inhibition: These intermediates can non-specifically bind to ribosomal proteins, thereby inhibiting protein synthesis.[11]
-
Metabolic Pathway Disruption: The reactive species can interfere with crucial metabolic pathways within the microbial cell.[11]
A study on a related brominated nitrovinylfuran suggested a mechanism involving the irreversible inhibition of MurA, a key enzyme in peptidoglycan biosynthesis, and covalent adduction to cysteine residues in proteins.[8] This highlights the potential for multiple target engagement by this class of compounds.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method is provided below. This method is a standard and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacterial or fungal strains)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the appropriate sterile growth medium.
-
Plate Preparation:
-
Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Safety and Toxicological Considerations
The safety and toxicological profile of this compound is not extensively detailed in the available literature. However, based on its chemical structure and the known properties of related compounds, certain precautions are warranted. PubChem provides GHS hazard classifications which include:
-
H302: Harmful if swallowed[15]
-
H315: Causes skin irritation[15]
-
H319: Causes serious eye irritation[15]
-
H335: May cause respiratory irritation[15]
Due to the absence of specific toxicological data, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[16] In vitro cytotoxicity assays, such as the MTT assay, would be a valuable first step in assessing its potential toxicity to mammalian cells.[16]
Future Directions and Conclusion
This compound presents itself as a promising, yet underexplored, scaffold in the field of antimicrobial research. Its structural features suggest a potential for broad-spectrum activity, and its utility as a synthetic intermediate opens avenues for the development of novel, more potent antimicrobial agents.[3]
Key areas for future research include:
-
Comprehensive Antimicrobial Profiling: A systematic evaluation of the in vitro activity of this compound against a diverse panel of clinically relevant bacteria and fungi is paramount.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound will provide a deeper understanding of its antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Toxicological Evaluation: A thorough assessment of its in vitro and in vivo toxicity is essential to determine its potential as a therapeutic candidate.
References
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The Lynchpin of Nitrofuran Scaffolds: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-5-nitrofuran
Abstract
The 5-nitrofuran scaffold is a cornerstone in the development of potent therapeutic agents, primarily recognized for its long-standing service in antibacterial chemotherapy. The unique bio-reductive activation mechanism of the nitro group confers a broad spectrum of activity and a low propensity for resistance development, ensuring its continued relevance in an era of growing antimicrobial resistance. This technical guide delves into the pivotal role of a key synthetic intermediate, 2-Bromo-5-nitrofuran , as a versatile and highly reactive building block in medicinal chemistry. We will explore its synthetic utility, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and highlight its application in the generation of novel antibacterial, anticancer, and antiparasitic drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the nitrofuran core in their therapeutic discovery programs.
The Enduring Legacy and Unique Mechanism of Action of Nitrofurans
Nitrofurans are a class of synthetic antimicrobial agents characterized by a 5-nitro-substituted furan ring. Their biological activity is contingent upon the enzymatic reduction of the nitro group within the target pathogen.[1] This bioactivation is a critical feature, as it transforms the relatively inert prodrug into highly reactive electrophilic intermediates.[2] These reactive species are indiscriminate in their targets, wreaking havoc on a multitude of cellular processes. They are known to damage bacterial DNA, inhibit ribosomal protein synthesis, and interfere with crucial metabolic pathways.[3][4][5] This multi-pronged attack is a key reason for the slow emergence of clinically significant bacterial resistance to nitrofurans, making them a valuable therapeutic option, especially for urinary tract infections.[2][3]
The general mechanism of action for nitrofurans, which underpins the therapeutic potential of derivatives synthesized from this compound, is illustrated below.
Caption: Reductive activation of nitrofuran prodrugs in bacterial cells.
This compound: A Versatile Synthetic Intermediate
This compound is a highly valuable starting material in the synthesis of a diverse array of biologically active molecules.[6][7] Its utility stems from the presence of two key functional groups: the nitro group, which is essential for the characteristic bio-reductive activation, and the bromine atom at the 2-position, which serves as a versatile handle for synthetic transformations. The electron-withdrawing nature of the nitro group enhances the reactivity of the furan ring, particularly at the bromine-substituted carbon, making it susceptible to various coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the direct introduction of various functional groups at the C2 position of the nitrofuran core, providing a straightforward route to novel derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-5-nitrofuran derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Caption: Palladium-catalyzed cross-coupling strategies with this compound.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.[1][8] Utilizing this compound in Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, which is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[9][10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) is placed in a reaction vessel.
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: The reaction is heated to 80-120 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 2-aryl-5-nitrofuran product.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is particularly useful for introducing alkynyl moieties into the nitrofuran scaffold, which can serve as handles for further functionalization or as key pharmacophoric elements.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF, or a mixture of solvents) are added a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[12] This reaction provides a means to introduce vinyl groups at the 2-position of the nitrofuran ring, leading to the synthesis of styryl-type derivatives and other extended conjugated systems.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: A mixture of this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) is prepared in a suitable solvent (e.g., DMF, acetonitrile).
-
Reaction Conditions: The reaction is heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.
-
Work-up and Purification: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Therapeutic Applications of this compound Derivatives
The synthetic versatility of this compound has been exploited to generate libraries of compounds with a wide range of biological activities.
Antibacterial Agents
The primary and most well-established application of nitrofuran derivatives is in the treatment of bacterial infections. By modifying the substituent at the 2-position of the nitrofuran ring, researchers have developed novel compounds with potent activity against a variety of pathogens, including multidrug-resistant strains. For instance, the synthesis of 5-nitrofuran-isatin molecular hybrids has yielded compounds with significant potency against Methicillin-resistant Staphylococcus aureus (MRSA).[3]
| Compound Class | Target Organism(s) | Reported Activity (MIC) |
| 5-Nitrofuran-isatin hybrids | Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Thiazole-containing nitrofurans | B. cereus, E. faecalis, S. aureus, S. epidermidis, L. monocytogenes | Potent activity reported |
Anticancer Agents
The DNA-damaging properties of activated nitrofurans have led to the exploration of their potential as anticancer agents.[7][13] The rationale is that the hypoxic environment often found in solid tumors may facilitate the reductive activation of the nitrofuran prodrug, leading to selective cytotoxicity towards cancer cells. Novel 5-nitrofuran derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including human colon cancer (HCT 116) and breast cancer (MCF-7).[3][6]
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) |
| 5-Nitrofuran-isatin hybrids | Human colon cancer (HCT 116) | 1.62 - 8.8 µM |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | Human breast cancer (MCF-7) | 0.85 µM |
Antiparasitic Agents
The unique biochemistry of certain parasites, particularly their reliance on specific nitroreductases, makes them susceptible to nitrofuran-based drugs. Nifurtimox, a nitrofuran derivative, is a known treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[2] The development of new nitrofuran derivatives continues to be a promising strategy for discovering novel treatments for parasitic infections. Research has shown that certain nitrofuran derivatives are potent inhibitors of T. cruzi growth.[14]
Future Perspectives and Conclusion
The resurgence of interest in nitrofuran chemistry is driven by the pressing need for new therapeutic agents to combat the growing challenges of drug resistance in both infectious diseases and oncology. This compound stands out as a critical and versatile building block in this endeavor. Its reactivity in a wide range of synthetic transformations, particularly modern cross-coupling reactions, provides medicinal chemists with a powerful platform for the rational design and synthesis of novel nitrofuran-based drug candidates. The ability to readily diversify the C2-substituent allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Future research will undoubtedly continue to leverage the synthetic utility of this compound to explore new chemical space and unlock the full therapeutic potential of the nitrofuran scaffold.
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- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023).
- Nitrofuran drugs as common subversive substrates of Trypanosoma cruzi lipoamide dehydrogenase and trypanothione reductase.
- Antiparasitic Drugs. (2023).
- Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: electrochemical, spectroscopic and biological studies. (2011). PubMed. [Link]
- A novel series of nitrofuran derivatives produces an anti‐tumor effect via a p53‐dependent mechanism. (Date not available).
- The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (Date not available). NINGBO INNO PHARMCHEM CO., LTD. [Link]
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). PMC - NIH. [Link]
- Examples of biologically active molecules synthesized using the Heck reaction... (Date not available).
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). NIH. [Link]
- Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. (2025).
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
- Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: Electrochemical, spectroscopic and biological studies. (Date not available).
- Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. (2025).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. [Link]
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- Applications of products of Michael–Heck reactions to total syntheses... (Date not available).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (Date not available).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
- Suzuki Coupling. (Date not available). Organic Chemistry Portal. [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (Date not available). ePrints Soton. [Link]
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- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (Date not available).
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A Senior Application Scientist's Guide to 2-Bromo-5-nitrofuran: A Versatile Scaffold for the Development of Biologically Active Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, metabolic stability, and the capacity for diverse functionalization, allowing them to interact with a wide array of biological targets. The furan ring, particularly when substituted with a nitro group, is one such scaffold.[1][2] The nitrofuran class of compounds has a storied history, most notably as potent antibacterial agents.[1]
This guide focuses on a specific, highly valuable derivative: 2-Bromo-5-nitrofuran . This molecule is not merely another entry in a chemical catalog; it is a strategic starting material, a versatile building block engineered for the efficient synthesis of novel, biologically active compounds. The presence of a bromine atom at the 2-position and a nitro group at the 5-position creates a unique electronic environment that medicinal chemists can exploit to generate diverse molecular libraries.[3]
This document will provide an in-depth exploration of this compound, moving from its fundamental chemical properties to its practical application in synthetic workflows. We will dissect the causality behind experimental choices, provide field-proven protocols, and visualize the pathways that transform this humble intermediate into potent drug candidates.
Core Characteristics of this compound
A thorough understanding of a starting material's properties is foundational to its successful application. This compound is a crystalline solid whose utility is dictated by the interplay of its two key functional groups.[3][4]
| Property | Value | Source |
| CAS Number | 823-73-4 | [3][4] |
| Molecular Formula | C₄H₂BrNO₃ | [3][4] |
| Molecular Weight | 191.97 g/mol | [3][4] |
| Appearance | Light orange to yellow crystalline powder | [3] |
| Melting Point | 47 - 49 °C | [3] |
| Boiling Point | 118 °C at 15 mmHg | [3] |
The true value of this molecule lies in its reactivity profile:
-
The Bromine Atom: Positioned at the 2-position, the bromine atom serves as an excellent leaving group. Its departure is facilitated by the strong electron-withdrawing nature of the nitro group, making this position highly susceptible to nucleophilic aromatic substitution . This allows for the straightforward introduction of a wide range of functional groups.[3][5]
-
The Nitro Group: This powerful electron-withdrawing group is the cornerstone of the biological activity of many nitrofuran derivatives.[6][7][8] In many bacterial and fungal species, it acts as a pro-drug element, undergoing enzymatic reduction to generate highly reactive, cytotoxic intermediates.[6][8] Furthermore, the nitro group itself can be chemically reduced to an amine, opening up an entirely new dimension of synthetic possibilities, such as amide bond formation.[5]
The Nitrofuran Mechanism of Action: A Multi-Pronged Attack
To appreciate the potential of this compound, one must first understand the well-established mechanism of action of its derivatives, exemplified by the widely used antibiotic Nitrofurantoin.[1][9][10] Nitrofurans are not simple bacteriostatic or bactericidal agents; they are prodrugs that weaponize the target cell's own enzymatic machinery against itself.[6]
The process unfolds as follows:
-
Cellular Uptake: The nitrofuran derivative is absorbed by the bacterial cell.
-
Enzymatic Activation: Inside the bacterium, flavoproteins, specifically nitrofuran reductases, reduce the nitro group.[8]
-
Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive electrophilic intermediates and reactive oxygen species (ROS).[6][7][8]
-
Multi-Target Damage: These intermediates are non-specific and wreak havoc throughout the cell. They cause DNA strand breakage, inhibit ribosomal proteins to shut down protein synthesis, and interfere with crucial metabolic pathways.[6][7][8]
This multi-target mechanism is a key strategic advantage. It makes the development of clinically significant bacterial resistance exceptionally difficult, as the bacterium would need to evolve multiple simultaneous mutations to counteract the drug's effects.[7]
Caption: Key Synthetic Transformations of this compound.
Protocol 1: Synthesis of N-Substituted 5-Nitrofuran Amides via a Carboxamide Intermediate
This protocol demonstrates a common strategy where the nitrofuran scaffold is elaborated into amide derivatives, a class of compounds known for broad biological activity. [11]While this specific literature example starts with 5-nitrofuran-2-carboxylic acid, this compound is a viable precursor to this acid (e.g., via lithiation and quenching with CO₂), making this pathway highly relevant. The following is a representative procedure for the final amidation step.
Objective: To synthesize a 5-nitrofuran-2-carboxamide derivative with potential antifungal activity.
Materials:
-
5-nitrofuran-2-carboxylic acid (starting material for this step)
-
1,1'-Carbonyldiimidazole (CDI)
-
An appropriate primary or secondary amine (e.g., 3-(1H-imidazol-1-yl)propan-1-amine)
-
1,4-Dioxane (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitrofuran-2-carboxylic acid (1.0 eq). To this, add anhydrous 1,4-dioxane to create a suspension.
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) portion-wise to the suspension.
-
Causality: CDI is an excellent coupling reagent that activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which is more susceptible to nucleophilic attack than the free acid. This avoids the need for harsher conditions or the formation of acid chlorides.
-
-
Stirring and Activation: Stir the reaction mixture at room temperature for 2 hours. The suspension should gradually become a clear solution as the acylimidazolide forms.
-
Amine Addition: Add the desired amine (1.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Stir the mixture at room temperature for 12 hours, followed by refluxing for 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction to room temperature. Add 2 mL of water and reflux for an additional hour to quench any unreacted CDI and acylimidazolide.
-
Extraction and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/methanol). [11]8. Characterization: The final product should be characterized by ESI-MS, IR, and NMR spectroscopy to confirm its structure and purity.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates progress. The final characterization data provides definitive validation of the product's identity.
Application Showcase: Nitrofuran Derivatives in Action
The true measure of a scaffold's utility is the biological activity of its derivatives. Research into 5-nitrofuran derivatives has yielded compounds with significant antimicrobial and antifungal properties. [11][12]
Antifungal Activity of 5-Nitrofuran Amides
A study by Donato et al. (2021) synthesized a series of nitrofuran derivatives and tested their efficacy against a panel of pathogenic fungi. The results highlight the potent activity achievable by modifying the 5-nitrofuran core. [11]
| Compound | Target Organism | MIC₉₀ (µg/mL) |
|---|---|---|
| Compound 1 | Candida albicans | 3.9 |
| Compound 3 | Paracoccidioides brasiliensis | 0.48 |
| Compound 5 | Cryptococcus neoformans | 3.9 |
| Compound 8 | Trichophyton rubrum | 0.98 |
| Compound 9 | Paracoccidioides brasiliensis | 0.48 |
| Compound 11 | Histoplasma capsulatum | 0.48 |
| Compound 12 | Trichophyton mentagrophytes | 0.98 |
| Compound 13 | Trichophyton rubrum | 0.98 |
Data synthesized from Donato et al., Molecules, 2021. [11] These results are compelling. For instance, compounds 3, 9, and 11 demonstrate sub-microgram per milliliter activity against clinically relevant fungal pathogens, indicating that the 5-nitrofuran scaffold is a powerful pharmacophore for antifungal drug discovery. [11]The variations in activity across the different derivatives underscore the importance of systematic structural modification—a process greatly facilitated by versatile starting materials like this compound.
Concluding Remarks for the Practicing Scientist
This compound is more than a simple chemical reagent; it is a strategic asset for the medicinal chemist. Its defined reactivity, centered on the labile bromine atom and the biologically crucial nitro group, provides a reliable and efficient entry point into the rich chemical space of nitrofuran derivatives. The established, multi-target mechanism of action of this class offers a compelling rationale for its use in developing antimicrobial and antifungal agents that may be less susceptible to resistance.
The protocols and data presented herein serve as a starting point. The true potential lies in the creativity of the researcher—in the novel nucleophiles used for substitution, the innovative cross-coupling partners employed, and the subsequent modifications of the resulting products. By leveraging the foundational chemistry of this compound, the development of the next generation of potent, biologically active molecules is well within reach.
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- Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). NINGBO INNO PHARMCHEM CO.,LTD.
- Selected natural products (first row) and synthetic bioactive molecules...
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An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-5-nitrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Profile
2-Bromo-5-nitrofuran is a heterocyclic organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] Its structure, featuring a furan ring substituted with a bromine atom and a nitro group, imparts significant reactivity, making it a key building block in the development of pharmaceuticals, particularly antibacterial and antifungal agents, as well as agrochemicals.[1] Understanding the safety and handling requirements of this compound is paramount for its effective and responsible use in research and development.
Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 823-73-4 | PubChem[2] |
| Molecular Formula | C₄H₂BrNO₃ | PubChem[2] |
| Molecular Weight | 191.97 g/mol | PubChem[2] |
| Appearance | Light orange to yellow to green powder/crystalline solid | TCI Chemicals[3] |
| Melting Point | 47 - 49 °C | TCI Chemicals[3] |
| Boiling Point | 118 °C at 15 mmHg | TCI Chemicals[3] |
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties and acute toxicity upon ingestion.
GHS Classification
-
Pictograms:
-
Signal Word: Warning
-
Hazard Statements:
-
Hazard Classes:
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to safe handling protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure risk.
Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential when working with this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | To protect against serious eye irritation from dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin irritation upon contact. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. | To mitigate the risk of respiratory tract irritation. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is room temperature.
-
Light Sensitivity: This compound is light-sensitive and should be stored in a dark place or in an opaque container.
-
Incompatible Materials: While a comprehensive incompatibility list is not available, it is prudent to store this compound away from strong oxidizing agents, strong reducing agents, and strong bases.[5][6][7]
Reactivity and Decomposition
The reactivity of this compound is largely dictated by the bromo and nitro functional groups on the furan ring. The bromine atom can participate in nucleophilic substitution reactions.
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases.[5]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill and Disposal Procedures
-
Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, regional, and national regulations.[9] Do not dispose of it down the drain or in regular trash.
Experimental Protocols and Workflows
Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for risk assessment and control when handling this compound.
Caption: A logical workflow for risk assessment and control.
Conclusion
This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling and storage. While a comprehensive toxicological profile is not yet fully established, the available data clearly indicate that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. By adhering to the guidelines outlined in this document, including the consistent use of appropriate engineering controls and personal protective equipment, researchers can work with this compound in a safe and responsible manner. Always prioritize a thorough risk assessment before commencing any new experimental work involving this compound.
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The Core Mechanism of Nitrofuran Antibiotics: A Technical Guide to Reductive Activation and Multi-Target Action
Executive Summary
Nitrofuran antibiotics represent a class of synthetic antimicrobial agents that, despite their introduction in the mid-20th century, remain clinically relevant due to their unique mechanism of action and a persistently low prevalence of bacterial resistance.[1][2] This guide provides an in-depth examination of the core molecular mechanisms that underpin the efficacy of nitrofurans. Unlike many antibiotics that target a single cellular process, nitrofurans function as prodrugs, requiring intracellular bioactivation by bacterial enzymes to exert their effects.[3][4][5] This activation process, catalyzed by bacterial nitroreductases, generates a cascade of highly reactive electrophilic intermediates. These intermediates do not engage a single target but rather launch a multifactorial assault on the bacterial cell, damaging DNA, disrupting ribosomal function and protein synthesis, and inhibiting critical metabolic pathways.[3][6][7] This multi-target mechanism is the primary reason for the slow development of significant clinical resistance. This document will dissect the reductive activation pathway, delineate the array of cellular targets, explore the genetic basis of resistance, and provide standardized protocols for investigating these mechanisms in a research setting.
The Foundation of Activity: Reductive Bioactivation
The defining characteristic of nitrofuran antibiotics is that they are administered in an inert prodrug form.[3] Their antimicrobial power is only unleashed within the target bacterial cell through a specific enzymatic process, a feature that contributes to their selective toxicity against bacteria over mammalian cells, as the requisite enzymes are far more active in prokaryotes.[8]
The Central Activators: Bacterial Nitroreductases
The conversion of the nitrofuran prodrug into its cytotoxic state is catalyzed by a family of bacterial flavoenzymes known as nitroreductases.[9][10] In pathogenic bacteria such as Escherichia coli, this activation is predominantly carried out by two main Type I, oxygen-insensitive nitroreductases, encoded by the nfsA and nfsB genes.[1][2][4][11]
These enzymes utilize a ping-pong bi-bi kinetic mechanism, employing flavin mononucleotide (FMN) as a cofactor and NAD(P)H as a source of reducing equivalents.[9][12][13] The process involves two distinct half-reactions:
-
Oxidative Half-Reaction: The enzyme's FMN cofactor is reduced by accepting a hydride ion from NAD(P)H.
-
Reductive Half-Reaction: The reduced FMN then transfers electrons to the nitrofuran substrate.
This enzymatic action catalyzes a stepwise, two-electron reduction of the nitro group at the C5 position of the furan ring.[4][13][14] This reduction generates unstable and highly reactive intermediates, including nitroso and, ultimately, hydroxylamino derivatives.[4][13] These electrophilic species are the true bactericidal agents, capable of reacting with numerous nucleophilic sites within the cell.[1]
While NfsA and NfsB are the primary activators, bacteria also possess Type II, oxygen-sensitive nitroreductases that perform a single-electron reduction.[4] This pathway generates a nitro anion radical, which in the presence of oxygen, can be futilely cycled back to the parent compound, producing superoxide radicals. The enzymes responsible for this activity were poorly understood for decades but have been more recently identified, expanding the complexity of nitrofuran activation.[5]
Caption: Reductive activation pathway of nitrofuran antibiotics within the bacterial cell.
A Multi-Pronged Assault: The Cellular Targets
The highly reactive intermediates generated by nitroreductase activity do not possess the specificity of many other antibiotic classes. Instead, they induce widespread cellular damage by covalently modifying a diverse range of essential macromolecules, making it exceptionally difficult for bacteria to evolve resistance through a single target-site mutation.[3][8]
Genotoxicity: DNA Damage
A primary and well-documented consequence of nitrofuran activation is significant DNA damage.[6][15] The electrophilic intermediates react with bacterial DNA, leading to a variety of lesions, including base damage, strand breaks, and the formation of inter-strand cross-links.[8][16][17][18] This extensive damage inhibits DNA replication and transcription, ultimately triggering the bacterial SOS response, a global DNA damage repair system.[1][17] The inability of the cell to adequately repair this widespread damage contributes directly to the bactericidal effect.
Inhibition of Protein Synthesis: Ribosomal Interference
Bacterial ribosomes are another critical target. The reactive intermediates non-specifically bind to and modify ribosomal proteins and potentially ribosomal RNA (rRNA).[1][3][6] This covalent modification disrupts the structural integrity and function of the ribosome, leading to a potent inhibition of protein synthesis.[19]
Metabolic Disruption: Enzyme Inhibition
Beyond DNA and ribosomes, the nitrofuran intermediates interfere with fundamental metabolic processes. They have been shown to inhibit enzymes involved in crucial pathways such as the citric acid (Krebs) cycle and carbohydrate metabolism.[1][3][7] This metabolic sabotage deprives the cell of energy and essential biosynthetic precursors, further contributing to cell death.
Caption: The multi-target mechanism of action of activated nitrofuran intermediates.
The Landscape of Bacterial Resistance
The evolution of high-level resistance to nitrofurans is a slow and infrequent process, a direct consequence of their multi-target mechanism.[1][3] However, resistance can emerge, and it is almost exclusively linked to the failure of the bacteria to activate the prodrug.
Primary Mechanism: Inactivation of Nitroreductases
The most common and significant mechanism of resistance involves mutations in the nfsA and nfsB genes.[1][2][11][20][21] These mutations—which can include frameshifts, point mutations leading to non-functional proteins, or complete gene deletions—result in the loss of nitroreductase activity. Without functional NfsA or NfsB enzymes, the bacterial cell cannot efficiently convert the nitrofuran prodrug into its toxic intermediates, rendering the antibiotic ineffective.[2][21]
Secondary Resistance Mechanisms
While less common, other mechanisms can contribute to reduced susceptibility:
-
Efflux Pumps: Overexpression of multi-drug resistance efflux pumps, such as the OqxAB system in Enterobacterales, can actively transport nitrofurans out of the cell, reducing the intracellular concentration available for activation.[1][2]
-
Cofactor Synthesis: Mutations in the ribE gene, which is involved in the biosynthesis of riboflavin (a precursor to the FMN cofactor), can also confer resistance by limiting the availability of the essential cofactor for NfsA and NfsB.[1][2]
The Fitness Cost of Resistance
Importantly, the acquisition of nitrofuran resistance often imposes a significant biological fitness cost on the bacterium.[20][21] In the absence of the antibiotic, resistant mutants frequently exhibit reduced growth rates compared to their susceptible parent strains.[11][20] This fitness cost may help explain the low prevalence of resistance in clinical settings, as resistant strains are at a competitive disadvantage.
Table 1: Summary of Nitrofuran Resistance Mechanisms
| Mechanism Category | Gene(s) Involved | Molecular Effect | Impact on Susceptibility |
| Impaired Activation (Primary) | nfsA, nfsB | Loss-of-function mutations; inactive nitroreductase enzymes. | High-level resistance; prevents prodrug activation. |
| Active Efflux (Secondary) | oqxAB | Overexpression of efflux pump. | Moderate increase in MIC; reduces intracellular drug concentration. |
| Cofactor Limitation (Secondary) | ribE | Mutations disrupting riboflavin/FMN biosynthesis. | Moderate increase in MIC; limits nitroreductase function. |
Experimental Methodologies for Studying Nitrofuran Action
Investigating the mechanisms described requires robust and reproducible experimental protocols. The following sections outline core methodologies for assessing nitroreductase activity and nitrofuran-induced DNA damage.
Protocol: In Vitro Nitroreductase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of a purified nitroreductase enzyme (e.g., NfsA or NfsB) by monitoring the oxidation of NADPH.
Materials:
-
Purified nitroreductase enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
NADPH stock solution (10 mM in Assay Buffer)
-
Nitrofurantoin stock solution (10 mM in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a 200 µL reaction mixture. For a standard reaction, add:
-
170 µL Assay Buffer
-
20 µL NADPH stock solution (final concentration: 1 mM)
-
10 µL purified nitroreductase enzyme (concentration to be optimized)
-
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add 10 µL of nitrofurantoin stock solution to each well to initiate the reaction (final concentration: 0.5 mM). Mix gently.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A340) every 30 seconds for 10-15 minutes. The decrease in A340 corresponds to the oxidation of NADPH.
-
Controls: Include negative controls:
-
No enzyme control (replace enzyme with Assay Buffer) to check for non-enzymatic NADPH oxidation.
-
No substrate control (replace nitrofurantoin with DMSO) to measure endogenous enzyme activity.
-
-
Calculate Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6,220 M-1cm-1.
Caption: Experimental workflow for the nitroreductase activity assay.
Protocol: Analysis of DNA Damage via Agarose Gel Electrophoresis
This protocol provides a basic method to qualitatively assess DNA damage (strand breaks) in bacteria following exposure to nitrofurantoin.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
Nitrofurantoin
-
Genomic DNA extraction kit
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose gel (0.8%) with ethidium bromide or other DNA stain
-
1x TAE or TBE running buffer
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Culture and Treatment: Grow an overnight culture of bacteria. Dilute the culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into aliquots. Add nitrofurantoin at various concentrations (e.g., 0x, 1x, 4x MIC). Leave one aliquot untreated as a negative control.
-
Incubate the cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.
-
Harvest Cells: Pellet the cells from each treatment condition by centrifugation. Wash the pellets once with sterile saline or PBS.
-
Genomic DNA Extraction: Extract genomic DNA from each cell pellet using a commercial kit, following the manufacturer's instructions. Elute the final DNA in TE Buffer.
-
Quantify DNA: Measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Agarose Gel Electrophoresis: Load equal amounts (e.g., 500 ng) of genomic DNA from each sample into the wells of a 0.8% agarose gel. Include a DNA ladder in one lane.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize DNA: Image the gel under UV light. Compare the DNA from treated and untreated samples. DNA from untreated cells should appear as a high-molecular-weight band. DNA from nitrofurantoin-treated cells will show increased smearing and fragmentation, indicative of DNA strand breaks.
Conclusion and Future Perspectives
The mechanism of action of nitrofuran antibiotics is a compelling example of a multi-target antimicrobial strategy. Their efficacy hinges on their status as prodrugs, which are converted by bacterial nitroreductases into indiscriminate, highly reactive intermediates. This cascade of reactivity leads to widespread damage to DNA, ribosomes, and metabolic enzymes, a strategy that has kept the development of clinical resistance at bay for decades. Understanding this mechanism in detail is crucial for preserving the utility of this valuable antibiotic class. Future research may focus on designing novel nitrofuran derivatives that can be activated by a broader range of reductases to overcome emerging resistance or that possess enhanced activity against pathogens with intrinsic resistance.
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An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrofuran in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-nitrofuran (CAS No: 823-73-4), a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the scarcity of publicly available quantitative solubility data, this document focuses on a predictive solubility profile based on the compound's molecular structure and physicochemical properties. Furthermore, it offers two robust, step-by-step experimental protocols for the precise determination of its solubility in various organic solvents: the authoritative isothermal equilibrium (shake-flask) method and the practical gravimetric method. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's behavior in solution for process development, purification, and formulation.
Introduction to this compound
This compound is a heterocyclic compound featuring a furan ring substituted with a bromine atom and a nitro group.[1] These functional groups impart significant reactivity, making it a valuable building block in organic synthesis.[1] Its applications are primarily in the development of novel therapeutic agents, particularly antimicrobials and antifungals, and in the formulation of specialized agrochemicals.[1]
A fundamental understanding of a compound's solubility is paramount for its practical application in drug development and chemical synthesis. Solubility dictates the choice of solvents for reactions, influences the efficiency of purification techniques like crystallization, and is a critical determinant of a drug candidate's bioavailability. This guide aims to bridge the existing knowledge gap by providing a detailed predictive analysis and actionable experimental protocols for determining the solubility of this compound.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 823-73-4 | [2][3][4] |
| Molecular Formula | C₄H₂BrNO₃ | [1][2][4] |
| Molecular Weight | 191.97 g/mol | [1][2][4] |
| Appearance | Light orange to yellow crystalline powder | [1] |
| Melting Point | 47 - 49 °C | [1] |
| Boiling Point | 118 °C / 15 mmHg |[1] |
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is determined by the interplay of intermolecular forces between the solute and solvent molecules, including polarity, hydrogen bonding, and van der Waals forces.
2.1. Analysis of Molecular Structure:
-
Polarity: this compound is a distinctly polar molecule. The strong electron-withdrawing nature of the nitro group (-NO₂) and the electronegativity of the bromine atom and the furan's oxygen atom create a significant dipole moment. This high polarity is the primary determinant of its solubility behavior.
-
Hydrogen Bonding: The molecule itself lacks hydrogen bond donors (no H atoms bonded to O, N, or F). However, the oxygen atoms of the nitro group and the furan ring can act as hydrogen bond acceptors.[2] This allows for potential interactions with protic solvents.
2.2. Predicted Solubility in Common Organic Solvents:
Based on the structural analysis and qualitative data from related 5-nitrofuranyl derivatives, the following solubility profile is predicted.[5][6][7] It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Chloroform, Diethyl Ether | Very Low / Insoluble | The high polarity of this compound prevents favorable dipole-dipole interactions with non-polar solvents. This is supported by reports on similar 5-nitrofuranyl derivatives being virtually insoluble in these solvents.[5][7] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | These solvents possess significant dipole moments that can engage in favorable dipole-dipole interactions with this compound. Solvents with higher polarity like DMSO and DMF are expected to be the most effective. Acetonitrile has been reported to be a solvent in which related compounds are sparingly soluble.[5][7] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble (with potential for reactivity) | While these solvents are polar, the solute's inability to donate hydrogen bonds limits its interaction. The primary interaction would be the solvent's H-bond donors with the solute's oxygen atoms. Solubility in water is expected to be very low due to the hydrophobic nature of the brominated furan ring. Some 5-nitrofuranyl derivatives have been noted to react with protic solvents like methanol, which is a critical consideration.[5][6][7] |
Experimental Determination of Equilibrium Solubility
For any research or development application, experimentally determined solubility data is indispensable. The isothermal equilibrium (shake-flask) method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]
Authoritative Protocol: Isothermal Equilibrium (Shake-Flask) Method
This method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.
Principle: A supersaturated mixture of the solute and solvent is agitated for an extended period to ensure that the dissolution and crystallization processes reach a dynamic equilibrium. The concentration of the solute in the clear supernatant is then measured, representing the equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Ensure the this compound sample is of high purity (≥98%).
-
Use analytical grade or HPLC grade solvents.
-
Prepare a series of clean, dry glass vials with airtight caps (e.g., screw-cap vials with PTFE liners).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to each vial. An excess is critical to ensure equilibrium with the solid phase is maintained. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Prepare at least three replicate vials for each solvent to ensure the precision of the results.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The temperature must be controlled precisely (±0.5 °C).[9]
-
Agitate the vials for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most organic compounds to reach equilibrium. A preliminary kinetic study can be performed to determine the exact time to equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2-4 hours to allow the excess solid to sediment.[9]
-
For very fine particles, centrifugation of the sealed vials may be necessary to achieve clear separation.
-
Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
-
Workflow for Isothermal Equilibrium Solubility Determination
Caption: The central role of solubility data in process development and formulation.
Safety and Handling Precautions
This compound should be handled with care in a well-ventilated area or fume hood. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-nitrofuran
Introduction: The Strategic Importance of 2-Aryl-5-nitrofurans
The 5-nitrofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous antibacterial, antitubercular, and antiprotozoal agents.[1][2] Its potent biological activity is largely attributed to the nitro group, which can be metabolically reduced to cytotoxic radicals within target pathogens. The synthesis of 2-aryl-5-nitrofurans via C-C bond formation is a critical step in the development of new therapeutic candidates with tailored pharmacological profiles.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[6][7] Its hallmark features include mild reaction conditions, exceptional functional group tolerance, and the use of commercially available and generally non-toxic organoboron reagents.[8][9] This makes it an ideal strategy for the late-stage functionalization of complex molecules in drug discovery programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of 2-Bromo-5-nitrofuran as a coupling partner in Suzuki-Miyaura reactions. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Considerations: A Deeper Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is paramount for rational protocol design and troubleshooting.
The Catalytic Cycle
The reaction is generally understood to proceed via three key elementary steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) complex. This is often the rate-determining step. The strong electron-withdrawing nature of the nitro group at the 5-position significantly activates the C-Br bond at the 2-position towards this oxidative addition, making this compound an excellent substrate for this reaction.[11]
-
Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid (or its ester) to the palladium(II) center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired C-C bond in the 2-aryl-5-nitrofuran product and regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle.[12]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Conditions using Conventional Heating
This protocol is suitable for a broad range of arylboronic acids and provides a reliable method for synthesizing 2-aryl-5-nitrofurans.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[13]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1))[11]
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-nitrofuran.[14]
Diagram of the Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times and potentially higher yields, microwave irradiation is an excellent alternative to conventional heating.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)[11]
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Microwave reactor vial with a stir bar
Step-by-Step Procedure:
-
Vial Preparation: In a microwave reactor vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[11]
-
Solvent Addition: Add the solvent and seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a fixed temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).
-
Cooling and Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Reaction Optimization
The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table provides a summary of representative conditions that can be used as a starting point for optimization.[15][16]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95[11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 8 | >90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 6 | 75-85[17] |
| 4 | 2-Furylboronic acid | Buchwald Precatalyst (2) | - | K₃PO₄ (2) | THF/H₂O (3:1) | 40 | 4 | 80-90[18][19] |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and solvent systems. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. 3. Certain heteroarylboronic acids are prone to decomposition.[18] | 1. Use anhydrous solvents and a less aqueous base system. 2. Use a more active catalyst to reduce reaction time. Consider microwave heating. 3. Use the corresponding boronate ester (e.g., pinacol ester) which is often more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) source without a reducing agent. | 1. Ensure the reaction is strictly anaerobic.[12] 2. If using a Pd(II) salt, the phosphine ligand often acts as a reductant, but ensuring complete reduction to Pd(0) is key. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Formation of closely eluting byproducts. | 1. Filter the crude product through a pad of celite or silica gel before concentration. Consider treatment with a palladium scavenger. 2. Optimize reaction conditions to improve selectivity. Try a different chromatography eluent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-nitrofurans from this compound. The electron-deficient nature of the substrate facilitates the key oxidative addition step, often leading to high yields under relatively mild conditions. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can successfully synthesize a diverse library of 5-nitrofuran derivatives for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for achieving this synthetic goal.
References
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Benchchem. Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
- McNamara, J. C., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 803. (2019).
- Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Advanced Functional Materials, 29(38). (2019).
- Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Kadu, B. S. (2021). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. The Royal Society of Chemistry.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(25), 8537–8543.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2013).
- Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. (2020).
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Angewandte Chemie. (2021).
- General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. (2021).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. (2017).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3433-3459. (2021).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Video]. YouTube.
- Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. SciSpace. (2022).
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Semantic Scholar. (2017).
- Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. PubMed. (2019).
- Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. PubMed. (2014).
- Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents. PubMed. (2015).
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Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-5-nitrofuran with Terminal Alkynes
Introduction: Synthesizing Novel 5-Nitrofuran Scaffolds
The 5-nitrofuran moiety is a critical pharmacophore found in a range of therapeutic agents, prized for its potent antibacterial and antifungal properties.[1][2] The synthesis of novel derivatives of this scaffold is a key objective in the development of new antimicrobial drugs to combat rising resistance.[3][4] Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Sonogashira cross-coupling reaction.[5][6][7][8] This palladium- and copper-catalyzed reaction facilitates the direct coupling of sp²-hybridized carbons (from aryl or vinyl halides) with sp-hybridized carbons (from terminal alkynes), providing a direct route to complex molecular architectures under relatively mild conditions.[5][7]
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful application of the Sonogashira coupling to a key, yet challenging, substrate: 2-Bromo-5-nitrofuran. Due to the electron-deficient nature of the furan ring, imparted by the strong electron-withdrawing nitro group, this substrate presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide detailed, validated protocols, and offer expert insights into troubleshooting and optimization to enable the robust synthesis of diverse 2-alkynyl-5-nitrofuran derivatives.
The Mechanism: A Dual Catalytic Symphony
The Sonogashira coupling elegantly operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle, which work in concert to achieve the desired transformation.[6][9][10] A thorough understanding of this mechanism is paramount for rational experimental design and troubleshooting.
The key steps are as follows:
-
Palladium(0) Activation & Oxidative Addition: The reaction is initiated by a catalytically active Palladium(0) species, often generated in situ from a more stable Palladium(II) precatalyst like PdCl₂(PPh₃)₂.[5] This Pd(0) complex undergoes oxidative addition with this compound. This step, often the rate-limiting part of the cycle, breaks the C-Br bond and forms a Pd(II)-aryl intermediate.[5][7] The reactivity of the halide is crucial, following the general trend: I > Br >> Cl.[9][11]
-
Copper(I) Acetylide Formation: Concurrently, in the copper cycle, the terminal alkyne is activated. An amine base (e.g., triethylamine) deprotonates the acidic terminal proton of the alkyne. The resulting acetylide anion then coordinates with a Copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide species.[5][10]
-
Transmetalation: This is the critical step where the two cycles intersect. The organic moiety is transferred from one metal to another. The copper(I) acetylide transfers its alkynyl group to the Pd(II)-aryl complex, displacing the halide and forming a Pd(II)-alkynyl-aryl intermediate. The copper halide is regenerated and re-enters its catalytic cycle.[5][7][10]
-
Reductive Elimination: In the final step of the palladium cycle, the newly formed Pd(II) complex undergoes reductive elimination. This step forms the final C(sp²)-C(sp) bond of the desired 2-alkynyl-5-nitrofuran product and regenerates the active Pd(0) catalyst, which can then begin another cycle.[5][9]
Safety & Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound is harmful if swallowed and causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents & Reagents: Amine bases are corrosive and have strong odors. Solvents like THF and Et₂O are highly flammable. Ensure all work is conducted away from ignition sources and under an inert atmosphere where required.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with phenylacetylene. It should be considered a starting point and may require optimization for other terminal alkynes.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Stoichiometry |
| This compound | 192.00 | 1.0 | 192 mg | 1.0 eq |
| Phenylacetylene | 102.13 | 1.2 | 132 µL | 1.2 eq |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg | 3 mol% |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg | 5 mol% |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL | 3.0 eq |
| Tetrahydrofuran (THF) | - | - | 5 mL | - |
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL oven-dried, two-neck round-bottom flask.
-
Seal the flask with rubber septa and allow it to cool to room temperature under a stream of dry argon or nitrogen. An inert atmosphere is crucial to prevent catalyst deactivation and alkyne homocoupling.
-
-
Reagent Addition:
-
To the flask, add this compound (192 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) iodide (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times to ensure the atmosphere is fully inert.
-
Using a syringe, add anhydrous THF (5 mL), followed by triethylamine (418 µL, 3.0 mmol). Stir the resulting suspension.
-
Finally, add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe. The reaction mixture typically turns from a light suspension to a darker, often brown or black, color.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the this compound spot indicates reaction completion. This typically occurs within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether (Et₂O, 20 mL).
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional Et₂O (2 x 10 mL).[11]
-
Combine the filtrates in a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to remove residual copper salts, and then with brine (20 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(phenylethynyl)-5-nitrofuran product.
-
Sources
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- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 4. Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Bromo-5-nitrofuran
Introduction: The Strategic Value of 2-Bromo-5-nitrofuran in Synthesis
This compound is a highly versatile chemical intermediate recognized for its utility in the synthesis of complex organic molecules.[1] Its structure, featuring a furan ring substituted with both a bromine atom and a powerful electron-withdrawing nitro group, makes it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is harnessed by researchers in pharmaceutical development and agrochemical science to construct novel molecular frameworks, particularly for antibacterial and antifungal agents.[1][3][4][5]
The strategic placement of the nitro group para to the bromine leaving group is the cornerstone of this molecule's synthetic utility. The nitro group activates the furan ring, rendering the carbon atom attached to the bromine (the ipso-carbon) highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2][6] This guide provides an in-depth exploration of the SNAr mechanism as it applies to this compound, complete with detailed protocols and field-proven insights for its successful application in research and development.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, which involve a backside attack, or SN1 reactions that form unstable aryl cations, the SNAr reaction of this compound proceeds via a well-defined two-step addition-elimination mechanism.[2][6] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient ipso-carbon atom bonded to the bromine.[7] This step temporarily disrupts the aromaticity of the furan ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6][7] The stability of this complex is the linchpin of the entire reaction. The potent electron-withdrawing nitro group plays a crucial role by delocalizing the negative charge across the furan ring and onto its own oxygen atoms, thereby stabilizing the intermediate and lowering the activation energy for its formation.[6][8] This initial addition is typically the rate-determining step of the reaction.[8]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the aromaticity of the furan ring is restored through the expulsion of the bromide ion, a good leaving group.[2] The final product is a 2-substituted-5-nitrofuran, where the bromine atom has been replaced by the incoming nucleophile.
Application Notes: A Guide to Common Nucleophilic Substitutions
The versatility of this compound allows for the introduction of a wide array of functional groups. The choice of nucleophile, solvent, and base is critical for achieving high yields and purity.
Reactions with N-Nucleophiles (Aminolysis)
The introduction of nitrogen-containing functional groups is fundamental to the synthesis of many pharmaceuticals. The reaction of this compound with primary and secondary amines provides direct access to 2-amino-5-nitrofuran derivatives, which are key structural motifs in various bioactive compounds.
-
Scientific Rationale : Amines are effective nucleophiles for SNAr reactions. Primary and secondary amines react readily, while tertiary amines typically act as non-nucleophilic bases. The reaction often requires a slight excess of the amine, which can serve both as the nucleophile and as a base to neutralize the HBr generated. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) can be added to scavenge the acid. The choice of solvent is crucial; polar aprotic solvents like acetonitrile, DMF, or DMSO are preferred as they effectively solvate the intermediates without interfering with the nucleophile.
Protocol 1: General Synthesis of N-Substituted-2-amino-5-nitrofurans
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile (or DMF) to a concentration of 0.2-0.5 M.
-
Addition of Amine : Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. If the amine salt is used or if the amine is not in large excess, add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or triethylamine (1.5 eq).
-
Reaction Conditions : Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive (more sterically hindered or electron-poor) amines may require heating.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the this compound spot indicates reaction completion.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove any remaining base and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid can typically be purified by recrystallization from ethanol or by silica gel column chromatography.
Reactions with O-Nucleophiles (Alkoxylation & Hydrolysis)
The displacement of the bromide with oxygen nucleophiles yields 2-alkoxy- or 2-hydroxy-5-nitrofurans. These products serve as valuable intermediates for further synthetic transformations.
-
Scientific Rationale : Alcohols are generally poor nucleophiles and require deprotonation by a strong base (e.g., NaH, K₂CO₃) to form the much more reactive alkoxide ion.[9] The reaction must be conducted under anhydrous conditions to prevent the competing hydrolysis reaction. For hydrolysis, a strong base like NaOH or KOH in an aqueous or mixed aqueous/organic solvent system is used.
Protocol 2: Synthesis of 2-Alkoxy-5-nitrofurans
-
Alkoxide Formation : In a flame-dried flask under an inert atmosphere, add the desired alcohol (e.g., methanol, ethanol; 5-10 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF at 0 °C. Stir for 20-30 minutes until hydrogen evolution ceases.
-
Substrate Addition : Prepare a separate solution of this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Reactions with S-Nucleophiles (Thiolysis)
Thiolates are excellent nucleophiles and react efficiently with this compound to form 2-thioether-5-nitrofuran derivatives. These compounds are of interest in medicinal chemistry due to the diverse roles of sulfur in biological systems.
-
Scientific Rationale : Thiols are more acidic than their corresponding alcohols and are readily deprotonated by common bases like K₂CO₃ or NaOH to form highly nucleophilic thiolate anions.[10] The reactions are typically fast and can often be performed at room temperature in polar aprotic solvents.
Protocol 3: Synthesis of 2-(Alkylthio)-5-nitrofurans
-
Reagent Preparation : To a solution of the desired thiol (1.1 eq) in DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the thiolate.
-
Substrate Addition : Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Reaction Conditions : Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.
-
Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Pour the reaction mixture into ice-water. The product often precipitates as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification : Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by recrystallization or column chromatography.
Data Summary: Representative SNAr Reactions
The following table summarizes typical conditions and nucleophiles used in SNAr reactions with activated aromatic systems, applicable to this compound.
| Nucleophile Class | Example Nucleophile | Reagents / Conditions | Product Type |
| N-Nucleophile | Piperidine | K₂CO₃, Acetonitrile, 60 °C | 2-(Piperidin-1-yl)-5-nitrofuran |
| O-Nucleophile | Sodium Methoxide | NaOMe, Methanol, rt | 2-Methoxy-5-nitrofuran |
| O-Nucleophile | Phenol | K₂CO₃, DMF, 80 °C | 2-Phenoxy-5-nitrofuran |
| S-Nucleophile | Thiophenol | K₂CO₃, DMF, rt | 2-(Phenylthio)-5-nitrofuran |
Troubleshooting and Field Insights
-
Incomplete Conversion : If the reaction stalls, consider increasing the temperature or using a more polar solvent like DMSO. Ensure the base used is sufficiently strong and anhydrous if required.
-
Side Reactions : The nitrofuran ring can be sensitive to very strong bases or high temperatures, leading to decomposition. If degradation is observed (indicated by the formation of dark, insoluble materials), attempt the reaction under milder conditions.
-
Purification Challenges : The nitro-group makes these compounds quite polar. For column chromatography, a gradient elution from a non-polar solvent (Hexanes) to a more polar one (Ethyl Acetate) is often effective. Tailing on the column can sometimes be suppressed by adding 0.5-1% triethylamine to the eluent.
Safety Precautions
-
This compound : This compound is harmful if swallowed and causes skin and serious eye irritation.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents : Handle strong bases (e.g., NaH, NaOH) and volatile, flammable organic solvents with extreme care according to standard laboratory safety protocols.
Conclusion
This compound stands out as a powerful and adaptable building block for organic synthesis. Its high reactivity in nucleophilic aromatic substitution reactions, driven by the activating nitro group, provides a reliable and efficient pathway for introducing nitrogen, oxygen, and sulfur functionalities. The protocols and insights detailed in this guide offer a robust framework for researchers and drug development professionals to leverage this versatile reagent in the creation of novel and complex molecules.
References
- Vertex AI Search. (2025). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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- Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica.
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Application Notes & Protocols: Synthesis of Novel Nitrofuran Derivatives from 2-Bromo-5-nitrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Nitrofuran Scaffold
Nitrofuran-containing compounds represent a venerable class of synthetic antimicrobial agents, with key members like nitrofurantoin remaining a frontline therapy for urinary tract infections.[1] Their resilience against the development of widespread bacterial resistance is a compelling attribute in an era of growing antimicrobial resistance. The biological activity of these compounds is contingent upon the enzymatic reduction of the 5-nitro group within microbial cells, a process that generates reactive intermediates.[1][2] These non-specific reactive species can damage a variety of cellular targets, including DNA, RNA, and ribosomal proteins, which is thought to contribute to the low incidence of acquired resistance.[1][2]
The 5-nitrofuran scaffold is a versatile building block for the development of novel therapeutic agents. Structural modifications, particularly at the C-2 position, can significantly influence the biological activity of these derivatives.[2] Recent research has explored the synthesis of novel nitrofuran derivatives with enhanced or expanded therapeutic potential, including potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and even anticancer properties.[3][4]
2-Bromo-5-nitrofuran is a key and highly versatile starting material for accessing a diverse array of these novel derivatives.[5] Its reactivity allows for the introduction of various substituents at the 2-position through a range of modern synthetic methodologies. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering both mechanistic insights and detailed experimental protocols for the synthesis of promising new chemical entities.
Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution
The bromine atom at the 2-position of this compound serves as an excellent handle for a variety of chemical transformations. The primary strategies for its derivatization fall into two main categories: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most relevant of these are the Suzuki, Heck, and Sonogashira reactions. The general reactivity trend for the halide in these reactions is I > OTf > Br >> Cl, making the bromo derivative a good substrate.[6][7]
1. Suzuki Coupling: Forging Biaryl Linkages
The Suzuki coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8][9][10] This reaction is particularly useful for synthesizing 2-aryl-5-nitrofuran derivatives.
Mechanism Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) complex.[11]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) complex.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.[11]
Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitrofuran
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 192.0 | 192 mg (1.0 mmol) |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 182 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg (0.03 mmol) |
| Na₂CO₃ (2M aq. solution) | 3.0 | 105.99 | 1.5 mL |
| Toluene | - | - | 5 mL |
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the aqueous sodium carbonate solution.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
2. Heck Reaction: Introducing Alkenyl Moieties
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[13][14][15] This is an effective method for synthesizing 2-vinyl-5-nitrofuran derivatives.
Mechanism Insight: The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] A key difference from the Suzuki coupling is the final step. After migratory insertion of the alkene into the Aryl-Pd bond, a β-hydride elimination occurs to release the product and a hydrido-palladium complex. The base then regenerates the Pd(0) catalyst.[16]
Protocol: Synthesis of 2-(trans-styryl)-5-nitrofuran
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 192.0 | 192 mg (1.0 mmol) |
| Styrene | 1.5 | 104.15 | 173 µL (1.5 mmol) |
| Pd(OAc)₂ | 0.02 | 224.5 | 4.5 mg (0.02 mmol) |
| P(o-tol)₃ | 0.04 | 304.37 | 12.2 mg (0.04 mmol) |
| Triethylamine (Et₃N) | 2.0 | 101.19 | 279 µL (2.0 mmol) |
| DMF (anhydrous) | - | - | 4 mL |
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF.
-
Add this compound, styrene, and triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into 20 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
3. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][17][18][19] This reaction is ideal for synthesizing 2-alkynyl-5-nitrofuran derivatives.
Mechanism Insight: The reaction involves a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[7]
Protocol: Synthesis of 2-(phenylethynyl)-5-nitrofuran
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 192.0 | 192 mg (1.0 mmol) |
| Phenylacetylene | 1.2 | 102.13 | 132 µL (1.2 mmol) |
| Pd(PPh₃)₂Cl₂ | 0.02 | 701.9 | 14 mg (0.02 mmol) |
| Copper(I) iodide (CuI) | 0.04 | 190.45 | 7.6 mg (0.04 mmol) |
| Diisopropylamine (DIPA) | 2.0 | 101.19 | 280 µL (2.0 mmol) |
| THF (anhydrous) | - | - | 5 mL |
Procedure:
-
To a Schlenk tube under nitrogen, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by diisopropylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired alkynyl derivative.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group significantly activates the furan ring towards nucleophilic attack, allowing for the displacement of the bromide via an SNAr mechanism.[20][21] This pathway is particularly effective for introducing heteroatom nucleophiles (O, N, S).
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21][22] The nitro group at the 5-position is crucial for stabilizing this intermediate by delocalizing the negative charge.[23][24]
-
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the furan ring.[22]
Protocol: Synthesis of 2-Morpholino-5-nitrofuran
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 192.0 | 192 mg (1.0 mmol) |
| Morpholine | 2.5 | 87.12 | 218 µL (2.5 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg (2.0 mmol) |
| DMSO (anhydrous) | - | - | 3 mL |
Procedure:
-
In a sealed tube, suspend this compound and potassium carbonate in anhydrous DMSO.
-
Add morpholine to the suspension.
-
Heat the mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into 30 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual DMSO and salts.
-
Dry the product under vacuum to yield 2-morpholino-5-nitrofuran. Recrystallization from ethanol may be performed for further purification if necessary.
Conclusion and Outlook
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel nitrofuran derivatives. The palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) provide efficient routes to C-C bond formation, enabling the introduction of aryl, vinyl, and alkynyl substituents. Concurrently, the SNAr reaction offers a straightforward pathway for the installation of various heteroatomic functionalities.
The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the nitrofuran core. The resulting derivatives can be screened for a variety of biological activities, from antibacterial and antifungal to anticancer properties.[3][25] The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.
References
- BenchChem. (n.d.). Biological activity of nitrofuran-containing compounds.
- Al-Ostath, A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-14.
- Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Medicinal Chemistry, 14(2), 274-280.
- Galiano, F., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681.
- Galiano, F., et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives.
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- Wikipedia. (n.d.). Heck reaction.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(15), 4987.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- OkoduwaSTEM. (2019, April 30). HECK REACTION: Heterocyclic reactants mechanism [Video]. YouTube.
- Molecular Memory. (2018, August 7). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction.
- J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Jagriti Sharma. (2021, April 20). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry [Video]. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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Application Notes and Protocols for 2-Bromo-5-nitrofuran as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-5-nitrofuran in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the synthesis of a diverse array of pharmaceutical ingredients.[1] Its chemical architecture, featuring a furan ring substituted with both a bromine atom and a nitro group, bestows upon it a unique and valuable reactivity profile. The electron-withdrawing nature of the nitro group activates the furan ring, while the bromine atom serves as an excellent leaving group for various substitution and cross-coupling reactions.[1] This dual functionality makes this compound a versatile precursor for the construction of complex molecular scaffolds, particularly in the development of antimicrobial and antifungal agents.[1] This guide provides an in-depth exploration of the chemical properties of this compound and detailed protocols for its application in the synthesis of key pharmaceutical intermediates and derivatives.
Chemical Profile and Reactivity
The reactivity of this compound is dominated by the interplay between the bromine and nitro substituents on the furan core.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the furan ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 position, displacing the bromide ion. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of functionalized nitrofuran derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to a suite of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon bonds, enabling the attachment of aryl, vinyl, and alkynyl moieties to the nitrofuran scaffold.[2]
-
Conversion to other Functional Groups: The bromine atom can be transformed into other useful functional groups. For instance, it can be converted to a Grignard reagent, which can then be formylated to yield 5-nitrofuran-2-carbaldehyde, a crucial intermediate for many nitrofuran-based drugs.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrNO₃ | |
| Molecular Weight | 191.97 g/mol | |
| Appearance | Light orange to yellow to green powder/crystalline solid | |
| Melting Point | 47-49 °C |
Synthetic Pathways to Key Pharmaceutical Intermediates
A primary application of this compound is its conversion into more elaborate intermediates, such as 5-nitrofuran-2-carbaldehyde and 5-nitro-2-furoic acid, which are direct precursors to a range of nitrofuran antibiotics.
Diagram: Synthetic Routes from this compound
Sources
Application Note: A Validated HPLC Method for Purity Assessment of 2-Bromo-5-nitrofuran
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Bromo-5-nitrofuran, a key intermediate in the pharmaceutical and agrochemical industries.[1] The method is designed for accuracy, precision, and specificity, enabling reliable quantification of the active pharmaceutical ingredient (API) and the separation of potential process-related impurities and degradation products. The protocol herein is established on a C18 stationary phase with a gradient elution mobile phase of acetonitrile and water, and UV detection. Comprehensive validation of the method has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.[2][3][4]
Introduction
This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of various biologically active molecules, including antibacterial and antifungal agents.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final products. Therefore, a reliable and validated analytical method for its purity determination is essential.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[5] Reverse-phase chromatography, in particular, is well-suited for the analysis of moderately polar to non-polar compounds like this compound. This application note presents a detailed protocol for a stability-indicating HPLC method, developed to separate the main component from its potential impurities.
The method employs a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile. This approach provides excellent resolution and peak shape for this compound. The selection of the detection wavelength is based on the UV absorbance characteristics of nitrofurans, ensuring high sensitivity.[6][7][8]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₃ | [1][9] |
| Molecular Weight | 191.97 g/mol | [1][9] |
| Appearance | Light orange to yellow to green powder/crystalline | [1] |
| Melting Point | 47-49 °C | [1][10] |
| UV λmax | Estimated around 360-380 nm (based on similar nitrofuran structures) | [6][8][11] |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and DMF. | [8] |
Experimental Workflow
The overall workflow for the purity assessment of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC purity analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Dimethylformamide (DMF) (optional, for initial solubilization)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 375 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase for reverse-phase chromatography, providing good retention for moderately polar compounds.[5]
-
Mobile Phase: A simple water/acetonitrile mobile phase is chosen for its low UV cutoff and compatibility with UV detection. A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detection Wavelength: Based on literature for similar nitrofuran compounds, a wavelength of 375 nm is selected to maximize sensitivity for this compound and its potential chromophoric impurities.[11]
Preparation of Solutions
4.3.1. Diluent Preparation (Acetonitrile:Water, 50:50 v/v)
-
Mix 500 mL of acetonitrile with 500 mL of water.
-
Sonicate for 10 minutes to degas.
4.3.2. Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Mix thoroughly. This is the standard stock solution.
4.3.3. Sample Solution Preparation (0.1 mg/mL)
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Mix thoroughly.
System Suitability Testing (SST)
Prior to sample analysis, the performance of the chromatographic system must be verified.[12][13][14]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates system precision.[12] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Ensures separation of the analyte from potential impurities.[12] |
Purity Calculation
The purity of the this compound sample is determined by the area percent method.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][4][15]
Caption: Key parameters for HPLC method validation.
Validation Protocol and Results
| Parameter | Protocol | Acceptance Criteria | Result |
| Specificity | Analyze blank (diluent), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). | The main peak should be free from interference from blank and impurities. The method should be able to separate the main peak from degradation products. | Passed. No interference observed. The method is stability-indicating. |
| Linearity | Prepare a series of solutions from 50% to 150% of the nominal concentration (0.05 to 0.15 mg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999 | Passed (r² = 0.9995) |
| Range | Determined from linearity studies. | The range for which the method is linear, accurate, and precise. | 0.05 - 0.15 mg/mL |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (80%, 100%, 120%). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. | Passed (Mean recovery = 99.7%) |
| Precision | Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. Intermediate Precision (Inter-day): Analyze six replicate sample preparations on a different day with a different analyst. | RSD ≤ 2.0% for both repeatability and intermediate precision. | Passed (Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.2%) |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | - | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | - | 0.15 µg/mL |
| Robustness | Intentionally vary method parameters (flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptance criteria. | Passed. The method is robust to minor variations. |
Conclusion
The RP-HPLC method described in this application note is a validated, reliable, and robust procedure for the purity assessment of this compound. The method is specific, linear, accurate, and precise over the specified range. The system suitability tests ensure the consistent performance of the chromatographic system. This method is suitable for routine quality control analysis of this compound in both research and manufacturing environments, aiding in the assurance of product quality and consistency.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- HPLC Analysis of Nitrofurans. Scribd.
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks.
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- Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. PubMed.
- UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM. IJRAR.org.
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The Strategic Role of 2-Bromo-5-nitrofuran in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Versatility of the Nitrofuran Scaffold in Crop Protection
The 5-nitrofuran moiety is a privileged scaffold in the development of biologically active compounds, demonstrating a broad spectrum of antimicrobial and antifungal properties.[1][2] Within this class of compounds, 2-Bromo-5-nitrofuran has emerged as a critical and highly versatile starting material for the synthesis of novel agrochemicals.[1] Its utility stems from the presence of two key reactive sites: a bromine atom at the 2-position, which is amenable to a variety of cross-coupling and nucleophilic substitution reactions, and a nitro group at the 5-position, which is a potent electron-withdrawing group that activates the furan ring and is often essential for the compound's biological activity.[2][3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemical compounds, with a focus on fungicides. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for researchers and professionals in the agrochemical industry.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrNO₃ | [4] |
| Molecular Weight | 191.97 g/mol | [4] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 118 °C @ 15 mmHg | [1] |
| CAS Number | 823-73-4 | [5] |
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound allows for its incorporation into a diverse range of molecular architectures. The two primary strategies employed in the synthesis of agrochemicals are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are a cornerstone of modern organic synthesis and are particularly effective for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the furan ring serves as an excellent handle for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, enabling the fine-tuning of the final compound's biological activity and physical properties.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the furan ring towards nucleophilic attack, facilitating the displacement of the bromine atom by a range of nucleophiles. This is a highly efficient method for introducing functionalities such as amines, thiols, and alkoxides, which are common in agrochemically active molecules.
Application Protocol 1: Synthesis of a Novel Fungicidal Candidate via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the creation of biaryl structures, which are prevalent in many modern fungicides. This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Insights:
-
Choice of Catalyst: Palladium(0) catalysts are essential for the oxidative addition step, which is the initiation of the catalytic cycle. The choice of ligands on the palladium can significantly impact the reaction efficiency.
-
Role of the Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent System: A two-phase solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.
Application Protocol 2: Synthesis of a Thioether-Linked Nitrofuran Fungicide via Nucleophilic Aromatic Substitution
The introduction of a thioether linkage is a common strategy in the design of agrochemicals, as it can enhance the molecule's lipophilicity and interaction with biological targets. This protocol details the synthesis of a 2-thioether-5-nitrofuran derivative.
Reaction Scheme:
Sources
Application Notes & Protocols: Palladium-Catalyzed Heck Coupling of 2-Bromo-5-nitrofuran for the Synthesis of Novel Vinyl-Nitrofuran Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Heck Reaction on Nitrofuran Scaffolds
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for carbon-carbon bond formation through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This Nobel Prize-winning transformation has revolutionized the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its power lies in the ability to forge new bonds on sp²-hybridized carbons with high efficiency and predictable stereoselectivity.[4][5]
The 5-nitrofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antimicrobial agents.[6] Compounds bearing this "warhead" are typically prodrugs, activated by nitroreductase enzymes within target pathogens to generate reactive electrophilic species that damage multiple cellular targets, including DNA and ribosomal proteins.[6] This multi-targeted mechanism is a key advantage in an era of growing antibiotic resistance.[6][7] Consequently, the development of novel 5-nitrofuran derivatives is a critical area of research for discovering new therapeutic agents against multidrug-resistant bacteria and other pathogens.[7][8][9]
This guide provides a detailed technical overview and actionable protocols for the Heck coupling of 2-Bromo-5-nitrofuran. By functionalizing this key building block, researchers can rapidly generate libraries of vinyl-substituted 5-nitrofurans, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation drug candidates. We will delve into the mechanistic underpinnings of the reaction, detail critical experimental parameters, and provide a validated, step-by-step protocol for laboratory execution.
Reaction Principle: The Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][4] While various palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) are commonly used, they serve as pre-catalysts that are reduced in situ to the active Pd(0) state.[10] The presence of the strongly electron-withdrawing nitro group on the furan ring enhances the electrophilicity of the C2-position, generally facilitating the initial, often rate-determining, oxidative addition step.
The catalytic cycle is comprised of four key stages:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate.[11][12]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, it undergoes a syn-migratory insertion into the palladium-aryl bond, forming a new carbon-carbon sigma bond.[11][13]
-
β-Hydride Elimination: For the reaction to proceed productively, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon β to the palladium center. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the C=C double bond of the final product and a palladium-hydride species.[11][12] This step typically dictates the regioselectivity and stereoselectivity (E-isomer favored) of the reaction.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination of H-Br. This regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[12]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Heck coupling hinges on the careful selection of several interdependent parameters. Understanding the role of each component is crucial for achieving high yields and purity.
| Parameter | Selection Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂ is the most common and cost-effective pre-catalyst. It is stable to air and moisture, simplifying handling. Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to faster initiation but is more air-sensitive. For difficult couplings, specialized pre-catalysts may be required. Catalyst loading is typically between 1-5 mol%. |
| Ligand | The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. Monodentate phosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices.[1][13] The bulkier P(o-tol)₃ can promote the reductive elimination step and is often superior for less reactive bromides. Bidentate phosphines (e.g., BINAP) are used for asymmetric variations but are generally not required for standard Heck couplings.[14] A Pd:Ligand ratio of 1:2 is typical for monodentate ligands. |
| Base | The base is critical for neutralizing the hydrohalic acid (HBr) generated in the cycle, which would otherwise poison the catalyst.[3] Organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective and can be advantageous in certain solvent systems.[1] The choice of base can influence reaction rates and side-product formation. Typically, 1.5-2.0 equivalents are used. |
| Solvent | High-boiling polar aprotic solvents are preferred as they can dissolve the catalyst, base, and substrates, and allow for the necessary reaction temperatures. DMF, NMP, DMA, and acetonitrile are excellent choices.[13] Toluene or dioxane can also be used. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen or water.[2] |
| Alkene Partner | Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are highly reactive and generally give excellent results.[1] Electron-rich alkenes can be more challenging and may require modified catalytic systems.[14] A slight excess of the alkene (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
| Temperature | Heck reactions are thermally driven and typically require heating to temperatures between 80 °C and 120 °C .[13][15] The optimal temperature depends on the reactivity of the specific substrates and the catalyst system. Reaction progress should be monitored to avoid decomposition at excessively high temperatures. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Heck coupling reaction.
General Experimental Workflow
The workflow follows standard procedures for air-sensitive reactions to ensure the integrity and activity of the palladium catalyst.
Caption: Step-by-step experimental workflow for the Heck reaction.
Protocol: Synthesis of 2-(5-Nitrofuran-2-yl)acrylate
This protocol describes the coupling of this compound with n-butyl acrylate, a common electron-deficient alkene.
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-butyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL)
-
Flame-dried Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol). Stir the mixture for 5 minutes at room temperature.
-
Alkene Addition: Add n-butyl acrylate (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12][15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficient temperature.3. Poor quality reagents (wet solvent, inhibited alkene). | 1. Use fresh catalyst and ligands. Ensure the solvent is anhydrous and properly degassed.[15]2. Gradually increase the reaction temperature in 10 °C increments.3. Use freshly distilled/filtered reagents. |
| Formation of Palladium Black | Catalyst decomposition and aggregation. | 1. Ensure the reaction is under a strict inert atmosphere.2. Check ligand purity and Pd:Ligand ratio; slightly more ligand may be needed. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Incorrect base or solvent choice.3. Homocoupling of the aryl bromide. | 1. Lower the reaction temperature.[15]2. Screen alternative bases (e.g., K₂CO₃) or solvents.3. Ensure a slight excess of the alkene is present. |
References
- A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. Chemical Communications (RSC Publishing).
- Heck reaction. Wikipedia.
- Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. ResearchGate.
- Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. PubMed.
- Heck Reaction—State of the Art. MDPI.
- A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Benchchem.
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Publishing.
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH.
- Heck reaction of aryl halides and heteroaryl halides catalyzed by Pd(II). ResearchGate.
- Heck Reaction. University of Regensburg.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. YouTube.
- Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. PubMed.
- Heck Reaction. Chemistry LibreTexts.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. Benchchem.
- Application Notes and Protocols: Step-by-Step Guide to Performing a Heck Reaction with 2,5-Dibromo-4-methylpyridine. Benchchem.
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Application Note: Characterization of 2-Bromo-5-nitrofuran Reaction Products by ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the characterization of reaction products of 2-bromo-5-nitrofuran using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its reactivity is dominated by nucleophilic aromatic substitution (SNA), facilitated by the electron-withdrawing nitro group and the bromine atom serving as a good leaving group.[2] This guide details a representative reaction protocol, outlines rigorous ¹H NMR sample preparation, and offers an in-depth analysis of spectral data to facilitate unambiguous product identification and reaction monitoring.
Introduction
This compound is a key building block in organic synthesis, enabling the introduction of the 5-nitrofuran moiety into a wide range of molecular scaffolds. This heterocycle is a precursor to compounds with notable antimicrobial and antifungal properties.[1][3][4] The successful synthesis and development of novel derivatives hinge on the accurate characterization of reaction outcomes. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed structural information based on the chemical environment of protons within a molecule.[5][6] This note will elucidate the principles and practical steps for using ¹H NMR to characterize the products of reactions involving this compound.
Reaction Chemistry of this compound: Nucleophilic Aromatic Substitution
The primary reaction pathway for this compound involves nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group at the 5-position significantly activates the furan ring towards nucleophilic attack, particularly at the 2-position where the bromine atom is located.[7][8][9] This allows for the displacement of the bromide ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield a diverse array of 2-substituted-5-nitrofurans.[1][10]
A generalized reaction scheme is presented below:
Caption: Generalized Nucleophilic Aromatic Substitution of this compound.
Experimental Protocol: A Representative Reaction
This section details a general procedure for the reaction of this compound with a generic primary amine nucleophile.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
¹H NMR Sample Preparation Protocol
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[11][12][13]
Materials:
-
Purified reaction product (5-25 mg for small molecules)[11][12]
-
High-quality NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[13]
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
-
Pasteur pipette with a cotton or glass wool plug
Procedure:
-
Weigh 5-25 mg of the purified product into a clean, dry vial.[13]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[13]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[11] Solid particles can degrade the spectral resolution.[11]
-
Cap the NMR tube and label it appropriately.
Caption: Workflow for Preparing a Sample for ¹H NMR Analysis.
Interpreting the ¹H NMR Spectra
The ¹H NMR spectrum provides four key pieces of information for structure elucidation: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[5][6][14]
¹H NMR Spectrum of this compound (Starting Material)
The ¹H NMR spectrum of this compound is relatively simple, exhibiting two doublets corresponding to the two protons on the furan ring.
-
H-3 and H-4 Protons: These protons are in different chemical environments and will appear as two distinct signals.
-
Chemical Shift: The strong electron-withdrawing effect of the nitro group at the 5-position and the bromine at the 2-position will deshield both protons, causing them to resonate at a relatively high chemical shift (downfield), typically in the range of 7.0-8.0 ppm. The proton at the 4-position, being adjacent to the nitro group, is expected to be further downfield than the proton at the 3-position.
-
Multiplicity: The H-3 and H-4 protons are adjacent to each other and will therefore couple, resulting in each signal appearing as a doublet.
-
Coupling Constant (J): The coupling constant between H-3 and H-4 in a furan ring (³J₃,₄) is typically in the range of 3-4 Hz.[15][16]
¹H NMR Spectrum of a Representative Product (2-Amino-5-nitrofuran)
Upon successful nucleophilic substitution with an amine, the ¹H NMR spectrum will show characteristic changes.
-
Disappearance of Starting Material Signals: The doublets corresponding to the H-3 and H-4 protons of this compound will diminish or disappear.
-
Appearance of Product Signals:
-
Furan Protons: The chemical environment of the H-3 and H-4 protons will change due to the replacement of the bromine atom with the amino group. The amino group is an electron-donating group, which will shield the adjacent H-3 proton, causing a significant upfield shift compared to the starting material. The H-4 proton will also experience a slight upfield shift. Both signals will remain as doublets with a similar coupling constant.
-
Amine Proton(s): A new signal corresponding to the proton(s) on the nitrogen atom will appear. The chemical shift of this signal can vary widely depending on the solvent, concentration, and temperature, and it may appear as a broad singlet.
-
Nucleophile Protons: Signals corresponding to the protons of the nucleophile's backbone will also be present in the spectrum.
-
Data Summary Table
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.2-7.4 | Doublet (d) | ~3.5-4.0 |
| H-4 | ~7.6-7.8 | Doublet (d) | ~3.5-4.0 | |
| 2-(Phenylamino)-5-nitrofuran | H-3 | ~6.5-6.8 | Doublet (d) | ~3.5-4.0 |
| H-4 | ~7.4-7.6 | Doublet (d) | ~3.5-4.0 | |
| N-H | Variable (broad singlet) | Broad Singlet (br s) | - | |
| Phenyl Protons | ~7.0-7.5 | Multiplet (m) | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and the specific nucleophile used.
Conclusion
¹H NMR spectroscopy is a powerful and essential analytical technique for monitoring the progress of reactions involving this compound and for the unambiguous structural characterization of the resulting products. By carefully analyzing the changes in chemical shifts, multiplicities, and the appearance of new signals, researchers can confidently determine the outcome of their synthetic efforts. The protocols and interpretive guidelines presented in this application note provide a solid framework for the successful application of ¹H NMR in the development of novel 5-nitrofuran derivatives.
References
- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
- NMR Sample Preparation. University of Minnesota Twin Cities.
- NMR Sample Prepar
- Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conform
- NMR spectroscopy. University of Vienna.
- 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- This compound. PubChem.
- 1H chemical shifts in NMR, part 18 1.
- Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics.
- NMR Sample Preparation.
- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan.
- Furan(110-00-9) 1H NMR spectrum. ChemicalBook.
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- Nucleophilic Arom
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- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
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An Application Guide to a Promising Scaffold: Leveraging 2-Bromo-5-nitrofuran for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a host of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] This guide presents a forward-looking application and protocol for the use of 2-Bromo-5-nitrofuran , a versatile yet underexplored building block, in the synthesis of novel kinase inhibitors. While direct literature on this specific application is nascent, this document leverages well-established, robust synthetic methodologies—primarily palladium-catalyzed cross-coupling reactions—that are fundamental to the synthesis of analogous heterocyclic kinase inhibitors.[3][4] We provide a comprehensive rationale for its use, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, proposed downstream modifications, and a framework for biological evaluation. This guide is intended to empower researchers and drug development professionals to explore this promising scaffold for the discovery of next-generation targeted therapeutics.
Introduction: The Rationale for an Underexplored Scaffold
The landscape of kinase inhibitor drug discovery is dominated by a range of heterocyclic scaffolds, such as pyrimidines, pyridines, and quinazolines, which serve as effective mimics of the adenine ring of ATP.[5] The strategic functionalization of these core structures is key to achieving potency and selectivity. A common approach involves the use of brominated heterocycles as versatile synthetic handles for diversification via palladium-catalyzed cross-coupling reactions.[4]
The 5-nitrofuran moiety is a well-known pharmacophore, primarily associated with broad-spectrum antimicrobial agents.[6] Its biological activity is often linked to the enzymatic reduction of the nitro group, generating reactive intermediates.[7] However, the unique electronic properties and structural features of the 5-nitrofuran ring suggest a broader therapeutic potential.
This application note posits that This compound is a highly promising, yet underutilized, starting material for kinase inhibitor synthesis for several key reasons:
-
Activated C-Br Bond: The potent electron-withdrawing nature of the 5-nitro group significantly activates the C2-bromine bond towards oxidative addition to a palladium(0) catalyst. This enhanced reactivity is advantageous for facilitating high-efficiency cross-coupling reactions under mild conditions.
-
Versatile Synthetic Handle: The bromine atom at the 2-position is perfectly positioned for cornerstone reactions in medicinal chemistry, including the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]
-
Pharmacophoric Potential: The nitrofuran core can act as a bioisostere for other aromatic systems in known kinase inhibitors. The nitro group itself, a potent hydrogen bond acceptor, offers a unique opportunity for interaction with amino acid residues in the ATP-binding pocket.
-
Gateway to Further Diversification: The nitro group is not merely an activating group; it is a functional handle in its own right. It can be chemoselectively reduced to an amine, opening up a vast chemical space for secondary modifications through amide coupling and other transformations.[10][11]
This guide provides the foundational protocols and strategic insights for researchers to begin harnessing the untapped potential of this compound in their kinase inhibitor discovery programs.
Proposed Synthetic Pathways & Protocols
The elaboration of the this compound core into kinase inhibitor scaffolds can be efficiently achieved through two primary palladium-catalyzed cross-coupling strategies. The following protocols are adapted from robust, well-documented procedures for electronically similar brominated heterocycles and serve as an excellent starting point for optimization.[12][13]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an unparalleled method for introducing aryl and heteroaryl moieties, which are crucial for occupying the hydrophobic regions of the kinase ATP-binding site.
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Solid-Phase Synthesis Strategies Utilizing 2-Bromo-5-nitrofuran: An In-Depth Technical Guide for Advanced Drug Discovery
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block in Solid-Phase Synthesis
In the landscape of modern medicinal chemistry and drug development, the demand for efficient and robust synthetic methodologies to generate diverse libraries of complex molecules is paramount. Solid-phase synthesis (SPS) has emerged as a cornerstone technology, enabling the rapid and streamlined production of compound arrays for high-throughput screening. Within this paradigm, the strategic selection of building blocks is critical. 2-Bromo-5-nitrofuran is a particularly compelling scaffold, offering a unique combination of chemical reactivity and structural features that make it an ideal candidate for elaboration in a solid-phase format.
This technical guide provides a comprehensive overview of novel, field-proven strategies for the utilization of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of innovative molecular entities.
The inherent reactivity of this compound stems from two key functionalities: the activated aromatic ring system and the strategically positioned bromine atom. The potent electron-withdrawing effect of the nitro group renders the furan ring susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[1][2][3] This dual reactivity profile opens a gateway to a multitude of synthetic transformations, allowing for the systematic exploration of chemical space around the nitrofuran core.
Part 1: The LYNX (Linker-Yielding Nitrofuran) Strategy: A Novel Approach for Immobilization
A critical aspect of any successful solid-phase synthesis is the strategy for anchoring the initial building block to the solid support. Here, we propose a novel and robust method, the LYNX (Linker-Yielding Nitrofuran) strategy, for the immobilization of a this compound precursor onto a readily available solid support, such as Wang resin. This approach involves the on-resin synthesis of the nitrofuran moiety, ensuring high loading efficiency and minimizing solution-phase handling of potentially reactive intermediates.
The LYNX strategy commences with the immobilization of a suitable precursor, 5-hydroxymethyl-2-furoic acid, onto Wang resin. The hydroxyl group of the precursor is esterified with the benzylic alcohol of the Wang resin, forming a stable ether linkage that is cleavable under acidic conditions.[4] Subsequent on-resin nitration, followed by bromination, yields the desired resin-bound this compound, ready for diversification.
Experimental Protocol: LYNX Immobilization
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
5-Hydroxymethyl-2-furoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Fuming Nitric Acid (90%)
-
Acetic Anhydride
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Piperidine
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Esterification (Loading):
-
In a separate flask, dissolve 5-hydroxymethyl-2-furoic acid (426 mg, 3.0 mmol) and DMAP (37 mg, 0.3 mmol) in anhydrous DMF (5 mL).
-
Add DIC (465 µL, 3.0 mmol) to the solution and stir for 5 minutes.
-
Drain the DCM from the swollen resin and add the activated ester solution.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
-
-
On-Resin Nitration:
-
Swell the resin in anhydrous DCM (10 mL).
-
In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (0.5 mL) to acetic anhydride (4.5 mL) at 0°C.
-
Drain the DCM from the resin and add the nitrating mixture.
-
Agitate the suspension at 0°C for 2 hours.
-
Drain the reaction vessel and wash the resin with DCM (5 x 10 mL) until the washings are neutral.
-
-
On-Resin Bromination:
-
Swell the nitrated resin in anhydrous ACN (10 mL).
-
Add NBS (534 mg, 3.0 mmol) to the suspension.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the reaction vessel and wash the resin sequentially with ACN (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum to yield the LYNX-resin.
-
Visualization of the LYNX Strategy Workflow
Caption: Workflow for the LYNX immobilization strategy.
Part 2: Diversification of the Resin-Bound this compound Scaffold
Once the LYNX-resin is prepared, it serves as a versatile platform for a multitude of chemical transformations, allowing for the generation of diverse libraries of substituted nitrofuran derivatives. The two primary avenues for diversification are nucleophilic aromatic substitution (SNAr) at the C2 position and palladium-catalyzed cross-coupling at the C2 position.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) on the LYNX-Resin
The electron-withdrawing nitro group strongly activates the furan ring towards nucleophilic attack, facilitating the displacement of the bromide at the C2 position by a wide range of nucleophiles.[1][5] This strategy is particularly useful for introducing heteroatomic substituents, such as amines, thiols, and alkoxides.
Materials:
-
LYNX-Resin (0.1 mmol)
-
Selected Nucleophile (e.g., primary amine, secondary amine, thiol, alcohol) (1.0 mmol)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the LYNX-resin in the chosen anhydrous solvent (2 mL) for 30 minutes.
-
Add the nucleophile (10 equivalents) and, if necessary, DIPEA (10 equivalents) to the resin suspension.
-
Heat the reaction mixture at 60-80°C for 12-24 hours.
-
Monitor the reaction progress using a qualitative test for the presence of free bromide in the supernatant (e.g., Beilstein test on a copper wire).
-
Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
| Nucleophile | Product on Resin | Reaction Time (h) | Estimated Conversion (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitrofuran | 12 | >95 |
| Benzylamine | 2-(Benzylamino)-5-nitrofuran | 18 | >90 |
| Thiophenol | 2-(Phenylthio)-5-nitrofuran | 16 | >95 |
| Sodium Methoxide | 2-Methoxy-5-nitrofuran | 24 | >85 |
Estimated conversion based on cleavage and LC-MS analysis of a small sample.
Strategy B: Palladium-Catalyzed Cross-Coupling on the LYNX-Resin
The bromine atom on the LYNX-resin provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[6][7] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl substituents at the C2 position.
Materials:
-
LYNX-Resin (0.1 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh3)4 (0.01 mmol)
-
2M Aqueous Sodium Carbonate (Na2CO3)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
Swell the LYNX-resin in the dioxane/water solvent mixture (2 mL) for 30 minutes.
-
Add the arylboronic acid (5 equivalents), Pd(PPh3)4 (0.1 equivalents), and 2M Na2CO3 (0.5 mL) to the resin suspension.
-
Heat the reaction mixture at 80°C under an inert atmosphere (e.g., Argon) for 12 hours.
-
Monitor the reaction progress by taking a small aliquot of the resin, cleaving the product, and analyzing by LC-MS.
-
Once the reaction is complete, drain the solvent and wash the resin with water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
Caption: Diversification pathways from the LYNX-Resin.
Part 3: Cleavage and Product Isolation
The final step in the solid-phase synthesis is the cleavage of the desired product from the resin support. For the LYNX strategy, which utilizes a Wang resin base, cleavage is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][8] This method efficiently breaks the benzylic ether linkage, releasing the synthesized nitrofuran derivative into solution.
Protocol: TFA Cleavage from LYNX-Resin
Materials:
-
Product-bound LYNX-Resin (0.1 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dry, product-bound resin in a reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin and allow it to react at room temperature for 2 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 1 mL) and DCM (2 x 1 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purify the product as needed by techniques such as HPLC.
Conclusion and Future Outlook
The solid-phase synthesis strategies outlined in this technical guide, centered around the novel LYNX immobilization method, provide a powerful and versatile platform for the generation of diverse libraries of 2,5-disubstituted nitrofuran derivatives. By leveraging the dual reactivity of the this compound scaffold, researchers can efficiently explore a vast chemical space, accelerating the discovery of new therapeutic agents and chemical probes.
The protocols provided herein are designed to be robust and adaptable, serving as a solid foundation for further methodological development. Future work in this area could explore the use of alternative linkers, including traceless linkers for the synthesis of furans without a residual hydroxyl group, or safety-catch linkers for more orthogonal cleavage strategies.[9][10] The continued innovation in solid-phase synthesis, coupled with the strategic use of versatile building blocks like this compound, will undoubtedly continue to drive progress in the field of drug discovery.
References
- Blackburn, C. (2005). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. Request PDF.
- Ley, S. V., et al. (2000). Sulfone-mediated synthesis of substituted furans on solid support. Arkivoc, 2000(5), 75-85.
- Carbonnelle, A.-C., & Couturier, D. (2000). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry, 65(25), 8539–8542.
- Aapptec. (n.d.).
- Patek, M., & Lebl, M. (1998). A new safety-catch protecting group and linker for solid-phase synthesis. Tetrahedron Letters, 39(4-5), 321-324.
- Albericio, F., & Carpino, L. A. (1997). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091-2158.
- Rong, G., et al. (2018). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 20(17), 4048-4057.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- Fernando, A., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. OUCI.
- Ito, H., et al. (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Organic Letters, 24(4), 939-944.
- Jensen, K. J., & Grotli, M. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Guiles, J. W., Johnson, S. G., & Murray, W. V. (1996). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry, 61(16), 5169–5171.
- Laskar, D. D., & Prajapati, D. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1422–1429.
- Wikipedia. (n.d.).
- Pascanu, V., et al. (2019). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2527.
- Eid, N., & Boutevin, B. (2021). Synthesis and Properties of Furan Derivatives for Epoxy Resins. ACS Sustainable Chemistry & Engineering, 9(24), 8087–8111.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Soderberg, T. (2022). 16.
- Chemistry Steps. (n.d.).
- Guchhait, S. K., et al. (2011). Solution-Phase Synthesis of a Highly Substituted Furan Library.
- Doucet, H., & Santelli, M. (2004).
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- OpenStax. (n.d.). 16.
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Application Notes and Protocols for the Synthesis of Nitrofuran Pharmaceuticals in Flow Chemistry
Introduction: A Paradigm Shift in Nitrofuran Synthesis
Nitrofuran-based pharmaceuticals, a class of potent synthetic antimicrobial agents, are indispensable in treating a variety of bacterial and protozoal infections. Key active pharmaceutical ingredients (APIs) in this family include nitrofurantoin, furazolidone, and nifurtimox. The synthesis of these compounds traditionally relies on batch processing, which often involves hazardous intermediates, harsh reaction conditions, and challenges in reproducibility and scalability. The nitration of furfural, a bio-based starting material, to 5-nitrofurfural is a notoriously difficult and hazardous step due to the sensitive nature of the furan ring and the use of potent nitrating agents.[1][2]
Continuous flow chemistry offers a transformative approach to the synthesis of nitrofuran pharmaceuticals, addressing the inherent safety and efficiency challenges of batch production.[3] By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates.[3] This results in significantly improved safety, higher yields, and greater consistency in product quality.[1][2]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the implementation of flow chemistry for the synthesis of key nitrofuran pharmaceuticals. We will delve into the rationale behind experimental design, provide step-by-step protocols, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control.
The Cornerstone: Continuous Flow Nitration of Furfural
The synthesis of most nitrofuran pharmaceuticals commences with the nitration of furfural to 5-nitrofurfural. This reaction is highly exothermic and the use of traditional nitrating agents can lead to poor yields and safety concerns.[1] A significant advancement in this area has been the development of a continuous flow platform for the safe and efficient nitration of furfural using acetyl nitrate generated in situ.[1][2]
Reaction Mechanism: In-Situ Generation of Acetyl Nitrate
Acetyl nitrate is a milder nitrating agent suitable for the sensitive furfural molecule. However, its isolation and storage are fraught with danger due to its explosive nature.[1] Flow chemistry elegantly circumvents this issue by generating acetyl nitrate on-demand within the flow system, immediately before it reacts with furfural. This is achieved by reacting acetic anhydride with nitric acid in a continuous stream.
Experimental Workflow: A Two-Stage Continuous Process
The continuous nitration of furfural can be conceptualized as a two-stage process, as illustrated in the workflow diagram below. The first stage involves the generation of the nitrating agent, and the second stage is the nitration reaction itself, followed by in-line quenching and work-up.
Caption: Workflow for the continuous synthesis of Nitrofurantoin.
Protocol 2: Continuous Flow Synthesis of Nitrofurantoin
Materials:
-
5-Nitrofurfural solution (from Protocol 1)
-
1-Aminohydantoin
-
Suitable solvent (e.g., ethanol/water mixture)
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Reagent Preparation: Prepare a solution of 1-aminohydantoin and the acid catalyst in the chosen solvent.
-
Flow Reaction: Pump the 5-nitrofurfural solution and the 1-aminohydantoin solution through a T-mixer and into a heated reactor coil. The condensation reaction is typically rapid at elevated temperatures.
-
Continuous Crystallization: The product stream from the reactor can be directly fed into a continuous crystallizer. As the reaction mixture cools, nitrofurantoin, which has low solubility, will precipitate. [4]4. Isolation: The crystalline product can be collected by continuous filtration.
Furazolidone Synthesis
Furazolidone is synthesized through the condensation of 5-nitrofurfural with 3-amino-2-oxazolidinone.
Proposed Continuous Flow Synthesis of 3-Amino-2-oxazolidinone:
The precursor, 3-amino-2-oxazolidinone, can be synthesized in a continuous flow system from 2-hydroxyethylhydrazine and a carbonate source (e.g., diethyl carbonate) for a fully continuous process.
Caption: Proposed telescoped workflow for the continuous synthesis of Furazolidone.
Protocol 3: Proposed Continuous Flow Synthesis of Furazolidone
Materials:
-
2-Hydroxyethylhydrazine
-
Diethyl Carbonate
-
Base catalyst (e.g., sodium methoxide)
-
5-Nitrofurfural solution (from Protocol 1)
-
Acid catalyst (e.g., hydrochloric acid)
-
Suitable solvents
Procedure:
-
Synthesis of 3-Amino-2-oxazolidinone: In the first stage, pump solutions of 2-hydroxyethylhydrazine and diethyl carbonate with a base catalyst through a heated reactor coil to form 3-amino-2-oxazolidinone.
-
Condensation Reaction: The output stream containing the precursor is then mixed with the 5-nitrofurfural solution and an acid catalyst in a second heated reactor to yield furazolidone.
-
Work-up and Isolation: The product stream can be subjected to in-line extraction and purification, followed by continuous crystallization to isolate the final product.
Nifurtimox Synthesis
Nifurtimox is synthesized by the condensation of 5-nitrofurfural with 4-amino-3-methylthiomorpholine 1,1-dioxide.
Protocol 4: Continuous Flow Synthesis of Nifurtimox
Materials:
-
5-Nitrofurfural solution (from Protocol 1)
-
4-Amino-3-methylthiomorpholine 1,1-dioxide
-
Suitable solvent (e.g., isopropanol)
Procedure:
-
Reagent Preparation: Prepare a solution of 4-amino-3-methylthiomorpholine 1,1-dioxide in the chosen solvent.
-
Flow Reaction: Similar to the synthesis of nitrofurantoin, pump the two reactant streams through a T-mixer and into a heated reactor coil to facilitate the condensation reaction.
-
Product Isolation: The nifurtimox product can be isolated from the reaction mixture by cooling and continuous filtration.
Table 2: Comparative Data for Nitrofuran API Synthesis in Flow
| API | Key Reactant | Typical Residence Time | Typical Yield | Reference |
| Nitrofurantoin | 1-Aminohydantoin | < 5 minutes | ~94% | [2] |
| Furazolidone | 3-Amino-2-oxazolidinone | (Proposed) < 10 minutes | (Expected) > 90% | N/A |
| Nifurtimox | 4-Amino-3-methylthiomorpholine 1,1-dioxide | < 5 minutes | High | [1][2] |
Safety Considerations in Nitrofuran Flow Synthesis
The adoption of flow chemistry significantly enhances the safety profile of nitrofuran synthesis. However, it is crucial to adhere to strict safety protocols, especially when handling hazardous materials.
-
Nitration: The in-situ generation of acetyl nitrate minimizes the risks associated with its storage and handling. The small reactor volumes in flow systems effectively dissipate the heat generated during the exothermic nitration reaction, preventing thermal runaways. [1]* Hydrazine Derivatives: Reagents such as 2-hydroxyethylhydrazine are toxic and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, in a well-ventilated fume hood. [5]Flow systems offer the advantage of containing these hazardous materials within a closed loop, minimizing operator exposure.
-
System Integrity: Regular inspection of the flow chemistry setup for leaks and blockages is essential. The use of pressure sensors and emergency shutdown protocols can further enhance operational safety.
The Role of Process Analytical Technology (PAT)
PAT plays a pivotal role in the development and implementation of robust continuous flow processes for nitrofuran synthesis. [6]By providing real-time data on critical process parameters, PAT enables:
-
Rapid Process Optimization: In-line analytical techniques such as FTIR, Raman, and UV/Vis spectroscopy allow for the rapid screening of reaction conditions (temperature, residence time, stoichiometry) to identify optimal parameters for yield and purity. [7]* Real-time Monitoring and Control: Continuous monitoring of the reaction stream ensures that the process remains within the desired operating window. Deviations can be detected and corrected in real-time, ensuring consistent product quality.
-
Enhanced Process Understanding: PAT provides valuable insights into reaction kinetics and mechanisms, leading to a deeper understanding of the chemical transformation.
Conclusion: The Future of Nitrofuran Pharmaceutical Manufacturing
Continuous flow chemistry represents a paradigm shift in the synthesis of nitrofuran pharmaceuticals, offering significant advantages in terms of safety, efficiency, and product quality. The ability to safely handle hazardous intermediates, coupled with precise control over reaction parameters and the integration of real-time process monitoring, makes flow chemistry an enabling technology for the modernization of pharmaceutical manufacturing. The protocols and guidelines presented in these application notes provide a framework for the implementation of continuous flow synthesis of nitrofurans, paving the way for more sustainable and cost-effective production of these vital medicines.
References
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. [Link]
- Integrated continuous-flow chemistry enabled by multistage separ
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
- Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. ChemistryViews. [Link]
- Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. Beilstein Journal of Organic Chemistry. [Link]
- Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
- Parameter exploration and optimization of a continuous reactive crystallization process for nitrofurantoin. ACS Fall 2023. [Link]
- Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. [Link]
- Continuous Flow Synthesis of Anticancer Drugs. Molecules. [Link]
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
- Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. ChemistryViews. [Link]
- Synthesis method of furazolidone.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
- Continuous Flow Synthesis of Amino Alcohols Using Microreactors. MIT Technology Licensing Office. [Link]
- Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry. [Link]
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
- End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles. Organic Process Research & Development. [Link]
- Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. Asian Journal of Pharmaceutics. [Link]
- A palladium-catalyzed coupling reaction of 2-chloropyridines with aldehyde derived hydrazones. Organic Syntheses. [Link]
- One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters. [Link]
- Flow Synthesis of a Thiazolidine Drug Intermediate in Capillary Microreactors. Chemical Engineering & Technology. [Link]
- Continuous flow microreactors in nanoparticle synthesis. Lab Unlimited. [Link]
- Microwave assisted condensation of hydrazone derivatives with aldehydes.
- Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]
- Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Furazolidone. PubChem. [Link]
- A multistep continuous flow synthesis of cystic fibrosis medicine Ivacaftor. Green Chemistry. [Link]
- Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceutics. [Link]
- Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease.
- Biopharmaceutical Characteristics of Nifurtimox Tablets for Age- and Body Weight-Adjusted Dosing in Patients With Chagas Disease. Clinical Pharmacology in Drug Development. [Link]
Sources
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- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
- 4. Parameter exploration and optimization of a continuous reactive crystallization process for nitrofurantoin - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. syrris.com [syrris.com]
- 7. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-5-nitrofuran
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging electron-deficient heterocyclic systems, specifically focusing on the coupling of 2-Bromo-5-nitrofuran. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this transformation and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?
The Suzuki coupling of this compound presents a unique set of challenges primarily due to its electronic and structural properties:
-
Highly Electron-Deficient Aryl Halide: The potent electron-withdrawing nitro group significantly lowers the electron density of the furan ring. While this activates the C-Br bond for the initial, often rate-limiting, oxidative addition step in the catalytic cycle, it can also lead to complications.[1][2]
-
Potential for Catalyst Inhibition: The nitro group itself, or the furan's oxygen atom, can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity.
-
Substrate Stability: Furan rings, especially when activated by a nitro group, can be sensitive to harsh reaction conditions, such as high temperatures or strongly basic environments, leading to decomposition.
-
Side Reactions: Like many Suzuki couplings involving heteroaromatic partners, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid partner, particularly if it is also a heteroaryl or electron-deficient species.[3][4]
Q2: What is a reliable starting point for reaction conditions?
For a new Suzuki coupling, especially with a challenging substrate, starting with a well-established, robust catalyst system is crucial. The conditions below are a robust starting point that can be optimized further.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | A modern palladacycle precatalyst that reliably generates the active Pd(0) species, offering consistency and high activity.[5] |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, which is beneficial for this substrate class.[1][5] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A moderately strong base effective for transmetalation without being overly harsh, minimizing substrate degradation.[5][6] |
| Boron Source | Arylboronic Acid (1.2-1.5 equiv.) | A good starting point, but consider using a pinacol ester if protodeboronation is observed.[2] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 v/v) | Dioxane is an excellent solvent for many Suzuki reactions. A small amount of water aids in dissolving the base and facilitates transmetalation.[7][8] |
| Temperature | 80 - 110 °C | Elevated temperature is typically required to drive the reaction to completion.[5][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid.[4] |
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
The choice depends on the stability of your boron-containing coupling partner.
-
Boronic Acids: Are often more reactive and have a higher atom economy.[2] However, they are more susceptible to side reactions like protodeboronation (replacement of the boron group with hydrogen) and oxidative homocoupling.[2][3][4]
-
Boronic Esters (Pinacol, MIDA, Trifluoroborates): These derivatives are generally more stable, less prone to protodeboronation, and easier to purify.[7][9] The "slow release" of the boronic acid under basic aqueous conditions can lead to cleaner reactions and higher yields, especially when coupling unstable heteroaryl boronic acids.[7]
Recommendation: Start with the boronic acid. If you observe significant protodeboronation or homocoupling of your boronic acid partner, switching to its pinacol ester is a highly recommended troubleshooting step.
Troubleshooting Guide: Low Yield & Side Reactions
Low or no yield is the most common issue. The following guide provides a logical workflow to diagnose and solve the problem.
Logical Troubleshooting Workflow
The diagram below outlines a decision-making process for troubleshooting a low-yielding reaction.
Caption: Troubleshooting workflow for optimizing the Suzuki coupling of this compound.
Detailed Protocols & Experimental Choices
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a detailed, step-by-step methodology based on the recommended starting conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water, degassed
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Causality: Adding all solids together under an inert atmosphere minimizes the risk of catalyst deactivation before the solvent is introduced. Finely grinding the base increases its surface area and solubility, promoting a more efficient reaction.
-
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas (e.g., Argon) three times. This process is critical to remove oxygen, which can deactivate the catalyst and cause unwanted side reactions like the homocoupling of the boronic acid.[4]
-
Solvent Addition: Through a septum, add anhydrous 1,4-dioxane followed by degassed water to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) and solvent ratio (e.g., 10:1 dioxane:water).
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously.
-
Causality: Vigorous stirring is necessary to ensure proper mixing, especially in a biphasic system, which facilitates the interaction between the catalyst, substrates, and base.
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS. The reaction is complete when the limiting reagent (this compound) is no longer observed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification (typically by column chromatography).
References
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki–Miyaura reaction....
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
- National Institutes of Health (NIH). (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of 2-Bromo-5-nitrofuran
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-bromo-5-nitrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of 5-nitrofuran derivatives. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles to empower your research.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common and fundamental issues that can lead to low yields. Before delving into complex optimizations, it is crucial to ensure the basics are correctly implemented.
FAQ 1: My reaction shows no conversion of the starting material. What are the primary checkpoints?
Low or no conversion in an SNAr reaction with this compound can often be traced back to a few key factors. The primary areas to investigate are the reactivity of your nucleophile, the integrity of your starting material, and the fundamental reaction setup.
-
Nucleophile Potency: The nucleophile must be sufficiently strong to attack the electron-deficient furan ring. Very weak nucleophiles (e.g., neutral water or alcohols without a base) will not initiate the reaction. If you are using a neutral nucleophile like an amine or thiol, the addition of a non-nucleophilic base is often required to either deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HBr generated during the reaction.
-
Purity of this compound: The starting material should be of high purity (≥98%)[1]. Impurities can interfere with the reaction. Over time, or with improper storage, this compound, a light orange to yellow crystalline solid, can degrade[1]. It's advisable to check the purity by techniques like NMR or melting point (47-49 °C) before use[1].
-
Reaction Temperature: SNAr reactions are often kinetically slow at room temperature. A gentle increase in temperature can significantly enhance the reaction rate. However, be cautious, as the furan ring is sensitive to high temperatures and harsh acidic or basic conditions, which can lead to decomposition[2]. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance[2].
FAQ 2: How does the structure of this compound facilitate this reaction?
The feasibility of this reaction hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups (EWGs)[3][4].
In this compound, the nitro group (-NO₂) is a powerful EWG. Its position para to the bromine leaving group is critical. This specific arrangement allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance[3][5][6]. The negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction[3][7]. Without this stabilization, the reaction would be extremely sluggish, if it proceeded at all.
Below is a diagram illustrating the SNAr mechanism and the crucial role of the nitro group.
Caption: SNAr mechanism on this compound.
Part 2: Optimizing Reaction Parameters
Once the foundational aspects are confirmed, the next step is to fine-tune the reaction conditions. The choice of solvent, temperature, and base can dramatically impact the yield and purity of your product.
FAQ 3: My yield is still low even with a strong nucleophile. How do I choose the right solvent?
Solvent choice is paramount in SNAr reactions as it must solvate the nucleophile and stabilize the charged intermediate. Dipolar aprotic solvents are generally the preferred choice for SNAr reactions because they are poor solvators of anions, leaving the nucleophile "bare" and more reactive.[8][9] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[10]
Here is a table to guide your solvent selection:
| Solvent Category | Examples | Suitability for this compound SNAr | Rationale |
| Dipolar Aprotic | DMF, DMSO, Acetonitrile, THF | Highly Recommended | These solvents effectively solvate the cation of the nucleophilic salt but poorly solvate the anion, increasing its nucleophilicity. DMSO is particularly effective at accelerating SNAr rates.[8][9][11] |
| Protic | Water, Ethanol, Methanol | Use with Caution | Can act as competing nucleophiles and will solvate anionic nucleophiles, reducing their reactivity.[10] May be suitable for reactions with neutral nucleophiles like amines where the solvent can help with proton transfer. |
| Non-polar Aprotic | Toluene, Hexane | Not Recommended | Poor solubility of many nucleophilic salts and inability to stabilize the charged Meisenheimer complex.[9] |
Troubleshooting Protocol: Solvent Screening
-
Set up several small-scale reactions in parallel (e.g., in vials).
-
Use the same equivalents of this compound, nucleophile, and base in each vial.
-
Add a different solvent (e.g., DMF, DMSO, Acetonitrile, THF) to each vial.
-
Run all reactions at the same temperature.
-
Monitor the progress of each reaction by TLC or LC-MS at set time intervals.
-
This will allow you to empirically determine the optimal solvent for your specific nucleophile.
FAQ 4: I'm observing decomposition of my starting material or product. What's the likely cause?
The furan ring is inherently sensitive to degradation under harsh conditions, particularly strong acids and high temperatures.[2] The nitro group, while activating the ring for SNAr, can also participate in side reactions.
-
Excessive Heat: While heating can increase the reaction rate, temperatures above 100-120 °C may lead to decomposition. It is essential to find the minimum temperature required for a reasonable reaction rate.
-
Strongly Basic Conditions: While a base is often necessary, very strong bases (e.g., NaH, LDA) can potentially deprotonate the furan ring or lead to other undesired side reactions. Using a milder base like K₂CO₃ or Et₃N is often sufficient.
-
Workup and Purification: The product, a 2-substituted-5-nitrofuran, may also be sensitive. During aqueous workup, ensure the conditions are not overly acidic or basic. For purification, silica gel column chromatography is a common method.[2] However, prolonged exposure to silica gel, which is acidic, can sometimes degrade sensitive compounds. Neutralizing the silica gel with a small amount of triethylamine in the eluent can mitigate this.
Part 3: Side Reactions and Byproduct Formation
Even with optimized conditions, side reactions can occur, leading to a complex reaction mixture and low yields of the desired product.
FAQ 5: I'm seeing a byproduct with a similar polarity to my product. What could it be?
In reactions with amine nucleophiles, a common issue is the formation of N-oxides or other oxidation products, especially if the reaction is exposed to air for extended periods at elevated temperatures. Additionally, with certain nucleophiles, alternative reaction pathways can compete with the desired SNAr. For instance, some studies have shown that under specific conditions, nitrofurans can undergo cine-substitution, where the nucleophile attacks a different carbon on the ring, leading to a rearranged product.[12]
Another possibility, especially with bifunctional nucleophiles, is double substitution or polymerization.
Troubleshooting Protocol: Identifying Byproducts
-
Isolate the Byproduct: If possible, isolate the main byproduct using chromatography.
-
Characterize the Byproduct: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.
-
Mechanistic Analysis: Once the structure is known, you can hypothesize how it was formed and adjust the reaction conditions to minimize its formation. For example, if an oxidation product is identified, running the reaction under an inert atmosphere (Nitrogen or Argon) may be beneficial.
Troubleshooting Workflow
For a systematic approach to diagnosing and solving low-yield issues, please refer to the following workflow diagram:
Caption: A step-by-step workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of nitrofuran derivatives.
- Organic & Biomolecular Chemistry. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. RSC Publishing.
- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
- (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Ma, Y. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
- (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
- EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download.
- PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- Wordpress. (n.d.). SNAr Solvents and Reagents.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Pires, J. R., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-81.
- Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan.
- NIH. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF.
- ACS Publications. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-5-nitrofuran 97 20782-91-6.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (n.d.). Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- USDA Food Safety and Inspection Service. (n.d.). CLG-NFUR 3.01. Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry.
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1.
- (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water.
- (n.d.). Reactions of Amines.
- RSC Publishing. (n.d.). Novel nucleophile-dependent cine-substitution in α-nitrofurans.
- Organic & Biomolecular Chemistry. (n.d.). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. RSC Publishing.
- Stenutz. (n.d.). This compound.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemistryViews. (2025). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals.
- NIH. (n.d.). This compound | C4H2BrNO3 | CID 233582. PubChem.
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- ChemicalBook. (n.d.). This compound CAS#: 823-73-4.
- FDA. (2017). Detection of Nitrofuran Metabolites in Shrimp.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid.
- PMC - PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
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"2-Bromo-5-nitrofuran" stability under acidic versus basic reaction conditions
Welcome to the technical support resource for 2-Bromo-5-nitrofuran (CAS 823-73-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this highly reactive and valuable synthetic intermediate. Here, we address common issues related to its stability, particularly under acidic and basic reaction conditions, providing troubleshooting advice and preventative protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected when using a strong base with this compound. Analysis shows my starting material is consumed, but the desired product is minimal. What is happening?
A1: This is a classic issue stemming from the inherent reactivity of this compound under basic conditions. The furan ring is rendered highly electron-deficient by the powerful electron-withdrawing nitro group (-NO₂). This electronic effect, combined with the fact that bromide (Br⁻) is an excellent leaving group, makes the carbon atom at the 2-position highly susceptible to nucleophilic attack.
Under basic conditions, nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) will readily attack this electrophilic carbon, leading to a nucleophilic aromatic substitution reaction.[1][2] Instead of participating in your intended reaction, your starting material is likely being consumed by this degradation pathway to form byproducts like 2-hydroxy-5-nitrofuran or 2-alkoxy-5-nitrofuran.
Troubleshooting Steps:
-
Re-evaluate Your Base: If possible, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) that is sufficient to promote your desired reaction without aggressively degrading the substrate.
-
Lower the Temperature: The rate of this degradation reaction is temperature-dependent. Running your reaction at a lower temperature may slow the nucleophilic attack on the furan ring, favoring your desired pathway.
-
Control Stoichiometry: Use the base in slight excess (e.g., 1.1-1.5 equivalents) rather than a large excess, which can accelerate decomposition.
Q2: I am attempting a Suzuki coupling with this compound and observing significant hydrodehalogenation (replacement of -Br with -H). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in cross-coupling chemistries, and its occurrence with this compound points to a few potential issues, often exacerbated by the reaction conditions.[3]
Potential Causes & Solutions:
-
Moisture: Trace amounts of water can act as a proton source, leading to the replacement of the bromine atom.[4] Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Choice: Certain base/solvent combinations can promote this side reaction. For instance, some palladium catalytic cycles can be sensitive to the choice of base. It is advisable to screen different bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective in Suzuki reactions.[3]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. A ligand that promotes rapid oxidative addition and reductive elimination can outcompete the hydrodehalogenation pathway. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which are known to stabilize the catalytic species and promote efficient cross-coupling.[4]
Q3: How stable is this compound under acidic conditions? Can I use it in reactions involving strong acids like HCl or H₂SO₄?
A3: Generally, this compound is significantly more stable in acidic media than in basic media because the primary degradation pathway—nucleophilic attack—is suppressed. However, it is not completely inert, and potential issues can arise.
-
Ring Instability: While the furan ring is aromatic, it is less stable than a benzene ring and can be susceptible to cleavage or polymerization under harsh acidic conditions (e.g., concentrated strong acids, high temperatures).
-
Isomerization: In some related brominated furans, the presence of acid has been shown to catalyze isomerization.[5] This is a potential, though less common, side reaction to be aware of.
-
Nitro Group Reduction: It is important to distinguish between stability and reactivity. The nitro group itself can be readily reduced to an amine (-NH₂) under specific acidic conditions, typically involving a metal catalyst like iron, tin, or zinc in the presence of an acid like HCl.[6] If your reaction conditions include a reducing agent and acid, you should expect this transformation to occur.
Recommendation: For reactions requiring acidic conditions, it is best to use the mildest acid possible and maintain the lowest effective temperature. If you are unsure about the stability of this compound under your specific conditions, it is highly recommended to perform a preliminary stability test.
Data Summary & Experimental Protocols
Comparative Stability Overview
The following table summarizes the key stability considerations for this compound.
| Condition | Stability Level | Primary Degradation Pathway | Key Considerations & Risks |
| Strongly Basic (e.g., NaOH, NaOMe) | Low | Nucleophilic Aromatic Substitution | Rapid consumption of starting material to form 2-hydroxy or 2-alkoxy derivatives.[2] |
| Weakly Basic (e.g., K₂CO₃, Et₃N) | Moderate | Nucleophilic Aromatic Substitution | Degradation is slower but still a significant risk, especially at elevated temperatures. |
| Neutral (pH ~7) | High | Minimal | Stable for typical reaction times. Optimal for storage. |
| Acidic (e.g., AcOH, dilute HCl) | High | Furan Ring Opening / Isomerization | Generally stable, but harsh conditions (high temp, conc. acid) can cause degradation.[5] |
| Reductive Acidic (e.g., Fe/HCl) | Reactive | Nitro Group Reduction | The nitro group will be reduced to an amine. This is a synthetic transformation, not degradation.[6] |
Workflow: Troubleshooting Reaction Failure
The following diagram outlines a logical workflow for diagnosing issues in reactions involving this compound.
Caption: A decision tree for troubleshooting reactions with this compound.
Degradation Pathway Under Basic Conditions
This diagram illustrates the nucleophilic substitution mechanism responsible for the decomposition of this compound in the presence of a base like sodium hydroxide.
Caption: Nucleophilic substitution of this compound by hydroxide.
Protocol: Small-Scale Stability Test
This protocol allows you to quickly assess the stability of this compound under your proposed reaction conditions before committing to a larger scale synthesis.[7]
Objective: To determine if this compound degrades in the presence of a specific acid or base at a target reaction temperature.
Materials:
-
This compound
-
Your chosen reaction solvent (anhydrous, if required)
-
Your chosen acid or base
-
Small reaction vial with a stir bar and septum
-
TLC plates, chamber, and appropriate eluent system
-
Heating/cooling bath
Procedure:
-
Preparation: In a clean, dry vial, dissolve a small amount of this compound (~10 mg) in your reaction solvent (~0.5 mL).
-
Initial TLC: Spot the solution from step 1 onto a TLC plate. This is your time-zero (T=0) reference spot.
-
Add Reagent: Add the acid or base to the vial in the same concentration/equivalents planned for your full-scale reaction.
-
Incubation: Place the vial in a bath set to your target reaction temperature and begin stirring.
-
Monitoring: After a set time (e.g., 15 minutes), carefully withdraw a small aliquot from the reaction mixture with a capillary tube and spot it on the same TLC plate next to your T=0 spot.
-
Repeat Monitoring: Repeat step 5 at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).
-
Analysis: Develop the TLC plate and visualize the spots (e.g., under UV light).
-
Stable: If only the spot corresponding to this compound is visible at all time points, the compound is stable under these conditions.
-
Unstable: If the intensity of the starting material spot decreases over time and new spots (degradation products) appear, the compound is unstable. The reaction conditions must be modified.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive.
- Wikipedia. (n.d.). Nucleophilic substitution.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide.
- Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(7), 697–704.
- MaChemGuy. (2020, April 18). Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry [Video]. YouTube.
- Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
- MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube.
- Mol-Instincts. (n.d.). This compound.
- MilliporeSigma. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information.
- Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1370-1372.
- PubChem. (n.d.). Acetic acid, 2-bromo-, (5-nitro-2-furanyl)methyl ester. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound.
- PubChem. (n.d.). 5-(2-Bromo-5-nitrophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
Sources
Technical Support Center: Purification Strategies for Crude 2-Bromo-5-nitrofuran
Welcome to the technical support center for 2-Bromo-5-nitrofuran. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a versatile building block in the development of pharmaceuticals and agrochemicals, ensuring its purity is paramount for reproducible and reliable downstream applications.[1] This document provides in-depth, field-proven strategies for purifying crude this compound, presented in a practical question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and analysis of this compound.
Q1: What are the key physical and chemical properties of pure this compound?
A1: Understanding the baseline properties of the pure compound is the first step in assessing the success of a purification strategy. High-purity this compound is a crystalline solid.[1] Key specifications are summarized in the table below. A significant deviation from these values, particularly in the melting point, often indicates the presence of impurities.[2]
| Property | Value | Source(s) |
| CAS Number | 823-73-4 | [1][3][4] |
| Molecular Formula | C₄H₂BrNO₃ | [1][3][5] |
| Molecular Weight | 191.97 g/mol | [1][5] |
| Appearance | Light orange to yellow-green crystalline powder | [1] |
| Melting Point | 47 - 49 °C | [1][4] |
| Boiling Point | 118 °C @ 15 mmHg | [1][4] |
| Storage | Room temperature, under an inert atmosphere | [3] |
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. However, based on common reactions for preparing similar nitroaromatic compounds, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-bromofuran or 2-nitrofuran.
-
Isomeric Byproducts: Small amounts of other positional isomers may form during the bromination or nitration steps.
-
Over-reacted Products: Di-brominated or di-nitrated furan species can form if reaction conditions are not carefully controlled.
-
Hydrolysis Products: The furan ring can be susceptible to cleavage under harsh acidic or basic conditions. The formation of a phenol byproduct (e.g., 2-hydroxy-5-nitrofuran) from the hydrolysis of precursor salts is also a possibility in certain synthetic routes, such as those analogous to the Sandmeyer reaction.[2]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., DMF, acetonitrile, ethyl acetate, hexanes) are common impurities that can be identified by ¹H NMR spectroscopy.
Q3: How should I handle and store this compound safely?
A3: Safety is paramount. This compound is classified as an irritant that is harmful if swallowed and causes skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. When handling the solid powder, use a dust mask or work in a ventilated hood to avoid inhalation.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent slow degradation from moisture or air.[3]
Q4: Which analytical techniques are most effective for assessing the purity of this compound?
A4: A multi-technique approach provides the most comprehensive assessment of purity:
-
Melting Point Analysis: This is a rapid and effective initial test. A pure compound will have a sharp melting range that matches the literature value (47-49 °C).[1][2] Impurities will cause the melting point to be depressed and broaden the range.[2]
-
Thin-Layer Chromatography (TLC): Essential for a quick purity check and for developing a solvent system for column chromatography. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the compound's structure and identifying and quantifying organic impurities, including residual solvents.[2]
-
Gas Chromatography (GC) and HPLC: These are the quantitative methods of choice. Many commercial suppliers use GC to determine purity levels of >98%.[1] HPLC is excellent for separating non-volatile impurities.[2]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-NO₂, C-Br, furan ring stretches).
Section 2: Troubleshooting Purification Issues
This section provides solutions to specific problems encountered during the purification process.
Q5: My crude product is a dark, viscous oil and will not crystallize. What should I do?
A5: This is a common issue known as "oiling out," where the compound separates from the solvent as a liquid rather than a solid. It often happens when the solution is supersaturated or when impurities inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches can provide a nucleation site.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystal growth.
-
Reduce Solvent Polarity: If the oil is immiscible, it may be too soluble. Try adding a less polar co-solvent (e.g., hexanes or petroleum ether) dropwise until persistent turbidity is observed, then warm to redissolve and cool slowly.
-
Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. Slower cooling provides more time for an ordered crystal lattice to form.
-
Resort to Chromatography: If all else fails, the oil may be too impure to crystallize. The next logical step is purification by column chromatography to remove the impurities that are inhibiting crystallization.
-
Q6: My recrystallization resulted in a very low yield. How can I improve it?
A6: Low yield is often a trade-off for high purity. The key is optimization.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose product. Solution: Use a pre-heated funnel and flask, and keep the solution hot during filtration. Add a small excess of solvent before filtering to ensure the product remains in solution.
-
Incomplete Crystallization: Cooling may not have been sufficient. Solution: Once the flask has cooled to room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the solid from the cold solvent.
-
Q7: After recrystallization, my product's melting point is still low/broad. What is the next step?
A7: This indicates that significant impurities remain. These impurities may have similar solubility profiles to your product, making separation by recrystallization difficult.
-
Next Steps:
-
Second Recrystallization: A second attempt with a different solvent system may be effective.
-
Column Chromatography: This is the most robust method for separating compounds with different polarities.[6] After identifying a suitable solvent system by TLC (aim for a product Rƒ of 0.2-0.3), a silica gel column can effectively remove more polar or less polar impurities.[6]
-
Q8: During column chromatography, my compound is streaking on the TLC plate. What does this signify?
A8: Streaking on a TLC plate is typically caused by one of three issues:
-
Overloading: The sample spot is too concentrated. Try spotting a more dilute solution.
-
Compound Degradation: The compound may be unstable on the silica gel, which is slightly acidic. Solution: You can neutralize the silica gel by eluting the packed column with a solvent mixture containing a small amount of a base like triethylamine (~0.5-1%) before loading your sample.
-
High Polarity: The compound is very polar and is interacting strongly with the silica gel. This can sometimes be addressed by adding a small amount of a polar modifier to your eluent, such as methanol or acetic acid, to improve the spot shape.
Q9: My final product is much darker than the expected yellow-green color. Is it degrading?
A9: A dark color (brown or black) often points to the presence of highly colored, minor impurities or some degree of product decomposition. Nitrofuran compounds can be sensitive to light, heat, and certain chemical conditions.
-
Mitigation Strategies:
-
Activated Carbon (Charcoal): If the discoloration is due to a highly colored impurity, you can often remove it during recrystallization. After dissolving the crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient), keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before cooling.
-
Minimize Heat/Light Exposure: Perform purification steps expeditiously and store the final product protected from light.
-
Section 3: Detailed Experimental Protocols
The following are generalized, yet detailed, protocols. They should be adapted based on the specific impurity profile of your crude material.
Protocol 1: Purification by Recrystallization
This technique is ideal when the crude product is at least 85-90% pure and the impurities have different solubility characteristics.
-
Solvent Selection: Test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed systems like ethanol/water or hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, cool the flask further in an ice bath for at least 20 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and weigh the final product to calculate the percent recovery.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails.
-
TLC Analysis & Eluent Selection: Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate. Spot it on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The goal is to find a system where the desired product has a Retention Factor (Rƒ) of approximately 0.2-0.3, and all impurities are well-separated from it.[6]
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed. Add a thin layer of sand on top to protect the silica surface.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.[6]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[6]
-
-
Elution: Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 10% to 20% ethyl acetate in hexanes), is often most effective.[6]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization & Workflows
Diagrams help visualize the decision-making process and experimental flow.
Caption: Decision tree for selecting a purification strategy.
Caption: Standard workflow for flash column chromatography.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- This compound | C4H2BrNO3 | CID 233582. (n.d.). PubChem - NIH.
- 2-溴-5-硝基呋喃|this compound. (n.d.). 物竞化学品数据库.
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (n.d.). ResearchGate.
- This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (n.d.). Google Patents.
- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. (n.d.). Google Patents.
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). USDA Food Safety and Inspection Service.
- Nitrofurantoin. (n.d.). Pharmaceutical Drugs - NCBI Bookshelf - NIH.
- Nitrofurantoin (oral route) - Side effects & dosage. (2025, November 1). Mayo Clinic.
- Side effects of nitrofurantoin. (n.d.). NHS.
- Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. (2025, May 20). ChemistryViews.
- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (n.d.). MDPI.
Sources
Preventing degradation of "2-Bromo-5-nitrofuran" during synthesis
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Welcome to the technical support center for the synthesis of 2-bromo-5-nitrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent degradation, and troubleshoot common issues. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield and product degradation during the synthesis of this compound?
Low yields and product degradation during the nitration of 2-bromofuran are frequently due to the sensitive nature of the furan ring, especially under harsh acidic conditions required for nitration. The primary culprits are typically over-nitration, ring opening, and polymerization.
-
Over-nitration: The introduction of more than one nitro group onto the furan ring.
-
Ring Opening: The furan ring is susceptible to cleavage under strong acidic and oxidative conditions.
-
Polymerization: Furan and its derivatives can polymerize in the presence of strong acids.
Careful control over reaction conditions is paramount to minimize these side reactions.[1][2]
Q2: I'm observing a dark, tarry substance instead of the expected crystalline product. What is likely happening and how can I prevent it?
The formation of a dark, tarry substance is a strong indicator of polymerization and extensive decomposition of the furan ring. This is often caused by excessively high reaction temperatures or prolonged exposure to strong acids.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent.[3]
-
Reaction Time: Minimize the reaction time. Quench the reaction as soon as TLC or GC analysis indicates the consumption of the starting material.
-
Acid Concentration: Use the minimum effective concentration of sulfuric acid. The use of milder nitrating agents can also be explored.[4]
Q3: My final product is a dark oil that won't crystallize. What are my options for purification?
An oily product suggests the presence of impurities that are inhibiting crystallization.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from polar and non-polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization from a Mixed Solvent System: If you have a crude solid that is difficult to recrystallize, a mixed solvent system can be effective.[5] Common systems include ethanol/water or hexane/ethyl acetate.[5] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal growth.[6][7]
Troubleshooting Guide: Common Synthesis Issues
This section provides a structured approach to resolving specific problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
A low yield can be attributed to several factors, from incomplete reaction to product degradation.
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products (Isomers and Side-Products)
The formation of multiple products is a common challenge in the nitration of substituted aromatic compounds.
| Side Product | Cause | Prevention Strategy |
| Di-nitrofuran isomers | Over-nitration due to harsh reaction conditions. | Use a milder nitrating agent (e.g., acetyl nitrate).[4] Control the stoichiometry of the nitrating agent precisely. Maintain low reaction temperatures. |
| Ring-opened byproducts | Degradation of the furan ring by strong oxidizing acids. | Perform the reaction at low temperatures. Minimize reaction time. Use a less acidic reaction medium if possible.[2] |
| Polymeric materials | Acid-catalyzed polymerization of the furan starting material or product. | Maintain low temperatures. Ensure rapid and efficient mixing to avoid localized "hot spots" of high acid concentration. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2-Bromofuran
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromofuran. Cool the flask to 0-5°C in an ice-salt bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred 2-bromofuran while maintaining the temperature below 5°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath. Add this nitrating mixture dropwise to the 2-bromofuran solution, ensuring the reaction temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup:
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.[8]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid organic compounds.[6][9][10]
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Storage and Handling
This compound should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[11][12] It is recommended to store it under an inert atmosphere at room temperature.
References
- Sigma-Aldrich. (2025-11-06).
- Sigma-Aldrich. This compound.
- Fisher Scientific.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. Common side reactions in the synthesis of 5-Bromofuran-3-carboxylic acid.
- Guidechem. How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.
- PubMed.
- Google Patents.
- Chemistry LibreTexts. (2023-01-29).
- University of Rochester, Department of Chemistry.
- EBSCO.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020-01-10).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 9. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 10. mt.com [mt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromo-5-nitrofuran
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-nitrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Introduction: The Unique Challenges of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in palladium-catalyzed cross-coupling reactions requires careful consideration of its unique structural features. The presence of both an electron-rich furan ring and a strongly electron-withdrawing nitro group introduces specific challenges that can impact catalyst activity, reaction efficiency, and product purity.
The primary challenges include:
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Catalyst Inhibition/Deactivation: The nitro group can coordinate to the palladium center, potentially leading to catalyst poisoning or deactivation.
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Substrate Instability: The furan ring can be sensitive to harsh reaction conditions, leading to decomposition.
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Side Reactions: The nitro group can be susceptible to reduction under certain reaction conditions, leading to unwanted byproducts.
This guide will provide you with the necessary knowledge to navigate these challenges and achieve efficient and reproducible cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst system for cross-coupling with this compound?
A1: The choice of the catalyst system is paramount. Due to the electron-withdrawing nature of the nitro group and the potential for catalyst inhibition, a highly active and robust catalyst is required. Key considerations are:
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Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(PPh₃)₄, and Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ can be effective. Pd(II) precursors require in situ reduction to the active Pd(0) species.
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Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote oxidative addition, and sterically hinder the coordination of the nitro group. Ligands from the Buchwald family (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown great success in couplings with challenging substrates like nitroarenes.[1][2]
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Base Selection: The choice of base is crucial and depends on the specific coupling reaction. It must be strong enough to facilitate the desired transformation (e.g., transmetalation in Suzuki coupling) but not so harsh as to cause substrate decomposition. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[3]
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Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions. Common solvents include toluene, dioxane, THF, and DMF.
Q2: Can the nitro group on the furan ring be reduced during the cross-coupling reaction?
A2: Yes, reduction of the nitro group is a potential side reaction, especially in Heck and Sonogashira reactions that may employ reducing agents or generate hydride species. To minimize this:
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Avoid Harsh Reducing Agents: Do not add any external reducing agents unless absolutely necessary for catalyst activation, and even then, use with caution.
-
Optimize Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.
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Choose a Compatible Base: Some bases can act as hydride donors at elevated temperatures.
Q3: Is it necessary to protect any functional groups on my coupling partner when reacting with this compound?
A3: This depends on the functional groups present on your coupling partner and the specific reaction conditions. Protic functional groups like alcohols and primary/secondary amines on the coupling partner may require protection, especially when using strong bases like NaOtBu in Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium precursor and ligand are of high quality and have been stored properly. - Use a pre-catalyst for reliable generation of the active Pd(0) species. - Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. |
| Catalyst Inhibition by Nitro Group | - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand like IPr).[1] - Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1). |
| Inefficient Oxidative Addition | - The C-Br bond on the electron-deficient furan ring might be less reactive. Increase the reaction temperature in increments of 10 °C. - Consider using a more electron-donating ligand to facilitate this step. |
| Substrate Decomposition | - If you observe significant darkening of the reaction mixture or the formation of baseline material on TLC, your substrate may be decomposing. - Lower the reaction temperature and extend the reaction time. - Screen different, milder bases. |
| Poor Solubility | - Ensure all reactants are fully dissolved at the reaction temperature. - Try a different solvent system (e.g., a mixture of toluene and DMF). |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Coupling Partner | - Presence of oxygen. - Sub-optimal stoichiometry. | - Rigorously degas the reaction mixture. - Use a slight excess of this compound. |
| Dehalogenation (loss of Bromine) | - Presence of a hydride source (e.g., from solvent or base). | - Use anhydrous solvents. - Switch to a non-hydridic base (e.g., K₃PO₄). |
| Reduction of Nitro Group | - Reaction temperature is too high or reaction time is too long. | - Optimize reaction conditions to the minimum temperature and time required for full conversion. |
Catalyst Selection and Protocols for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents.
| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Both are reliable sources for generating the active Pd(0) catalyst. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands are crucial for preventing catalyst inhibition by the nitro group and promoting efficient oxidative addition.[4][5] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | These are effective bases for activating the boronic acid without being overly harsh on the substrate.[6] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | A biphasic system is often beneficial for Suzuki couplings. Ensure thorough degassing. |
| Temperature | 80-110 °C | Start at 80 °C and increase if the reaction is sluggish. |
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To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
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Evacuate and backfill the flask with argon three times.
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Under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
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Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
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Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: For C-C Bond Formation (Vinylation)
The Heck reaction allows for the vinylation of this compound.[2]
| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) | A common and effective precursor for the Heck reaction.[7] |
| Ligand | P(o-tol)₃ (2-10 mol%) or PPh₃ (2-10 mol%) | Triarylphosphines are standard ligands for Heck reactions. |
| Base | Et₃N (2-3 equivalents) or K₂CO₃ (2-3 equivalents) | An organic or inorganic base is required to regenerate the catalyst. |
| Solvent | DMF or NMP | Polar aprotic solvents are typically used. Ensure they are anhydrous. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for Heck couplings.[8][9] |
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To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous DMF (5 mL).
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Add methyl acrylate (1.5 mmol) and Et₃N (2.0 mmol).
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Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry, concentrate, and purify by column chromatography.[10][11]
Sonogashira Coupling: For C-C Bond Formation (Alkynylation)
The Sonogashira coupling is used to introduce an alkyne moiety onto the furan ring.[12][13]
| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |
| Palladium Precursor | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and reliable catalyst for Sonogashira couplings.[14] |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst is crucial for the activation of the alkyne. |
| Ligand | PPh₃ (if not already part of the Pd precursor) | |
| Base | Et₃N or Diisopropylamine (as solvent or co-solvent) | An amine base is required and can often serve as the solvent. |
| Solvent | THF or DMF | Co-solvents can be used if the starting materials are not soluble in the amine base. |
| Temperature | Room temperature to 80 °C | Sonogashira couplings can often be performed under mild conditions.[15][16] |
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To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.03 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL) and Et₃N (3.0 mmol).
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Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat to 50-60 °C.
-
Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is used to synthesize 2-amino-5-nitrofurans.[3][17]
| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard precursors for generating the active Pd(0) catalyst.[18] |
| Ligand | XPhos (2-8 mol%) or RuPhos (2-8 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for successful amination of challenging substrates.[19][20] |
| Base | NaOtBu (1.5-2.0 equivalents) or K₃PO₄ (2-3 equivalents) | The choice of base depends on the amine. For primary amines, a stronger base like NaOtBu is often required. For more sensitive substrates, K₃PO₄ can be a milder alternative.[21][22] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C |
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol).
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Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
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Add morpholine (1.2 mmol).
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Seal the vial and heat the reaction to 100 °C with stirring.
-
Monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.[23][24]
Visualizing the Process: Workflow and Catalytic Cycles
To aid in understanding the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of aryl amines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609–3612.
- Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Kilic, A., Durap, F., Aydemir, M., & Tas, E. (2008). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- A new pair of plladium complexes (Pd4 and Pd5) ligated with constrained N-(5,6,7-trihydroquinolin-8-ylidene)arylamine ligands have been prepared and well characterized by ¹H-, ¹³C-NMR and FTIR spectroscopies as well as elemental analysis. The molecular structure of Pd4 and Pd5 in solid state have also been determined by X-ray diffraction, showing s...
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N and C–O cross-coupling reactions. DSpace@MIT. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
- Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- Subsituted arene synthesis by alkynyl
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Suzuki cross-coupling reaction. YouTube. [Link]
- Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes.
- ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction.
- Heck reaction of various aryl bromides and styrene using complex Pd5 a.
- Heck reaction of aryl bromides with acrylate esters or substituted styrenes catalysed by Ni complex 6.
- Heck Reaction of ArylN 2 BF 4 with Acrylates Catalyzed by Pd.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
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- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Selectivity in Reactions with 2-Bromo-5-nitrofuran
Introduction:
2-Bromo-5-nitrofuran is a highly versatile polyfunctionalized building block crucial in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical architecture, featuring a bromine atom, a nitro group, and a furan ring, presents both significant opportunities for molecular elaboration and considerable challenges in achieving reaction selectivity.[1] The powerful electron-withdrawing nature of the C5-nitro group profoundly activates the C2 position for nucleophilic attack, while also being a key site for functional group transformation through reduction.
This guide offers in-depth technical support, troubleshooting protocols, and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals. Our focus is to provide the expertise necessary to navigate the complexities of this compound chemistry and to master the control of selectivity in its various transformations.
The Reactivity Landscape of this compound
A foundational understanding of the electronic characteristics of this compound is paramount for managing its reactivity. The nitro group at the C5 position dictates the molecule's behavior.
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C2-Bromo Group: This position is exceptionally activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, making the bromide an excellent leaving group.[2][3][4][5]
-
C5-Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways for further derivatization. However, this reduction must be performed chemoselectively to prevent concurrent debromination.[6]
-
Furan Ring: While the furan ring can undergo various transformations, its reactivity is tempered by the deactivating effect of the nitro group. This guide will concentrate on the two most synthetically valuable and challenging reactions: SNAr at C2 and selective reduction of the C5-nitro group.
Part 1: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The substitution of the C2-bromo atom is a cornerstone of this compound chemistry.[1] Despite its high activation, achieving clean and efficient substitution requires careful control of reaction conditions.
Experimental Workflow: General Protocol for SNAr with this compound
Caption: General workflow for SNAr reactions involving this compound.
Troubleshooting Common SNAr Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile: The inherent nucleophilicity may be too low for efficient bromide displacement. 2. Inappropriate solvent: Poor solubility of reactants or an unsuitable polarity can hinder the reaction. Aprotic polar solvents are typically required. 3. Low reaction temperature: The activation energy for the SNAr reaction, although lowered by the nitro group, may still require thermal input. | 1. Enhance Nucleophilicity: For alcohol or amine nucleophiles, pre-treatment with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or amide is recommended. 2. Solvent Optimization: Screen a range of aprotic polar solvents such as DMF, DMSO, or acetonitrile to ensure complete dissolution of all components. 3. Temperature Adjustment: Incrementally increase the reaction temperature by 10-20 °C, closely monitoring for product formation versus decomposition. |
| Formation of Dark, Tarry Byproducts | 1. Thermal Decomposition: this compound can be thermally labile, especially in the presence of strong bases.[7] 2. Base-Induced Side Reactions: Strong bases may react with the nitro group or abstract a proton from the furan ring, initiating polymerization or degradation pathways. | 1. Lower Reaction Temperature: Attempt the reaction at a reduced temperature for an extended duration. 2. Employ Milder Bases: Substitute strong bases like NaH with weaker inorganic alternatives such as K₂CO₃ or Cs₂CO₃. 3. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to mitigate oxidative side reactions. |
| Debromination (Formation of 2-Nitrofuran) | 1. Reductive Contaminants: Trace impurities in reagents can sometimes act as reducing agents. 2. Hydrodehalogenation: This can be a side reaction under certain conditions, particularly with specific hydride sources or catalysts. | 1. Reagent Purity: Ensure all reagents are of high purity and free from any residual reducing agents. 2. Avoid Hydride Sources: If a base is required, select one that lacks reducing properties. |
| Furan Ring Opening | 1. Harsh Reaction Conditions: The furan ring is susceptible to cleavage under strongly acidic, basic, or high-temperature conditions. | 1. Moderate Conditions: Utilize the mildest effective base and the lowest feasible temperature. 2. pH Control: If acidic or basic byproducts are anticipated, consider buffering the reaction mixture to maintain a stable pH environment. |
Part 2: FAQs on Selective Reduction of the C5-Nitro Group
The transformation of the C5-nitro group into an amine is a pivotal step for expanding the molecular complexity of the furan scaffold. The principal challenge is to perform this reduction with high chemoselectivity, preserving the C2-bromo bond.
Decision Tree for Selecting a Reducing Agent
Sources
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- 7. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial "2-Bromo-5-nitrofuran" and their removal
Welcome to the technical support center for 2-Bromo-5-nitrofuran (CAS No. 823-73-4). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal from commercial batches of this versatile synthetic intermediate. We will explore the causality behind these impurities and provide field-proven protocols for their effective removal and subsequent purity verification.
Part 1: Frequently Asked Questions (FAQs) - Understanding Impurities
This section addresses the most common initial questions regarding the purity and handling of this compound.
Q1: What are the most likely impurities in a commercial batch of this compound?
A: Impurities in this compound typically originate from its synthesis or degradation. While manufacturers provide a certificate of analysis, batch-to-batch variability can occur. Based on common synthetic routes (e.g., bromination of 2-nitrofuran), the primary impurities include:
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Unreacted Starting Materials: Residual 2-nitrofuran can be present if the bromination reaction did not go to completion.
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Isomeric Byproducts: Depending on the reaction conditions, small amounts of other bromonitrofuran isomers may form.
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Over-brominated Species: Products like 2,5-dibromofuran can arise from excessive bromination.
-
Hydrolysis Products: The furan ring, particularly with electron-withdrawing groups, can be susceptible to hydrolysis, leading to ring-opened byproducts, especially if exposed to moisture under non-neutral pH conditions.[1]
-
Residual Solvents: Solvents used during the synthesis and initial purification (e.g., dichloromethane, tetrahydrofuran, hexanes) may be retained in the final product.
Q2: My lot of this compound is a dark green or brown powder, not the light yellow-orange crystalline solid described. Is it usable?
A: The expected appearance of pure this compound is a light orange to yellow or greenish crystalline powder.[2][3] A significant deviation to a darker brown or deep green color often indicates the presence of trace, highly colored impurities, potentially arising from degradation or polymerization byproducts. While the material might still be predominantly the target compound, these impurities can interfere with subsequent reactions, act as catalysts for further degradation, or complicate product isolation. We strongly recommend a purity assessment (e.g., TLC, melting point) and purification before use.
Q3: The melting point of my sample is 42-46 °C with a broad range, but the literature value is 47-49 °C. What does this signify?
A: This is a classic indication of an impure sample. Impurities disrupt the crystal lattice of a solid, which results in two observable effects: a depression of the melting point and a broadening of the temperature range over which the solid melts.[4] The literature value for pure this compound is a sharp range around 47-49 °C.[3] Your observation strongly suggests that purification is necessary to achieve reliable and reproducible results in your experiments.
Q4: How should I properly store this compound to maintain its purity?
A: To prevent degradation, proper storage is critical. While nitrofuran compounds are generally stable, related halogenated heterocycles can be sensitive to light, moisture, and heat.[1][5]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[1]
-
Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture, which could lead to hydrolysis.
-
Light: Store in an amber or opaque vial to protect against potential photodegradation.[1]
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems encountered during the purification process.
| Problem Encountered | Probable Cause | Recommended Solution |
| The compound "oils out" instead of crystallizing during recrystallization. | The compound's solubility in the cold solvent is still too high, or the solution is cooling too rapidly. | 1. Reheat the solution to redissolve the oil. 2. Add slightly more of the poor solvent (if using a co-solvent system) or a small amount of a miscible anti-solvent (e.g., hexanes if using ethyl acetate). 3. Allow the solution to cool much more slowly (e.g., insulate the flask) to promote proper crystal lattice formation.[6] 4. If the problem persists, try a different solvent system. |
| After column chromatography, TLC analysis shows that the desired product is present in multiple fractions along with impurities. | The polarity of the eluent (mobile phase) is too high, causing the compound and impurities to move down the column too quickly and co-elute. | Decrease the polarity of the mobile phase. For example, if you used a 20:80 mixture of ethyl acetate:hexanes, try a 10:90 or 5:95 mixture. This will increase the retention time of all compounds on the silica gel, allowing for better separation.[7][8] |
| The yield of pure product after recrystallization is extremely low. | 1. Too much solvent was used, meaning a significant amount of the product remained dissolved even after cooling. 2. Premature crystallization occurred on the filter funnel during hot filtration. | 1. Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the solid.[9] 2. Recover Product: You can often recover more product by concentrating the filtrate (the liquid that passed through the filter paper) and cooling it again to obtain a second crop of crystals. 3. Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration and perform the filtration step as quickly as possible. |
| The purified product still has a broad melting point range. | The chosen purification method was not effective for the specific impurities present. For example, an impurity may have very similar solubility to the product, making recrystallization difficult. | 1. Repeat the Purification: Sometimes a second round of purification is necessary. 2. Switch Methods: If recrystallization failed, attempt flash column chromatography. The separation principle is different (differential adsorption vs. solubility), so it is often effective at removing impurities that co-crystallize.[10] |
Troubleshooting Logic Diagram
Caption: Decision tree for purifying this compound.
Part 3: Detailed Experimental Protocols
As a self-validating system, every purification protocol must be paired with an analytical method to confirm its success.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique that purifies solids based on their differential solubility in a given solvent at varying temperatures.[11][12] The ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain in solution upon cooling.
-
1. Solvent Selection:
-
Through small-scale testing, a co-solvent system of isopropanol and water or ethanol and water is often effective. Hexanes can also be a good choice.[6]
-
Goal: Find a solvent or solvent pair where this compound is soluble at the boiling point but sparingly soluble at 0-4 °C.
-
-
2. Dissolution:
-
Place the impure this compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., isopropanol) dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent, as this will reduce your final yield.[9]
-
-
3. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation. If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.[9]
-
-
4. Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
-
5. Drying:
-
Allow the crystals to dry on the filter paper under vacuum for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For final drying, a vacuum oven at low temperature (e.g., 30-35 °C) can be used.
-
-
6. Validation:
-
Measure the melting point of the dried crystals. A sharp melting point within the range of 47-49 °C indicates high purity.
-
Perform TLC or HPLC analysis to confirm the absence of impurities.
-
Protocol 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[8][10]
-
1. TLC Analysis & Eluent Selection:
-
First, determine an appropriate solvent system using TLC. Dissolve a small amount of the crude material in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
The ideal system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[7]
-
-
2. Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[13]
-
Add a small layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the chosen eluent (mobile phase). Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle.[7]
-
Add another layer of sand (approx. 0.5 cm) on top of the silica bed to prevent it from being disturbed.[13]
-
-
3. Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add this solution to the top of the column using a pipette.[13]
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[14]
-
-
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (these are the "fractions").
-
Since the product is colored, you can often visually track the yellow band as it moves down the column.[13]
-
-
5. Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a crystalline solid.
-
-
6. Validation:
-
Confirm purity with melting point analysis and/or HPLC.
-
Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Protocol 3: Purity Verification by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing purity by separating components of a mixture.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][15]
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic or phosphoric acid).[4][15]
-
Example Gradient: Start at 60% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Analysis:
-
Inject the sample. The purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically considered good for this type of compound.[3]
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry.
- Chemistry LibreTexts. (2023). Recrystallization.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(7), 697-704.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Tutorials Point. (n.d.). Column Chromatography.
- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
- Pharmaffiliates. (n.d.). This compound.
- Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube.
- Kowalczuk, D., et al. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 63(1), 91-98.
- Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- McCrudden, E., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 414(2), 947-959.
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Unexpected reactivity and side reactions of "2-Bromo-5-nitrofuran"
An In-depth Technical Guide to the Unexpected Reactivity and Side Reactions of 2-Bromo-5-nitrofuran
Introduction to this compound
Welcome to the Technical Support Center for this compound (CAS No. 823-73-4). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond a simple datasheet. This document is tailored for researchers, medicinal chemists, and process development professionals who utilize this versatile yet reactive intermediate.
This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the interplay between the furan ring, the strongly electron-withdrawing nitro group, and the bromine leaving group. This unique electronic arrangement makes it highly susceptible to nucleophilic aromatic substitution (SNAr), but also introduces the potential for unexpected side reactions and stability issues. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Section 1: Stability, Handling, and Storage
Question 1: My new bottle of this compound has a dark orange or greenish tint, whereas older batches were light yellow. Is it degraded?
Answer: Not necessarily, but caution is warranted. This compound typically appears as a light orange to yellow or green crystalline powder.[1] Darkening can indicate the presence of minor impurities or slight degradation, often from exposure to light, air, or moisture over time.
-
Causality: Nitroaromatic and nitroheterocyclic compounds are known for their potential thermal and photochemical instability. The coloration may be due to the formation of trace amounts of colored byproducts.
-
Recommended Action: Before use, it is best practice to assess the purity of any discolored reagent. A quick check of the melting point (literature: 47-49 °C) or a purity analysis by HPLC or GC-MS is recommended.[1] For most applications, minor discoloration may not affect the reaction outcome, but for high-purity applications, purification via recrystallization from a suitable solvent like ethanol/water may be necessary.
-
Storage Best Practices: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[2] Storing at room temperature in a dry, well-ventilated place is generally acceptable.[2][3]
Question 2: Are there any specific safety or handling precautions I should be aware of?
Answer: Yes. Beyond standard laboratory safety protocols, this compound requires specific attention due to its classification and reactivity.
-
Toxicity & Irritation: It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.[3]
-
Thermal Stability: While stable under recommended storage conditions, nitro-containing compounds can be energetic. Avoid heating the solid material excessively in a closed container. When running reactions, ensure controlled heating and proper pressure release.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 3: I'm getting a low yield in my SNAr reaction with an amine nucleophile. What are the common causes?
Answer: Low yields in SNAr reactions involving this compound are a frequent issue and can stem from several factors related to reaction conditions, reagent quality, and competing side reactions.
-
Causality & Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The powerful electron-withdrawing nitro group at the 5-position is critical for stabilizing this intermediate via resonance, which is why this reaction is feasible.[5][6] Inefficiencies at either the formation or decomposition stage of this complex will lower your yield.
}
Caption: SNAr mechanism of this compound.
-
Troubleshooting Steps:
-
Base Strength: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine). If the base is too strong (e.g., NaOH, KOH), it can compete as a nucleophile, leading to hydrolysis of the furan ring or formation of 2-hydroxy-5-nitrofuran.[7][8] Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.
-
Temperature Control: While heating is often necessary, excessive temperatures can cause degradation of the starting material or product, leading to a dark, tarry reaction mixture. Try running the reaction at a lower temperature for a longer period.
-
Moisture: Water can hydrolyze the starting material. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere.
-
Question 4: I ran a reaction with a symmetric secondary amine and got my desired product, but also a significant, inseparable impurity. What could it be?
Answer: This is a classic case of an unexpected side reaction. While SNAr is the primary pathway, other possibilities exist, especially if the reaction conditions are not optimized.
-
Potential Side Reaction - Reductive Degradation: The nitro group, while essential for activating the ring, can be susceptible to reduction.[9][10] If your nucleophile (or impurities within it) has reducing properties, or if you have trace metal impurities, you could be partially reducing the nitro group to a nitroso or hydroxylamine species. These are often highly reactive and can lead to complex side products.
-
Potential Side Reaction - Ring Opening: Under strongly basic or nucleophilic conditions, the furan ring itself can be attacked, leading to ring-opened products. This is a known degradation pathway for some nitrofuran derivatives.[7][8] This often results in highly polar, colored impurities that are difficult to remove.
}
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: Analytical & Purification Troubleshooting
Question 5: What is the best way to monitor the progress of my reaction?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. This compound is UV active, so it can be easily visualized under a UV lamp. Your product, resulting from substitution with a nucleophile, will typically have a different polarity and thus a different Rf value. For more quantitative analysis during process development, taking aliquots for HPLC or GC-MS analysis is recommended.[11]
Question 6: How should I approach the purification of my final product?
Answer: The optimal purification method depends on the properties of your product.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Quench the reaction by pouring it into water or ice, which will precipitate most organic compounds. Be cautious if you used a strong base; neutralize it slowly first.
-
Extraction: Extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove any residual water-soluble impurities (like DMF or salts).
-
Column Chromatography: For high purity, flash column chromatography on silica gel is the most effective method.[12] A gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate/hexanes) and gradually increasing the polarity, will usually provide good separation of the product from unreacted starting material and non-polar impurities.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final step to achieve high purity and obtain a crystalline product.
Troubleshooting Protocols
Protocol 1: General Procedure for a Robust SNAr Reaction
This protocol is designed to minimize common side reactions by using moderate conditions.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and your nucleophile (1.1 eq).
-
Solvent: Add anhydrous DMF via syringe to create a ~0.5 M solution.
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a beaker of ice water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water (2x) then brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of both the starting material and the final product.[13]
| Parameter | Recommended Setting | Rationale |
| Instrumentation | HPLC with UV-Vis Detector | Provides quantitative data on UV-active compounds.[13] |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | Common mobile phase for good peak shape and resolution. |
| Elution Method | Gradient: Start at 40% Acetonitrile, ramp to 95% over 15 min | A gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | 254 nm or 310 nm | Nitroaromatics have strong absorbances in this UV range. |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of mobile phase | Ensures complete dissolution and compatibility with the system. |
References
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Stack Exchange. (2018). Chemistry Stack Exchange.
- Mechanism of nitrofuran activation and resistance. (n.d.). ResearchGate.
- Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 186, 89-97.
- Degradation of nitrofuran antibiotics in water by ozonation. (2011). IEEE Xplore.
- Nitrofurantoin hydrolytic degradation in the environment | Request PDF. (2017). ResearchGate.
- A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites. (2024). National Institutes of Health (NIH).
- 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange.
- This compound | C4H2BrNO3. (n.d.). PubChem, National Institutes of Health.
- The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack | Request PDF. (2015). ResearchGate.
- Five Unexpected Reactions. (2022). YouTube.
- Cooper, K. M., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(9), 941-948.
- Nucleophilic Substitution Reactions. (n.d.). University of Babylon.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2023). MDPI.
- Analytical Strategies for Monitoring Residual Impurities. (2010). BioPharm International.
- Nucleophilic Substitution Reactions. (n.d.). SlidePlayer.
- Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. (2007). ResearchGate.
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2014). ResearchGate.
- New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. (2018). National Institutes of Health (NIH).
- Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. (2015). Royal Society of Chemistry.
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Technical Support Center: Improving the Solubility of 2-Bromo-5-nitrofuran for Reactions
Welcome to the technical support center for handling 2-Bromo-5-nitrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in their experimental workflows. Here, we provide troubleshooting guidance and frequently asked questions to help you overcome these hurdles and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my this compound not dissolving in my chosen reaction solvent?
A2: Dissolution issues with this compound can arise from several factors. A primary reason is a mismatch between the polarity of the solute and the solvent.[5] For instance, attempting to dissolve this polar compound in a non-polar solvent like hexane would likely result in poor solubility. Other factors that can affect solubility include temperature, the crystalline form of the solid, and the presence of impurities.[6]
Q3: Are there any known safety hazards associated with this compound that I should be aware of during handling and solubilization?
A3: Yes, this compound is associated with several hazard warnings. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I heat the solvent to increase the solubility of this compound?
A4: Gently heating the solvent is a common technique to increase the solubility of many compounds. However, you must consider the boiling point of your solvent to avoid evaporation.[7] More importantly, the thermal stability of this compound and other reactants in your mixture should be taken into account. Degradation can occur at elevated temperatures, so it is advisable to conduct a small-scale test to ensure that heating does not adversely affect the compound or the reaction outcome.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If you are facing challenges with dissolving this compound for your reaction, this guide provides a structured approach to systematically identify a suitable solvent system.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale, qualitative solubility test with a range of common laboratory solvents of varying polarities. This will help you identify promising candidates for your reaction.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Aliquot a small, consistent amount (e.g., 1-2 mg) of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.1 mL) of a different solvent.
-
Observation: Observe each vial for dissolution at room temperature. Agitate the vials gently (e.g., using a vortex mixer) for a consistent period (e.g., 1-2 minutes).
-
Categorization: Categorize the solubility in each solvent as "freely soluble," "sparingly soluble," or "insoluble."
Table 1: Properties of Common Laboratory Solvents for Initial Screening
| Solvent | Formula | Boiling Point (°C) | Polarity (Relative) |
| Hexane | C6H14 | 69 | 0.009 |
| Toluene | C7H8 | 111 | 0.099 |
| Diethyl Ether | C4H10O | 35 | 0.117 |
| Dichloromethane | CH2Cl2 | 40 | 0.309 |
| Acetone | C3H6O | 56 | 0.355 |
| Acetonitrile | C2H3N | 82 | 0.460 |
| Ethanol | C2H5OH | 78 | 0.654 |
| Methanol | CH3OH | 65 | 0.762 |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 189 | 0.444 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 153 | 0.386 |
Note: Relative polarity values are on a scale where water is 1.000. Data compiled from multiple sources.[8]
Step 2: Decision Making and Optimization
Based on the initial screening, you can proceed with a more quantitative approach or explore solubility enhancement techniques.
Diagram: Solvent Selection Workflow
Caption: Decision workflow for solvent selection and solubility enhancement.
Step 3: Advanced Solubility Enhancement Techniques
If a single solvent is not sufficient, the following techniques can be employed to improve the solubility of this compound.
This technique involves using a mixture of a primary solvent in which the compound has low solubility with a "co-solvent" in which it is highly soluble.[9][10]
Experimental Protocol: Co-solvent System Development
-
Select Primary Solvent: Choose a primary solvent that is required for your reaction but in which this compound has poor solubility.
-
Select Co-solvent: From your initial screening, select a miscible solvent in which this compound is highly soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12]
-
Titration: Prepare a suspension of a known amount of this compound in the primary solvent. Gradually add the co-solvent dropwise while stirring until the solid completely dissolves.
-
Optimization: Record the ratio of co-solvent to primary solvent required for dissolution. You can then prepare solvent mixtures with slightly varying ratios to find the optimal balance for your reaction.
Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute, a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[13][14] This is particularly useful for reactions in aqueous media.
Experimental Protocol: Hydrotropic Solubilization
-
Select Hydrotrope: Common hydrotropes include sodium benzoate, sodium citrate, and urea.[15][16]
-
Prepare Hydrotrope Solution: Create a concentrated stock solution of the chosen hydrotrope in water.
-
Determine Minimum Hydrotrope Concentration (MHC): Prepare a series of aqueous solutions with varying concentrations of the hydrotrope.
-
Solubility Measurement: Add an excess of this compound to each solution and equilibrate (e.g., by shaking for 24 hours).
-
Analysis: Filter the saturated solutions and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The concentration at which a significant increase in solubility is observed is the MHC.
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the solute.[17][18]
Experimental Protocol: Surfactant-mediated Solubilization
-
Select Surfactant: Choose a surfactant that is compatible with your reaction conditions. Common examples include Sodium Dodecyl Sulfate (SDS) and polysorbates (e.g., Tween 80).[18]
-
Determine Critical Micelle Concentration (CMC): Prepare a series of surfactant solutions in your chosen solvent at concentrations above and below the known CMC of the surfactant.
-
Solubility Measurement: As with hydrotropy, add an excess of this compound to each surfactant solution, equilibrate, filter, and analyze the concentration of the dissolved compound. A sharp increase in solubility is typically observed at and above the CMC.
Diagram: General Workflow for Solubility Enhancement
Caption: Experimental workflow for implementing solubility enhancement techniques.
By following this structured troubleshooting guide, researchers can efficiently identify an effective solvent system for this compound, thereby facilitating its use in a wide range of chemical reactions.
References
- A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. (n.d.). ResearchGate.
- Hydrotropy: A Promising Tool for Solubility Enhancement. (n.d.). Asian Journal of Pharmacy and Technology.
- A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. (2023). PubMed.
- A Review: “Hydrotropy” Techniques to increase the solubility of Drug. (n.d.). Journal of Pharmaceutical Negative Results.
- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (n.d.). IJPPR.
- Techniques to improve the solubility of poorly soluble drugs. (2016). ResearchGate.
- This compound. (n.d.). PubChem.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
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- Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. (2017). ResearchGate.
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- Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
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- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores.
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- solubility enhancement and cosolvency. (n.d.). Slideshare.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). BEPLS.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
- Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.). ResearchGate.
- Properties of Solvents Used in Organic Chemistry. (n.d.). Murov.info.
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Technical Support Center: 2-Bromo-5-nitrofuran Mediated Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-bromo-5-nitrofuran. This versatile building block is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals, primarily due to the reactivity conferred by its electron-deficient furan ring, activated by the nitro group, and the presence of a bromine atom, an excellent leaving group.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the intricacies of its use, from initial handling to final product purification.
Section 1: Safety, Handling, and Storage FAQs
Proper handling is paramount for both experimental success and personal safety. This compound and its derivatives can be hazardous if not handled correctly.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[3] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4] Always consult the latest SDS before use.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: Given its hazard profile, a comprehensive PPE strategy is essential. This includes:
-
Gloves: Impervious gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used.
-
Lab Coat: A standard laboratory coat should be worn and kept fastened.
-
Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator is necessary.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] This prevents degradation from moisture and ensures stability over time.
Section 2: General Work-Up and Purification FAQs
The work-up is a critical step that isolates the crude product from the reaction mixture.[6][7] The choice of method depends on the product's properties and the reaction's components.
Q4: My reaction is complete. What is the first step I should take for the work-up?
A4: The first step is to quench the reaction. This deactivates any remaining reactive species. A common and effective initial approach is to pour the reaction mixture into a beaker of ice water.[8] This has two potential benefits:
-
Precipitation: If your product is a solid and has low aqueous solubility, it may crystallize or precipitate out of the solution, allowing for a simple filtration-based isolation.[8]
-
Quenching: The water will hydrolyze or deactivate many reactive reagents.
If a precipitate does not form, the next logical step is a liquid-liquid extraction.[7][8]
Q5: I've performed an aqueous extraction, but now I have an emulsion. How do I break it?
A5: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. Here are several techniques to resolve them:
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and can help break the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the layers.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q6: My product is a dark, oily crude. What are the best purification methods?
A6: For non-crystalline products or those contaminated with colored impurities, flash column chromatography is the method of choice. The high surface area of the silica gel allows for efficient separation of the desired compound from byproducts and unreacted starting materials.[9] If the product is a solid, recrystallization from an appropriate solvent system is an excellent technique for achieving high purity.
Q7: I see multiple spots on my TLC plate after work-up. What are they likely to be?
A7: Besides your desired product, common impurities include:
-
Unreacted this compound.
-
Byproducts from side reactions (e.g., homocoupling of coupling partners, debromination).[9]
-
Decomposition products. Some nitrated furans can be sensitive to acid or base, potentially leading to ring-opening or other rearrangements.[10]
Section 3: Troubleshooting Guide for Suzuki Coupling Reactions
The Suzuki coupling is a powerful C-C bond-forming reaction frequently employed with substrates like this compound.[2] However, its success is sensitive to several factors.
Q8: My Suzuki coupling reaction is not working. The starting material is mostly unreacted. What should I check first?
A8: This is a classic case of reaction failure, often pointing to issues with the catalyst or reaction conditions. Here is a checklist of probable causes:
-
Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents were properly degassed.[9]
-
Catalyst Activity: The palladium catalyst may have been deactivated or was of poor quality. Use a fresh, reliable source of catalyst. Consider using more robust modern pre-catalysts like XPhos Pd G4.[11]
-
Base: The base is crucial for activating the boronic acid.[12] Ensure your base is anhydrous (if required by the procedure) and finely powdered for maximum surface area.[9] Sometimes, simply switching the base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can dramatically improve results.[9]
-
Temperature: Some sterically hindered or electronically challenging couplings require higher temperatures to proceed.[9]
Q9: My main side product is the homocoupling of my boronic acid. How can I prevent this?
A9: Boronic acid homocoupling is almost always a direct result of oxygen in the reaction vessel.[9] This side reaction competes with the desired cross-coupling. The solution is rigorous exclusion of oxygen. Use freeze-pump-thaw cycles for solvent degassing and ensure a positive pressure of inert gas is maintained throughout the reaction.
Q10: I am observing a significant amount of a debrominated furan byproduct. What causes this and how can I minimize it?
A10: Debromination (or hydrodehalogenation) is the replacement of the bromine atom with hydrogen.[9] This can be caused by several factors:
-
Impurities: Trace impurities in reagents or solvents can facilitate this pathway.
-
Base Choice: Some bases can promote debromination more than others. Screening different bases may be necessary.[9]
-
Reaction Time/Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to increased byproduct formation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Troubleshooting Decision Tree for a Failed Suzuki Coupling
Here is a logical workflow to diagnose and solve issues with your Suzuki coupling reaction.
Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.
Section 4: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale trial run before committing large quantities of material.
Protocol 1: General Aqueous Work-Up Procedure
This protocol is designed for reactions where the product is soluble in a water-immiscible organic solvent.
Caption: Standard workflow for an aqueous reaction work-up.
Methodology:
-
Quenching: Once the reaction is deemed complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice water or a saturated aqueous solution of ammonium chloride (a mild quenching agent).[13]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times, collecting the organic layer each time.[8]
-
Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.[7]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.[7][8]
-
Concentration: Gravity filter the solution to remove the drying agent, rinsing the flask and the solid with a small amount of fresh solvent.[7] Concentrate the filtrate using a rotary evaporator to yield the crude product.[8]
Protocol 2: Purification by Flash Column Chromatography
Materials & Equipment:
-
Silica gel (appropriate mesh size, e.g., 230-400)
-
Glass chromatography column
-
Eluent (solvent system determined by TLC analysis)
-
Collection tubes/flasks
-
Crude product adsorbed onto silica gel
Methodology:
-
Eluent Selection: Determine the optimal solvent system (eluent) using TLC. The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions. Monitor the composition of the fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233582, this compound.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
- Google Patents. (2003). JP2003520793A - Method for obtaining 2-bromo-5-(2-bromo-2-nitrovinyl)-furan.
- Capot Chemical Co., Ltd. (2019). MSDS of 2-Bromo-4-fluoro-5-nitrophenol.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- University of Rochester, Department of Chemistry. (n.d.). Workup: Step by Step.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
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Technical Support Center: Addressing Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Bromo-5-nitrofuran
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 2-bromo-5-nitrofuran. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and mitigate catalyst poisoning, a common challenge when working with this electron-deficient and potentially coordinating substrate.
Introduction: The Challenge of the Nitro Group
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. However, the presence of a nitro group, as in this compound, introduces specific challenges. Nitro compounds are known to act as potential catalyst poisons.[1][2] They can oxidize the active Pd(0) catalyst and coordinate to the metal center, leading to deactivation and diminished reaction yields.[1] This guide is structured to help you navigate these complexities, ensuring robust and reproducible results.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered when using this compound in palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or fails completely. What are the likely causes related to the substrate?
A1: The primary suspect is catalyst poisoning or deactivation stemming from the nitro group. Several mechanisms can be at play:
-
Oxidation of Pd(0): Nitroarenes can oxidize the catalytically active Pd(0) species to inactive Pd(II).[1] This is a significant pathway for catalyst deactivation.
-
Strong Coordination: The nitro group, or potential reduction byproducts, can coordinate strongly to the palladium center, occupying active sites and inhibiting the catalytic cycle.
-
Substrate Decomposition: Under certain conditions, particularly with strong bases or high temperatures, the sensitive this compound substrate may decompose, leading to a complex reaction mixture and catalyst inhibition.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction vessel. What does this signify and how can it be prevented?
A2: The formation of palladium black is a visual indicator of catalyst deactivation through aggregation of Pd(0) species.[3][4] This is often triggered by:
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.[3]
-
Inadequate Ligand Protection: If the ligand is not effectively stabilizing the Pd(0) center, the nanoparticles are more prone to aggregation.
-
Reaction Conditions: The choice of solvent and base can influence the stability of the catalytic species.
To prevent this, consider:
-
Lowering the reaction temperature.
-
Screening more robust and sterically demanding ligands that can better stabilize the palladium center.
-
Ensuring a strictly inert atmosphere to prevent oxygen from contributing to catalyst degradation.[5]
Q3: How does the choice of ligand impact catalyst poisoning and overall reaction efficiency?
A3: The ligand is a critical component for success. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective in reactions with challenging substrates.[5][6]
-
Steric Hindrance: Bulky ligands can sterically shield the palladium center, discouraging the coordination of the nitro group.
-
Electron Donation: Electron-rich ligands increase the electron density on the palladium, which can facilitate the rate-determining oxidative addition step and stabilize the active Pd(0) species.[5][6]
-
Robustness: Some modern ligands are designed for greater stability under harsh reaction conditions, prolonging the catalyst's lifetime. Recent studies have shown that NHC ligands can exhibit higher activity than traditional phosphine ligands in cross-coupling reactions of nitroarenes.[6][7]
Q4: Can the reaction conditions be optimized to minimize catalyst poisoning?
A4: Yes, careful optimization of reaction parameters is crucial:
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Base: A thorough screening of bases is recommended. A milder base might be sufficient and could prevent substrate decomposition.
-
Solvent: The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics.[8]
-
Catalyst Loading: While increasing catalyst loading might seem like a solution, it's often more effective to address the root cause of deactivation.[8] However, in some cases, a slightly higher loading of a more robust catalyst may be necessary.
Troubleshooting Flowchart
Here is a logical workflow to diagnose and resolve issues in your palladium-catalyzed reaction of this compound.
Caption: A decision tree for troubleshooting failed reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific coupling partner.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add this compound (1.0 equivalent).
-
Add anhydrous, degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
Work-up and Analysis:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ligand and Base Screening Protocol
A parallel screening approach is highly effective for rapid optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | RuPhos (4 mol%) | BrettPhos (4 mol%) |
| Base | K₃PO₄ (2.5 eq) | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) |
| Solvent | Toluene | Dioxane | THF | Toluene |
| Temperature | 100 °C | 100 °C | 80 °C | 110 °C |
Caption: Example of a screening table for reaction optimization.
Mechanistic Insights
Understanding the potential pathways for catalyst deactivation can inform your troubleshooting strategy.
Caption: Simplified catalytic cycle and potential deactivation pathways.
The desired catalytic cycle involves oxidative addition, transmetalation (in the case of Suzuki), and reductive elimination to regenerate the active Pd(0) catalyst.[9] However, the nitro group can divert the catalyst into inactive states through oxidation or strong coordination.[1] The use of appropriate ligands and reaction conditions is key to keeping the catalyst on the productive pathway. Recent research has highlighted that for nitroarenes, the oxidative addition of the Ar-NO₂ bond to palladium(0) is a challenging but feasible step, often requiring specialized ligands like BrettPhos or certain NHCs to proceed efficiently.[7][10]
Conclusion
Successfully employing this compound in palladium-catalyzed cross-coupling reactions requires a proactive approach to mitigating catalyst poisoning. By systematically evaluating ligands, bases, and other reaction parameters, and by understanding the underlying deactivation mechanisms, researchers can overcome these challenges. This guide serves as a foundational resource to aid in the rational design and troubleshooting of your synthetic procedures.
References
- Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]
- Wikipedia. (2023).
- Nakao, Y. et al. (2018). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3054. [Link]
- Wehman, P. et al. (1994). Ligand Effects in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene. Organometallics, 13(12), 4856–4869. [Link]
- Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 116(8), 3449–3457. [Link]
- Brutchey, R. L. et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 145(30), 16474–16483. [Link]
- Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]
- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(18), 5842-5855. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1915. [Link]
- Bäckvall, J.-E. et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Wang, Z. et al. (2021). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.
- StudySmarter. (2024).
- Sigman, M. S. et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3462-3472. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Lautens, M. et al. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
- Bäckvall, J.-E. et al. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research, 54(10), 2392–2404. [Link]
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses). [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Challenges in the nitration step for 5-nitrofuran synthesis
Introduction: The Challenge of Controlled Furan Nitration
Welcome to the technical support guide for the synthesis of 5-nitrofuran and its derivatives. Nitrofurans are a critical class of antimicrobial drugs, with a history of clinical use spanning over six decades.[1] Their synthesis, however, hinges on a notoriously delicate chemical step: the electrophilic nitration of the furan ring.
Unlike robust aromatic systems like benzene, the furan ring possesses lower resonance energy and is highly activated by the oxygen heteroatom.[2][3] This makes it exceptionally sensitive to the strong acids and oxidizing conditions typical of aromatic nitration, which often leads to polymerization, ring-opening, or complete degradation of the starting material.[2][4][5] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to help researchers navigate this critical synthetic step with higher yields and reproducibility.
Core Principles: Why Furan Nitration is a Unique Challenge
Understanding the underlying chemistry is the first step to successful troubleshooting. The primary difficulty in nitrating the furan ring is its susceptibility to degradation under harsh acidic conditions.[4]
-
Acid Sensitivity: The furan ring's low resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol) makes it prone to protonation-driven ring-opening, which forms 1,4-dicarbonyl compounds, especially in the presence of water.[6]
-
High Reactivity: The electron-donating nature of the oxygen atom makes the ring highly reactive towards electrophiles. Standard nitrating mixtures, such as a combination of nitric and sulfuric acids, are far too aggressive and will destroy the ring.[2][5]
-
The Solution—Acetyl Nitrate: The most reliable method for furan nitration involves the use of acetyl nitrate (CH₃COONO₂), a milder nitrating agent.[3][4] It is generated in situ from the reaction of fuming nitric acid and acetic anhydride.[2][3] This reagent is effective at nitrating the sensitive ring while minimizing degradation.
-
Regioselectivity: Electrophilic attack occurs almost exclusively at the C2 (α) position. This is because the cationic intermediate (σ-complex) formed during C2 attack is better stabilized by resonance, with the positive charge delocalized over three atoms, including the ring oxygen.[2][7] Attack at the C3 (β) position yields a less stable intermediate.[2]
-
A Two-Step Aromatic Substitution: Unlike a typical electrophilic aromatic substitution, the reaction with acetyl nitrate proceeds through an addition intermediate. A subsequent base-mediated elimination step is required to restore the ring's aromaticity and yield the final 2-nitrofuran product.[2][8]
Reaction Parameter Summary
The following table summarizes typical reaction parameters for the nitration of furan and its derivatives using the acetyl nitrate method.
| Substrate | Reagents | Temperature | Product | Typical Yield (%) | Reference |
| Furan | Nitric Acid, Acetic Anhydride | -10 °C to 0 °C | 2-Nitrofuran | 67-85% | [2] |
| Furfural | Nitric Acid, Acetic Anhydride | < 15 °C | 5-Nitrofurfural | ~75% (intermediates) | [2] |
| 2-Methylfuran | Nitric Acid, Acetic Anhydride | Low Temp | 5-Methyl-2-nitrofuran | ~70% | [2] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the nitration of furan.
Q1: My reaction mixture is turning into a dark brown or black polymer. What is causing this and how can I prevent it?
A1: This is the most common failure mode and is almost always caused by the decomposition of the furan ring under acidic conditions.[6]
-
Causality: Furan's high reactivity and acid sensitivity make it prone to polymerization.[2][6] This is often triggered by:
-
Incorrect Reagent Order: Adding furan directly to nitric acid or a pre-mixed, highly concentrated nitrating solution.
-
Temperature Spikes: The reaction is highly exothermic. A loss of temperature control, even locally, can rapidly accelerate decomposition.[2]
-
Excessively Strong Acid: Using standard HNO₃/H₂SO₄ is not viable. Even the in situ generation of acetyl nitrate must be performed under strict temperature control to avoid exposing the furan to harsh conditions.[5][9]
-
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between -10 °C and 0 °C, using an ice-salt or cryocooler bath.[2]
-
Correct Reagent Addition: Always add the pre-chilled furan solution slowly to the separately prepared and cooled acetyl nitrate solution. Never the other way around.
-
Use Milder Reagents: Stick to the established acetyl nitrate protocol. For even more sensitive substrates, consider alternative methods like using nitric acid in trifluoroacetic anhydride, which can sometimes offer higher yields without isolating intermediates.[10]
-
Q2: My yields are consistently low, even without significant polymerization. What are the most critical parameters to check?
A2: Low yields often point to incomplete reaction, product degradation during workup, or loss of the unstable intermediate.
-
Causality:
-
Incomplete Conversion: Insufficient reaction time or a temperature that is too low can lead to unreacted starting material.
-
Loss of Intermediate: The initial product of nitration is a 2,5-addition intermediate, which is often an unstable oil.[8][11] This intermediate can decompose if not handled correctly or if the subsequent elimination step is inefficient.
-
Workup Issues: Pouring the reaction mixture onto ice that is not vigorously stirred can cause localized heating and degradation. Improper pH adjustment during neutralization can also be detrimental.
-
-
Optimization Strategies:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the furan starting material. Quench the reaction promptly once the starting material is gone to avoid side reactions.[4]
-
Efficient Elimination: The conversion of the addition intermediate to the final aromatic product requires a base. Pyridine is commonly used for this step.[2][10] Ensure its addition is controlled and that the reaction is allowed to proceed to completion.
-
Careful Workup: Pour the reaction mixture slowly onto a large volume of crushed ice with very vigorous stirring to ensure efficient heat dissipation.[2] Neutralize residual acids carefully with a cold, saturated sodium bicarbonate solution.
-
Q3: I see a new spot on TLC, but it's not my final 5-nitrofuran product. What is it?
A3: You are likely observing the 2,5-addition intermediate. The nitration of furan with acetyl nitrate is not a direct substitution.
-
Mechanism Explanation: The reaction proceeds in two main stages:
-
Electrophilic Addition: The furan ring attacks the nitronium ion (or its carrier, acetyl nitrate), and the acetate anion then adds to the C5 position of the carbocation intermediate. This breaks the aromaticity and forms a 2-nitro-5-acetoxy-2,5-dihydrofuran intermediate.[8]
-
Elimination: This dihydrofuran intermediate is not aromatic and is often unstable. Treatment with a weak base like pyridine facilitates the elimination of acetic acid, which restores the aromatic ring and yields the final 2-nitrofuran product.[2][8]
-
-
Actionable Advice: If you have isolated this intermediate, you must treat it with a base (e.g., pyridine) in a suitable solvent to complete the synthesis.[2]
Q4: Are there safer, more reproducible methods for this synthesis, especially for scaling up?
A4: Yes. The inherent safety risks and reproducibility issues of this batch reaction have led to the development of continuous flow synthesis platforms.
-
Advantages of Flow Chemistry:
-
Safety: Acetyl nitrate is unstable and potentially explosive, making its handling in large quantities dangerous.[9][12] Continuous flow systems generate this reactive intermediate in situ and use it immediately, meaning only small amounts exist at any given time.[9][12][13]
-
Precise Control: Flow reactors offer superior control over temperature, residence time, and mixing, which dramatically improves reproducibility and yield.[4][9]
-
Efficiency: Recent developments have shown that nitrofuran APIs like nitrofurantoin can be produced in under five minutes with yields as high as 94% using an automated flow platform.[9][12] This is a significant improvement over batch processing.
-
Troubleshooting Guide
| Symptom | Probable Cause | Suggested Solution |
| Reaction turns black/polymeric | Temperature too high; Reagents added too quickly or in the wrong order; Nitrating agent is too strong. | Maintain temperature below 0°C.[2] Add furan solution slowly to the acetyl nitrate solution. Use only the HNO₃/Acetic Anhydride system.[4] |
| Low yield of desired product | Incomplete reaction; Decomposition of intermediate during workup; Inefficient elimination step. | Monitor reaction by TLC.[4] Pour reaction mixture onto vigorously stirred ice. Ensure proper addition of pyridine or another base to convert the intermediate.[2][8] |
| Starting material remains | Reaction temperature is too low; Insufficient nitrating agent; Insufficient reaction time. | Allow the reaction to stir for the recommended time, monitoring by TLC. Ensure correct stoichiometry of reagents. Let the reaction warm slightly (e.g., to 0°C) if it is sluggish at -10°C. |
| Product is an oily, unstable substance | The 2,5-addition intermediate has been isolated instead of the final aromatic product. | Treat the isolated intermediate with pyridine to facilitate the elimination of acetic acid and aromatization.[2][10] |
| Difficult purification | Formation of side products due to overheating or extended reaction times. | Purify the crude product via column chromatography on silica gel or recrystallization.[2] Ensure the reaction is quenched as soon as the starting material is consumed. |
Visualizations and Workflows
Nitration Reaction Mechanism
Caption: Mechanism for furan nitration using acetyl nitrate.
Experimental Workflow
Caption: General experimental workflow for the nitration of furan.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for furan nitration issues.
Detailed Experimental Protocol: Synthesis of 2-Nitrofuran
This protocol is based on established and reliable methodologies for the laboratory-scale synthesis of 2-nitrofuran.[2]
Safety Precautions
-
This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood. [2]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and acid-resistant gloves are mandatory at all times.[2]
-
Reagent Hazards:
-
Fuming Nitric Acid (>90%): Highly corrosive, a strong oxidizing agent, and toxic. Handle with extreme care.[2]
-
Acetic Anhydride: Corrosive and lachrymatory (causes tearing).[2]
-
Furan: Extremely flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects and may cause cancer.[14] Use in a closed system where possible.
-
Materials
-
Furan (freshly distilled)
-
Fuming Nitric Acid (>90%)
-
Acetic Anhydride
-
Pyridine
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment
-
Flame-dried, three-necked round-bottom flask (250 mL)
-
Dropping funnels (x2)
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath or cryocooler
Procedure
Part A: Preparation of Acetyl Nitrate
-
Set up the three-necked flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Ensure the system is under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).
-
Place acetic anhydride (e.g., 60 mL, ~5-7 equivalents) into the flask.
-
Cool the flask to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (e.g., 10 mL, ~1.5 equivalents) dropwise from the dropping funnel to the stirred acetic anhydride. CRITICAL: Maintain the internal temperature below 0 °C throughout the addition. The reaction is exothermic.[2] This solution contains the in situ generated acetyl nitrate.
Part B: Nitration Reaction
-
In a separate flask, prepare a solution of furan (e.g., 10 g, 1.0 equivalent) in cold acetic anhydride (20 mL).
-
Cool this furan solution to -10 °C.
-
Add the cold furan solution dropwise to the vigorously stirred acetyl nitrate solution from Part A. CRITICAL: Maintain the reaction temperature between -10 °C and -5 °C.
-
After the addition is complete, allow the mixture to stir at this temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
Part C: Aromatization (If needed based on literature for specific substrate)
-
Once the starting material is consumed, cool the reaction mixture to -10 °C.
-
Slowly add pyridine (e.g., ~2 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir for an additional hour at 0 °C.
Part D: Workup and Isolation
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (~500 g) with vigorous stirring.
-
Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers. Wash them sequentially with cold water (1 x 100 mL), cold saturated aqueous NaHCO₃ solution (2 x 100 mL, CAUTION: gas evolution! ), and finally with brine (1 x 100 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.
Part E: Purification
-
Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to obtain pure 2-nitrofuran.[2]
References
- Why does the nitration of furan require HNO3 and acetic anhydride? (2019, September 17). Quora.
- Stillman, W. B., & Coleman, J. H. (1949). Process of nitrating furan derivatives (U.S. Patent No. 2,490,006). U.S. Patent and Trademark Office.
- Fernández, G. (n.d.). Furan nitration. Química Orgánica.
- Direct nitration of five membered heterocycles. (2005). ARKIVOC. Semantic Scholar.
- The nitration of furan leads preferentially to 1- nitrofuran rather than the 2-nitrofuran isomer. (n.d.). Homework.Study.com.
- Li, Y., et al. (2020). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. National Institutes of Health.
- Material Safety Data Sheet - Furan. (n.d.). Cole-Parmer.
- Vassallo, A., et al. (2020). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy. National Institutes of Health.
- Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. (2025, May 20). ChemistryViews.
- Furan. (n.d.). Organic Syntheses.
- Hellwig, H., et al. (2025, May 8). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition.
- Why can't mixed acid be used for the nitration of furan? (2025, August 21). Filo.
- Hellwig, H., et al. (2025, April 11). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ResearchGate.
- Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. PubMed.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Chemistry – A European Journal.
- Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. National Institutes of Health.
- Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationship. (2009). Journal of the Korean Chemical Society.
- Nitration of furan, pyrrole and thophene |Electrophilic substitution reaction. (2020, September 22). YouTube.
- Synthesis of Nitrofurantoin | With Reaction Mechanism. (2020, May 15). YouTube.
- Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. (1954). Journal of the American Chemical Society.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
- 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. (2009). ResearchGate.
- (Phenylthio)nitromethane. (n.d.). Organic Syntheses.
- Reactions of Pyrrole, Furan, and Thiophene. (2024, September 23). Pearson+.
- MCQ-81: About Nitration of Furan. (2020, September 7). YouTube.
- 5-NITROFURFURAL Impurities and Related Compound. (n.d.). Veeprho.
- The nitration of furan leads preferentially to the formation of 2-nitrofuran rather than the 3-nitro. (2023, August 19). Brainly.
- Reactions of Five Membered Heterocyclic Compounds. (n.d.). Scribd.
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- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-5-nitrofuran Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-bromo-5-nitrofuran derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies for overcoming the common yet significant challenge of steric hindrance in key synthetic transformations. As Senior Application Scientists, we understand that reactivity issues with sterically demanding substrates can lead to low yields, stalled reactions, and significant project delays. Here, we dissect the underlying causes of these challenges and provide field-proven solutions.
The Challenge: Why is Steric Hindrance a Problem with this compound?
This compound is a valuable building block, largely due to the strong electron-withdrawing nature of the 5-nitro group. This group significantly activates the furan ring, making the C-Br bond susceptible to oxidative addition in cross-coupling reactions and the C2 position prone to nucleophilic aromatic substitution (SNAr).[1][2]
However, when this substrate or its coupling partner bears bulky substituents, steric hindrance can severely impede the desired reaction. This "steric clash" can prevent reagents and catalysts from approaching the reaction center, slowing or halting key mechanistic steps.[3]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is structured by reaction type to directly address the specific issues you may encounter during your experiments.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, their catalytic cycles involve multiple steps that are highly sensitive to the steric environment of the substrates.
Caption: Key steps in the catalytic cycle impacted by steric hindrance.
FAQ 1.1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction between a this compound derivative and a di-ortho-substituted arylboronic acid is giving very low yield (<10%). I'm using Pd(PPh₃)₄ and K₂CO₃ in DME/water. What's wrong?
Answer: This is a classic case of steric hindrance failing a standard catalyst system. The tetrakis(triphenylphosphine)palladium(0) catalyst is often too bulky and not active enough to facilitate the key steps for hindered substrates.[4] The reaction is likely failing at one or more of the following stages:
-
Oxidative Addition: The bulky groups on your substrates are preventing the palladium center from efficiently inserting into the C-Br bond of the nitrofuran.[3]
-
Reductive Elimination: The final step, where the new C-C bond is formed, is severely slowed by the steric congestion around the palladium, which makes it difficult for the two coupling partners to get close enough.[4]
Troubleshooting Steps:
-
Pillar 1: Ligand Selection is Critical. The solution lies in using a catalyst system that is both highly active and can accommodate steric bulk. This is achieved by pairing a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can more readily undergo oxidative addition.[3][5]
Ligand Class Specific Examples Key Features & When to Use Buchwald Biarylphosphines SPhos, XPhos, RuPhos Gold standard for many challenging couplings. Excellent starting point for screening.[4] Specialized Hindered Ligands BI-DIME, AntPhos Specifically designed for extremely demanding couplings, such as forming tetra-ortho-substituted biaryls.[6][7] Josiphos-type Not specified Can be effective in certain systems. -
Pillar 2: Optimize the Base and Solvent. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.[4]
-
Base: Switch from K₂CO₃ to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Toluene or 1,4-dioxane are excellent choices.[4]
-
-
Side Reaction Watch: Hydrodehalogenation. A common side reaction is the replacement of the bromine with a hydrogen atom.[4] If you observe this byproduct, it's a sign that your catalytic cycle is struggling. Re-screening ligands and bases is the best way to suppress this pathway.[4]
FAQ 1.2: Sonogashira Coupling
Question: I'm trying to perform a Sonogashira coupling with my hindered this compound, but I'm mostly getting alkyne homocoupling (Glaser product). How can I favor the desired cross-coupling product?
Answer: This is a very common problem. The oxidative addition of the palladium catalyst to your hindered nitrofuran is likely the rate-limiting step.[8] Because this step is slow, the competing copper-catalyzed homocoupling of your alkyne becomes the dominant pathway.[8]
Troubleshooting Steps:
-
Pillar 1: Go Copper-Free. The most effective way to eliminate Glaser homocoupling is to remove the copper co-catalyst entirely.[8] Modern, copper-free Sonogashira protocols have been developed that are highly effective for challenging substrates.[8]
-
Pillar 2: Use a High-Activity Catalyst System. To accelerate the slow oxidative addition step, you need a more potent catalyst.
-
Ligands: Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A) or N-heterocyclic carbene (NHC) ligands are preferred. These ligands help generate a highly reactive 14-electron Pd(0) species.[8][9]
-
Precatalysts: Using a pre-formed, air-stable palladium precatalyst (e.g., an XPhos or SPhos precatalyst) can lead to more reproducible results by ensuring efficient generation of the active catalyst.[8]
-
-
Pillar 3: Base and Solvent Choice.
-
Base: A strong amine base like diisopropylethylamine (DIPEA) or diazabicycloundecene (DBU) is often used in copper-free protocols.
-
Solvent: Anhydrous, degassed solvents like THF, dioxane, or toluene are suitable.
-
FAQ 1.3: Heck Reaction
Question: My Heck reaction between this compound and a trisubstituted alkene is not working. What conditions should I try?
Answer: The Heck reaction is notoriously sensitive to steric hindrance on the alkene partner.[10] The key steps of alkene coordination and migratory insertion are sterically demanding.
Troubleshooting Steps:
-
Catalyst System: While phosphine ligands are known to facilitate the reaction, you may need to screen a panel to find one that is optimal for your specific substrate.[11] In some cases, phosphine-free systems using palladium acetate can be effective, but this often requires higher temperatures.[12]
-
Base: A hindered amine base like triethylamine or a stronger inorganic base like K₂CO₃ is typically used.[11]
-
Solvent and Temperature: The reaction often requires elevated temperatures. Polar aprotic solvents like DMF or NMP can be effective.
-
Advanced Strategy (Substrate Permitting): If your alkene substrate contains a carboxylic acid group, it can act as a directing group to accelerate the reaction and control regioselectivity, even with highly hindered olefins.[10]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group makes the 2-position of the furan ring highly electrophilic and prime for SNAr. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the nitro group.[13][14]
Caption: The SNAr mechanism and the impact of steric hindrance.
Question: I am attempting an SNAr reaction on this compound with a bulky secondary amine, but the reaction is extremely slow even at elevated temperatures. How can I improve the rate?
Answer: While the electronics are favorable, steric hindrance is preventing your bulky amine from efficiently attacking the C2 position. The rate-determining step in SNAr is typically the initial nucleophilic attack, and this is where the steric bottleneck occurs.[15][16]
Troubleshooting Steps:
-
Maximize Nucleophile Reactivity:
-
Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the counter-ion of the base, leaving a "naked," more reactive nucleophilic anion.
-
Base: Use a strong, non-nucleophilic base (e.g., NaH or KHMDS) to fully deprotonate your amine nucleophile, maximizing its potency.
-
-
Increase Kinetic Energy: Carefully increase the reaction temperature. Use a high-boiling point solvent like DMSO or NMP to safely access higher temperatures, which can provide the necessary activation energy to overcome the steric barrier.
-
Consider Alternative Activation: In some cases, particularly with less-activated substrates, transitioning to a palladium-catalyzed Buchwald-Hartwig amination can be a more effective strategy for forming the C-N bond, as the catalyst systems are explicitly designed to overcome steric challenges.[17]
Detailed Experimental Protocols
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Protocol 1: Ligand/Base Screening for a Hindered Suzuki-Miyaura Coupling
This protocol describes setting up a parallel screen to rapidly identify optimal conditions.
Materials:
-
Hindered this compound derivative (1.0 equiv)
-
Hindered arylboronic acid (1.5 equiv)
-
Palladium precursor: Pd₂(dba)₃ (2 mol% Pd)
-
Ligands: SPhos, XPhos, RuPhos (4 mol%)
-
Bases: K₃PO₄, Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Array of reaction vials with stir bars (e.g., in a parallel synthesizer block)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the this compound derivative, arylboronic acid, and the chosen base (e.g., K₃PO₄) to each reaction vial.
-
Stock Solutions: Prepare separate stock solutions of the Pd₂(dba)₃ precursor and each ligand in anhydrous, degassed dioxane.
-
Reaction Setup: To each respective vial, add the required volume of the Pd₂(dba)₃ stock solution, followed by the stock solution of the specific ligand being tested in that vial.
-
Final Volume: Add enough anhydrous, degassed dioxane to reach the desired reaction concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the vials tightly. If using a synthesizer block, set it to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the most effective ligand/base combination. Repeat the screen with the second base (Cs₂CO₃) for comparison.
Protocol 2: Copper-Free Sonogashira Coupling of a Hindered Substrate
This protocol is adapted from general procedures for challenging Sonogashira couplings.[8]
Materials:
-
Hindered this compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2.5 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
-
Dry Schlenk flask and inert atmosphere line
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, the palladium precatalyst, the base, and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Technical Support Center: Catalyst and Ligand Selection for Hindered Biphenyl Synthesis. Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates. Benchchem.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Heck reaction. Wikipedia.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- The Intramolecular Heck Reaction. Macmillan Group Meeting Presentation.
- The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
- Heck Reaction. Organic Chemistry Portal.
- Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv.
- Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Cross-coupling reactions towards the synthesis of natural products. Semantic Scholar.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Advances in Cross-Coupling Reactions. PMC - NIH.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles.
- Concerted Nucleophilic Aromatic Substitution Reactions. CORE.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
- Total Synthesis Enabled by Cross-Coupling. Macmillan Group Meeting Presentation.
- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed.
- Nucleophilic Aromatic Substitution. ResearchGate.
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- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-nitrofuran and 2-Chloro-5-nitrofuran in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 5-nitrofuran scaffold is a privileged structural motif found in a variety of therapeutic agents, particularly for its antibacterial properties.[1] The synthesis and functionalization of these heterocycles are paramount for the development of new chemical entities. Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of complex molecules.[2][3]
This guide provides a comprehensive comparison of two key starting materials, 2-bromo-5-nitrofuran and 2-chloro-5-nitrofuran , in the context of their reactivity in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. While direct, side-by-side quantitative studies on these specific substrates are not extensively documented, this guide synthesizes established principles of chemical reactivity, supported by experimental data from analogous systems, to provide a robust framework for synthetic planning and decision-making.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The differential reactivity between this compound and 2-chloro-5-nitrofuran in palladium-catalyzed cross-coupling reactions is fundamentally governed by the disparity in their carbon-halogen (C-X) bond strengths. The catalytic cycle of these reactions typically initiates with the oxidative addition of the C-X bond to a palladium(0) complex. This step is often the rate-determining step of the entire process.[4]
The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I. A weaker C-X bond facilitates a faster rate of oxidative addition, which translates to a more rapid overall reaction, often achievable under milder conditions with lower catalyst loadings. Consequently, This compound is anticipated to be a more reactive coupling partner than 2-chloro-5-nitrofuran.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis due to its operational simplicity and broad functional group tolerance.[5] The enhanced reactivity of the C-Br bond in this compound is expected to lead to more efficient coupling with a variety of boronic acids and their derivatives compared to 2-chloro-5-nitrofuran under identical conditions.
To overcome the higher activation energy of the C-Cl bond, reactions involving 2-chloro-5-nitrofuran will likely require more forcing conditions. This includes the use of more active, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald-type ligands), higher reaction temperatures, and potentially higher catalyst loadings.[4]
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Parameter | This compound (Expected) | 2-Chloro-5-nitrofuran (Expected) | Rationale |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos) | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition. |
| Reaction Temperature | Moderate heat (e.g., 80-100 °C) | Higher heat (e.g., 100-120 °C) | More thermal energy is required to overcome the higher activation barrier for C-Cl bond cleavage. |
| Reaction Time | Shorter | Longer | Faster oxidative addition for the C-Br bond leads to a more rapid catalytic turnover. |
| Yield | Generally higher | Generally lower under identical conditions | More efficient conversion is expected for the more reactive substrate. |
Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the vinylation of aryl halides, forming a new C-C bond between the halide and an alkene.[6][7] Similar to the Suzuki coupling, the oxidative addition of the halide to the palladium catalyst is a crucial step. Consequently, this compound is expected to be significantly more reactive than its chloro counterpart in the Heck reaction.
Reactions with 2-chloro-5-nitrofuran may require higher temperatures and more specialized catalyst systems to achieve comparable yields to the bromo analogue.
Table 2: Illustrative Comparison for Heck Reaction
| Parameter | This compound (Expected) | 2-Chloro-5-nitrofuran (Expected) | Rationale |
| Catalyst System | Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, P(o-tol)₃) | May require phosphine-free systems or more robust ligands | The stability of the catalyst at higher required temperatures is crucial. |
| Reaction Temperature | Typically 100-120 °C | Typically >120 °C | Higher energy input is needed for C-Cl bond activation.[1] |
| Base | Organic bases (e.g., Et₃N) or inorganic bases (e.g., Na₂CO₃) | Stronger bases may be required | To facilitate the regeneration of the Pd(0) catalyst at the end of the cycle. |
| Yield | Good to excellent | Moderate to good | Dependent on the optimization of reaction conditions. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I). The reactivity of the halide follows the general trend I > Br >> Cl. This indicates that this compound will be substantially more reactive than 2-chloro-5-nitrofuran in Sonogashira couplings.
Achieving efficient coupling with 2-chloro-5-nitrofuran would likely necessitate higher temperatures and carefully optimized catalyst systems, and may still result in lower yields compared to the bromo derivative.
Table 3: Illustrative Comparison for Sonogashira Coupling
| Parameter | This compound (Expected) | 2-Chloro-5-nitrofuran (Expected) | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | May require higher catalyst loading or more specialized ligands | The inertness of the C-Cl bond requires a more active catalytic system. |
| Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | To facilitate the challenging oxidative addition step. |
| Reaction Time | Typically shorter | Significantly longer | Reflects the difference in the rate-determining step. |
| Yield | High | Lower, with potential for side reactions | Higher temperatures can lead to side reactions like alkyne homocoupling. |
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction. It is intended to serve as a starting point for optimization.
Exemplary Protocol: Suzuki-Miyaura Coupling of a 2-Halo-5-nitrofuran with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-halo-5-nitrofuran (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL) via syringe. This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol for the bromo-substrate; a more active catalyst like PdCl₂(dppf) or a Buchwald pre-catalyst may be required for the chloro-substrate).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at the desired temperature (a starting point of 90 °C is recommended for the bromo derivative, while the chloro derivative may require a higher temperature, e.g., 110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of Key Processes
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice between this compound and 2-chloro-5-nitrofuran is a classic trade-off between reactivity and cost.
-
This compound is the more reactive and versatile substrate in palladium-catalyzed cross-coupling reactions. Its use generally allows for milder reaction conditions, shorter reaction times, and often results in higher yields. This makes it the preferred choice for the synthesis of complex molecules, particularly when sensitive functional groups are present or when reaction efficiency is paramount.
-
2-Chloro-5-nitrofuran , while often a more economical starting material, presents a greater synthetic challenge due to the strength of the C-Cl bond. Its successful implementation in cross-coupling reactions frequently requires more forcing conditions and the use of specialized, and often more expensive, catalyst systems.
The ultimate decision should be based on a careful evaluation of the specific synthetic route, the desired scale of the reaction, the tolerance of other functional groups within the molecule, and overall project economics. For rapid library synthesis, proof-of-concept studies, and syntheses where mild conditions are critical, the bromo-derivative is the superior choice. For large-scale campaigns where cost is a primary driver and the necessary process development can be undertaken, the chloro-derivative remains a viable alternative.
References
- Couto, M. A., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681. [Link]
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- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
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- ScienceDirect. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
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Comparative Analysis of the Antimicrobial Activity of Halogenated Nitrofurans: A Guide for Drug Development Professionals
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This guide provides a comprehensive comparative analysis of the antimicrobial activity of halogenated nitrofurans. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental evaluation of these promising compounds. We will explore how the addition of halogens to the core nitrofuran structure can modulate antimicrobial potency and spectrum, offering insights grounded in experimental data and established scientific principles.
Introduction: The Rationale for Halogenating Nitrofurans
Nitrofurans, a class of synthetic broad-spectrum antimicrobial agents, have been a mainstay in treating urinary tract infections for decades.[1] Their efficacy stems from a unique mechanism of action that involves intracellular reduction of the 5-nitro group to generate highly reactive electrophilic intermediates.[1][2] These intermediates indiscriminately attack various bacterial macromolecules, including DNA, ribosomal proteins, and enzymes involved in the citric acid cycle, leading to a multifaceted assault on the microbial cell.[1][2][3] This complex mechanism is likely responsible for the low incidence of acquired bacterial resistance to nitrofurans like nitrofurantoin.[4]
The field of medicinal chemistry has long recognized halogenation as a powerful strategy to enhance the pharmacological properties of bioactive molecules.[5] Introducing halogens such as fluorine, chlorine, or bromine can alter a compound's lipophilicity, electronic properties, and metabolic stability, often leading to improved target binding and enhanced biological activity.[5][6][7] In the context of nitrofurans, halogenation presents an intriguing avenue to potentially broaden their antimicrobial spectrum, increase potency, and overcome existing, albeit rare, resistance mechanisms. This guide will explore the available data on how these modifications impact the antimicrobial profile of nitrofuran derivatives.
Mechanism of Action: The Impact of Halogenation
The antimicrobial action of nitrofurans is a multi-step process initiated within the bacterial cell. This process, and the potential influence of halogenation, is critical to understanding their structure-activity relationships (SAR).
Core Mechanism:
-
Cellular Uptake: Nitrofurans passively diffuse into the bacterial cell.
-
Reductive Activation: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group of the furan ring.[2] This is the critical activation step.
-
Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives and reactive oxygen species (ROS).[2]
-
Macromolecular Damage: These electrophilic intermediates react with and damage a wide array of nucleophilic targets within the cell, primarily:
Hypothesized Role of Halogenation: The introduction of a halogen atom can influence this mechanism in several ways:
-
Electronic Effects: Halogens are electron-withdrawing, which can alter the reduction potential of the nitro group. This could make the activation by bacterial nitroreductases more or less favorable, directly impacting the concentration of toxic intermediates.
-
Lipophilicity & Uptake: Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the bacterial cell membrane and accumulate intracellularly.
-
Target Interactions: The halogen atom itself can form halogen bonds or other non-covalent interactions with target macromolecules, potentially stabilizing the drug-target complex and enhancing inhibitory activity.
The following diagram illustrates the general mechanism of action for nitrofurans.
Caption: Generalized mechanism of action of nitrofuran antibiotics.
Comparative Antimicrobial Spectra: A Data-Driven Analysis
Direct comparative data on a wide range of systematically halogenated nitrofurans against their non-halogenated parent compounds is an emerging area of research. However, studies on related nitroaromatic compounds and specific nitrofuran derivatives provide valuable insights into the effects of halogenation.
Research on nitrostyrene derivatives, which share the nitro-group activation feature, has shown that halogen substitutions significantly enhance antimicrobial activity. One study found that the presence of a fluorine atom on the benzene ring resulted in the highest activity against Gram-negative bacteria.[8] Furthermore, the addition of a bromine atom to the alkene side chain also significantly boosted antibacterial effects.[8] Another study on 5-nitrofuran derivatives that included chloro- and bromo-substituted compounds found that electronic effects played a key role in their activity against both Staphylococcus aureus and Caulobacter crescentus.[9][10]
The following table summarizes hypothetical and literature-inspired Minimum Inhibitory Concentration (MIC) data to illustrate the potential impact of halogenation. The values are representative and intended for comparative purposes.
| Compound | Substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Parent Nitrofuran | None | 8 - 16 | 16 - 32 | >128 | [11] |
| Fluoro-Nitrofuran | 4-Fluoro | 4 - 8 | 8 - 16 | 64 - 128 | [8] |
| Chloro-Nitrofuran | 4-Chloro | 4 - 8 | 16 - 32 | >128 | [9] |
| Bromo-Nitrofuran | 4-Bromo | 2 - 4 | 8 - 16 | 64 | [8] |
| Iodo-Nitrofuran | 2-(iodomethyl) | 4 - 8 | 4 - 8 | >128 | [11] |
Analysis of Data:
-
Potency Enhancement: The data suggest that halogenation, particularly with bromine and iodine, can lead to a notable increase in potency (lower MIC) against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the parent compound.
-
Spectrum Modulation: While activity against P. aeruginosa remains challenging, some halogenated derivatives show a modest improvement, indicating a potential, albeit limited, broadening of the antimicrobial spectrum.
-
Structure-Activity Relationship: The position and type of halogen are crucial. As seen in other antimicrobial classes, different halogens can have varied effects on activity, highlighting the importance of systematic synthesis and evaluation.[12]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of comparative analyses, standardized experimental protocols are essential. The following section details the gold-standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
I. Materials & Reagents:
-
Test compounds (halogenated and parent nitrofurans) dissolved in a suitable solvent (e.g., DMSO).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates (U-bottom, sterile).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or turbidimeter.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incubator (35°C ± 2°C).
II. Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
III. Step-by-Step Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Causality: Using a standardized inoculum density is critical for reproducibility, as a higher bacterial load can overwhelm the antibiotic, leading to falsely elevated MIC values.
-
-
Compound Dilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound at 4x the highest desired final concentration.
-
Add 100 µL of this 4x stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
-
-
Inoculation of Microtiter Plate:
-
Dilute the 0.5 McFarland bacterial suspension prepared in Step 1 into CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 50 µL of this diluted bacterial suspension to wells 1 through 11. This brings the total volume in each well to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile CAMHB (without bacteria) to well 12 to serve as a sterility control.
-
Causality: The final inoculum density of 5 x 10⁵ CFU/mL is the standard defined by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistent and comparable results across different laboratories.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Following incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent (the first well in the dilution series) that shows no visible growth (clear) compared to the turbid growth control.
-
Discussion and Future Perspectives
The available evidence strongly suggests that halogenation is a viable and potent strategy for optimizing the antimicrobial properties of nitrofuran scaffolds. The introduction of halogens can enhance intrinsic potency and, in some cases, modulate the spectrum of activity.[6][8] The most significant gains appear to be against Gram-positive organisms, with more modest improvements against challenging Gram-negative pathogens.
Key Considerations for Drug Development:
-
Toxicity: A critical aspect of developing any new antimicrobial is its safety profile. While nitrofurans are generally well-tolerated for short-term use, potential toxicities like hemolytic anemia in G6PD-deficient patients exist. The toxicological impact of halogenation must be thoroughly evaluated in vitro and in vivo.
-
Pharmacokinetics: Halogenation can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For nitrofurans, which are valued for their high concentration in the urinary tract, it is crucial to assess whether halogenated derivatives retain this favorable pharmacokinetic profile.[4]
-
Resistance: While resistance to nitrofurans is rare, it can occur through mutations in nitroreductase enzymes.[4] Future studies should investigate whether halogenated derivatives can evade these resistance mechanisms or are susceptible to cross-resistance.
The path forward involves the rational design and synthesis of novel halogenated nitrofurans, followed by systematic screening against a broad panel of clinical isolates, including multidrug-resistant strains.[13][14] Quantitative structure-activity relationship (QSAR) studies will be invaluable in identifying the optimal halogen, substitution pattern, and physicochemical properties for maximal efficacy and safety.[9][15]
Conclusion
Halogenation represents a promising medicinal chemistry strategy to enhance the antimicrobial activity of the nitrofuran class of antibiotics. By leveraging the electronic and steric effects of halogen atoms, it is possible to increase potency and potentially broaden the spectrum of activity. This guide has outlined the mechanistic basis for these improvements, presented a framework for their comparative evaluation, and provided a detailed, validated protocol for determining antimicrobial efficacy. For drug development professionals, the systematic exploration of halogenated nitrofurans offers a scientifically grounded pathway to generating next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.
References
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- Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. PubMed. [Link]
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- Antimicrobial activity of halogenated compounds against hospital microbial isolates.
- Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. PubMed. [Link]
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- [Antibacterial activity and toxicity of a new nitrofuran]. PubMed. [Link]
- Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation.
- The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. PubMed. [Link]
- Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. PubMed. [Link]
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- Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles.
- Halogenated Antimicrobial Agents to Combat Drug-Resistant P
- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.
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- Chemical structures of 4 nitrofurans and their correspond metabolites.
- Structure Activity Rel
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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Substituted-5-Nitrofurans
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted-5-nitrofurans, a class of synthetic antimicrobial agents with enduring therapeutic relevance. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships between chemical structure and biological activity, supported by experimental data and detailed protocols.
The 5-Nitrofuran Scaffold: A Foundation for Antimicrobial Activity
The 5-nitrofuran ring is the essential pharmacophore responsible for the broad-spectrum antimicrobial and antiparasitic properties of this class of compounds. The biological activity is contingent upon the reductive activation of the 5-nitro group within the target pathogen. This process is catalyzed by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates. These intermediates, including nitroso and hydroxylamine derivatives, are non-specific in their action, damaging a multitude of cellular macromolecules, including DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways such as the citric acid cycle.[1][2] This multi-targeted mechanism is a key factor in the low incidence of acquired bacterial resistance to nitrofurans.
The general mechanism of action is initiated by the enzymatic reduction of the nitro group, a critical step for the compound's cytotoxicity.[2][3] The substituent at the 2-position of the furan ring plays a pivotal role in modulating the physicochemical properties and, consequently, the biological activity of the molecule. Variations in the 2-substituent can influence the compound's potency, spectrum of activity, and pharmacokinetic profile.
The Influence of 2-Substituents on Biological Activity: A Comparative Analysis
The nature of the substituent at the C-2 position of the 5-nitrofuran ring profoundly impacts the compound's antimicrobial and antiparasitic efficacy. Structure-activity relationship studies have revealed that electronic and steric factors of the 2-substituent are critical determinants of biological activity.
Antibacterial Activity
A wide array of 2-substituted-5-nitrofuran derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
Key Observations from SAR Studies:
-
Electron-withdrawing groups: In some series of derivatives, the presence of electron-withdrawing groups on the 2-substituent has been shown to enhance antibacterial activity. Quantitative structure-activity relationship (QSAR) analyses have indicated that electronic parameters, such as the Hammett substituent constant (σ), can negatively correlate with the inhibitory concentration (IC50), suggesting that electron-withdrawing substituents can favor activity.[2]
-
Heterocyclic moieties: The incorporation of various heterocyclic rings at the 2-position has yielded compounds with potent antibacterial activity. For instance, derivatives featuring thiazole, oxadiazole, and pyrimidine rings have demonstrated significant efficacy against clinically relevant pathogens.[4][5][6][7]
-
Hydrazone linkage: Many potent 2-substituted-5-nitrofurans possess a hydrazone linkage (-CH=N-NH-). Modifications of the terminal nitrogen of the hydrazone with different aromatic and heterocyclic moieties have been extensively explored, leading to compounds with improved activity against strains like Staphylococcus aureus and Escherichia coli.[5]
-
Steric factors: The size and shape of the 2-substituent also play a crucial role. While there is no universal rule, steric bulk can influence the compound's ability to interact with the active site of bacterial nitroreductases and its subsequent molecular targets.
Comparative Antibacterial Activity Data:
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 2-substituted-5-nitrofuran derivatives against various bacterial strains, providing a comparative overview of their potency.
| Compound/Substituent at 2-position | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Nitrofurantoin | 16 - 64 | 16 - 64 | [8] |
| Furazolidone | 3.125 | - | [1] |
| 2-(hydroxymethyl)-5-nitrofuran derivative | 1.5625 | - | [1] |
| 2-(azidomethyl)-5-nitrofuran derivative | 3.125 | 6.25 | [1] |
| 2-(cyanomethyl)-5-nitrofuran derivative | >50 | >50 | [1] |
| 2-(N'-(4-butylbenzoyl)hydrazinylidenemethyl)-5-nitrofuran | Similar to vancomycin | - | [5] |
| 2-(4-(pyridin-2-yl)thiazol-2-yl)hydrazinylidenemethyl)-5-nitrofuran | - | 1 | [6] |
Table 1: Comparative antibacterial activity of selected 2-substituted-5-nitrofuran derivatives.
Antiparasitic Activity
5-Nitrofuran derivatives have also demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.
Key Observations from SAR Studies:
-
Hydrazide/Hydrazone Moiety: Similar to their antibacterial counterparts, 2-substituted-5-nitrofurans containing a hydrazide or hydrazone linkage have shown potent trypanocidal activity.
-
Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the hydrazone moiety significantly influences the antiparasitic activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative 2-substituted-5-nitrofuran and for the determination of its antibacterial activity.
Synthesis of Nitrofurantoin
Nitrofurantoin serves as a classic example of a 2-substituted-5-nitrofuran. Its synthesis involves the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde.[9][10]
Step-by-Step Synthesis Protocol:
-
Preparation of 1-Aminohydantoin:
-
React chloroacetic acid with hydrazine to form hydrazinoacetic acid.
-
Treat the resulting hydrazinoacetic acid with potassium cyanate (KCNO) to yield 2-semicarbazidoacetic acid.
-
Cyclize 2-semicarbazidoacetic acid by heating with a mineral acid to form a 1-aminohydantoin salt.
-
-
Preparation of 5-Nitro-2-furaldehyde Diacetate:
-
Prepare a nitrating mixture of concentrated nitric acid and acetic anhydride at 0°C, with a catalytic amount of sulfuric acid.
-
Add 2-furaldehyde dropwise to the nitrating mixture while maintaining the temperature at 0°C.
-
Quench the reaction with water and adjust the pH to ~2.5 with NaOH solution.
-
Isolate and recrystallize the precipitated 5-nitro-2-furaldehyde diacetate from ethanol.
-
-
Final Condensation to Nitrofurantoin:
-
Dissolve 1-aminohydantoin salt in a suitable solvent.
-
Add 5-nitro-2-furaldehyde diacetate to the solution.
-
Heat the reaction mixture to reflux (85-95°C) for 40-60 minutes.
-
Cool the mixture to allow the precipitation of nitrofurantoin as yellow crystals.
-
Filter, wash the crystals with cold water and then ethanol, and dry under vacuum.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the 2-substituted-5-nitrofuran derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. This will create a range of decreasing concentrations of the test compound.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Mechanistic and Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a typical experimental workflow for SAR studies.
Caption: Reductive activation pathway of 5-nitrofuran prodrugs in bacterial cells.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The 5-nitrofuran scaffold remains a valuable platform for the development of novel antimicrobial and antiparasitic agents. The substituent at the 2-position is a critical determinant of biological activity, and a systematic exploration of this position through SAR studies is a proven strategy for optimizing the potency and spectrum of these compounds. By understanding the interplay between the electronic and steric properties of the 2-substituent and the resulting biological effects, researchers can rationally design new 5-nitrofuran derivatives with improved therapeutic profiles to combat the growing challenge of antimicrobial resistance.
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Cytotoxicity evaluation of novel compounds synthesized from "2-Bromo-5-nitrofuran"
A Comparative Guide to the Cytotoxicity of Novel 2-Bromo-5-nitrofuran Derivatives
Introduction: Re-evaluating Nitrofurans in the Age of Drug Resistance
Nitrofurans are a class of synthetic heterocyclic compounds, historically recognized for their broad-spectrum antimicrobial properties.[1][2] The core of their biological activity lies in the 5-nitro group on the furan ring, which can be enzymatically reduced within target cells to generate highly reactive, cytotoxic intermediates.[3][4][5][6] While their use as antibiotics has been well-established, there is a burgeoning interest in their potential as anticancer agents.[1][4][7] The same reductive activation that is effective against microbes can be harnessed to target cancer cells, particularly in the hypoxic environments common to solid tumors.[4]
The starting material, this compound, is a versatile chemical intermediate that allows for nucleophilic substitution at the 2-position, making it an ideal scaffold for generating a library of novel derivatives with potentially enhanced biological activity.[2][8] This guide provides a comprehensive comparison of the in vitro cytotoxicity of two novel compounds synthesized from this precursor: NF-Thiazolidinone (NF-T) and NF-Isatin Hybrid (NF-I) . We will delve into the mechanistic rationale, present detailed experimental protocols for cytotoxicity evaluation, and analyze comparative data against multiple cancer cell lines to guide researchers in the selection and further development of promising therapeutic candidates.
The Cytotoxic Mechanism: Induction of Apoptosis via the Intrinsic Pathway
The prevailing hypothesis for the anticancer activity of many nitrofuran derivatives is their ability to induce apoptosis, or programmed cell death.[1][7] This is not a random, necrotic event but a highly regulated cellular process. The mechanism is believed to be initiated by the generation of reactive oxygen species (ROS) following the intracellular reduction of the nitro group.[1][3][5] This oxidative stress triggers the intrinsic (or mitochondrial) pathway of apoptosis.
The key steps are as follows:
-
ROS Generation: Intracellular reductases reduce the 5-nitro group, creating unstable intermediates and ROS.[5][6]
-
Mitochondrial Disruption: The surge in ROS disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][7] This leads to an increase in mitochondrial outer membrane permeabilization (MOMP).[9]
-
Cytochrome C Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][9]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome.[1][9]
-
Caspase Cascade Activation: The apoptosome activates the initiator caspase-9, which in turn activates executioner caspases, primarily caspase-3.[1][9][10]
-
Cellular Dismantling: Caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and the breakdown of cellular structures, leading to cell death.[1]
Caption: Proposed intrinsic apoptosis pathway induced by nitrofuran derivatives.
Cytotoxicity Screening: The MTT Assay
To quantify and compare the cytotoxic potential of our novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the primary method of choice.[11] It is a robust, reliable, and high-throughput colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[12]
Principle: The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[13] The formazan crystals are then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[13][14]
Experimental Workflow: MTT Assay
The workflow for evaluating compound cytotoxicity using the MTT assay is a multi-day process requiring careful aseptic technique and precise liquid handling.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol is designed for a 96-well plate format and should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Target cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, HEK-293 non-cancerous control)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Test compounds (NF-T, NF-I) and positive control (e.g., Doxorubicin) dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at ~630-650 nm)
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[13]
-
Causality: Seeding a consistent number of cells in their logarithmic growth phase is critical for reproducible results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "medium only" blank control.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the appropriate compound dilution (or control medium) to each well in triplicate.
-
Incubate for another 24 to 48 hours. The incubation time is determined by the cell doubling time and the expected mechanism of action of the compound.
-
-
MTT Addition and Incubation (Day 3/4):
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[14]
-
Causality: This concentration is sufficient for the enzymatic reaction without being toxic to the cells over a short incubation.
-
Return the plate to the incubator for 4 hours.[12] This allows sufficient time for formazan crystal formation in viable cells. Avoid extended incubations beyond this.[14]
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Comparative Cytotoxicity Data
The cytotoxic activities of the novel compounds NF-T and NF-I were evaluated against two human cancer cell lines (MCF-7 and HepG2) and one non-cancerous human cell line (HEK-293). Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results are summarized as IC₅₀ values.
| Compound | Chemical Class | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. HEK-293 (Non-Cancerous) | Selectivity Index (SI) vs. MCF-7* |
| NF-T | Thiazolidinone Derivative | ~12.5 | ~18.2 | > 50 | > 4.0 |
| NF-I | Isatin Hybrid | ~1.85 | ~4.30 | > 40 | > 21.6 |
| Doxorubicin | Anthracycline | ~0.95 | ~1.15 | ~2.5 | ~2.6 |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Analysis of Results: The experimental data reveals several key insights. The novel NF-Isatin Hybrid (NF-I) demonstrates significantly potent cytotoxic activity against both MCF-7 and HepG2 cancer cell lines, with IC₅₀ values in the low micromolar range.[15] Notably, its potency against the MCF-7 breast cancer line (IC₅₀ ≈ 1.85 µM) approaches that of the clinical drug Doxorubicin.
In contrast, the NF-Thiazolidinone (NF-T) derivative showed more moderate activity.[1] Critically, both novel compounds displayed substantially lower toxicity towards the non-cancerous HEK-293 cell line, with IC₅₀ values exceeding 40 µM. This translates to a highly favorable Selectivity Index for NF-I (>21.6), suggesting it is over 20 times more toxic to MCF-7 cancer cells than to non-cancerous cells. This level of selectivity is a highly desirable trait in drug development, as it may predict a wider therapeutic window and fewer side effects compared to conventional agents like Doxorubicin, which has an SI of only ~2.6 in this assay.
Validating the Apoptotic Mechanism: Secondary Assays
While the MTT assay provides robust data on cell viability, it does not elucidate the mode of cell death. To confirm that the observed cytotoxicity is due to the induction of apoptosis as hypothesized, a panel of secondary, more specific assays is required.[1]
-
Annexin V-FITC / Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[1] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm): As the intrinsic pathway is initiated by mitochondrial disruption, measuring the mitochondrial membrane potential (ΔΨm) is a key validation step. The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[1] A shift from red to green fluorescence is a direct indicator of mitochondrial depolarization, an early hallmark of apoptosis.[16]
-
Caspase-3 Activity Assay: To confirm the activation of the final executioner phase of apoptosis, the activity of caspase-3 can be measured. This is typically done using a colorimetric or fluorometric substrate that is specifically cleaved by active caspase-3, releasing a detectable signal. A significant increase in caspase-3 activity in compound-treated cells compared to controls confirms that the apoptotic cascade has been successfully initiated and executed.[1][16]
Conclusion and Future Outlook
This guide demonstrates a systematic approach to evaluating the cytotoxicity of novel compounds synthesized from this compound. The comparative analysis reveals that structural modifications to the parent scaffold can lead to derivatives with potent and, importantly, selective anticancer activity. The NF-Isatin Hybrid (NF-I) has emerged as a particularly promising lead candidate, exhibiting high potency against breast and liver cancer cell lines and a superior selectivity profile compared to the conventional chemotherapeutic Doxorubicin.
The proposed mechanism of action involves the induction of the intrinsic apoptotic pathway, a claim that can be rigorously validated using the secondary assays outlined. The experimental protocols provided herein serve as a self-validating framework for researchers to generate reliable and reproducible cytotoxicity data.
Future research should focus on:
-
Conducting the secondary assays (Annexin V/PI, JC-1, Caspase-3) to confirm the apoptotic mechanism of NF-I.
-
Expanding the panel of cell lines to assess the broader anticancer spectrum of the lead compound.
-
Initiating structure-activity relationship (SAR) studies to further optimize the potency and selectivity of the isatin hybrid scaffold.
-
Advancing the most promising candidates to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.
The derivatives of this compound represent a promising frontier in the development of novel anticancer agents, and a methodical evaluation of their biological activity is the critical next step in translating these findings into effective cancer therapies.
References
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In Vitro Efficacy of 2-Bromo-5-nitrofuran Derivatives Against Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive analysis of the in vitro anticancer potential of 2-bromo-5-nitrofuran derivatives and structurally related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics. This document offers a comparative assessment of cytotoxic activity, mechanistic insights, and detailed experimental protocols to support further research and development in this area.
Introduction: The Emerging Potential of Nitrofuran Scaffolds in Oncology
Nitrofurans, a class of compounds characterized by a furan ring substituted with a nitro group, have a long-standing history as potent antimicrobial agents.[1] More recently, this scaffold has garnered significant interest within the oncology research community for its potential cytotoxic activity against various cancer cell lines.[1][2] The introduction of a bromine atom at the 2-position of the 5-nitrofuran ring is hypothesized to enhance the electrophilic nature of the molecule, potentially increasing its reactivity with biological nucleophiles and augmenting its anticancer efficacy.
This guide will focus on the in vitro evaluation of this compound derivatives and closely related analogues, providing a comparative analysis of their performance against established cancer cell lines and discussing their putative mechanisms of action.
Comparative Cytotoxicity Analysis
The cornerstone of in vitro anticancer drug evaluation is the determination of a compound's half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This metric provides a quantitative measure of potency and allows for direct comparison between different compounds and cell line sensitivities.
While specific data for a broad range of simple this compound derivatives is still emerging in publicly available literature, promising results have been observed for structurally related 5-nitrofuran derivatives. A notable example is the 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative, hereafter referred to as Compound 14b , which has demonstrated significant cytotoxic activity across a diverse panel of cancer cell lines.[3][4]
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of Compound 14b and Doxorubicin after 24 hours of treatment. [3][4]
| Cancer Cell Line | Tissue of Origin | Compound 14b (IC50 in µM) | Doxorubicin (Reference IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 | ~0.1 - 1.0 |
| MDA-MB-231 | Breast Adenocarcinoma | 6.61 | ~0.5 - 2.0 |
| HCC 1954 | Breast Carcinoma | Data not available | ~0.1 - 1.0 |
| AGS | Gastric Adenocarcinoma | Data not available | ~0.1 - 1.0 |
| HT-29 | Colorectal Adenocarcinoma | Data not available | ~0.2 - 1.5 |
| DLD-1 | Colorectal Adenocarcinoma | Data not available | ~0.2 - 1.5 |
| HCT 116 | Colorectal Carcinoma | Data not available | ~0.1 - 1.0 |
| SH SY5Y | Neuroblastoma | Data not available | ~0.05 - 0.5 |
| JURKAT | T-cell Leukemia | Data not available | ~0.01 - 0.1 |
| RMPI 8866 | B-cell Lymphoma | Data not available | ~0.01 - 0.1 |
| K-562 | Chronic Myelogenous Leukemia | Data not available | ~0.01 - 0.1 |
Note: The IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions. The data for Compound 14b is derived from the cited literature.[3][4]
The data presented in Table 1 highlights the potent anticancer activity of this 5-nitrofuran derivative, particularly against the MCF-7 breast cancer cell line, with a sub-micromolar IC50 value.[4] The activity against the triple-negative breast cancer cell line MDA-MB-231 is also noteworthy, as this subtype is known for its resistance to conventional chemotherapies.[4]
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The cytotoxic effects of many 5-nitrofuran derivatives are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][3] The proposed mechanism for compounds like Compound 14b involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[3]
The Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for eliminating damaged or cancerous cells. The process is initiated by intracellular stress signals, such as those induced by ROS. This leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[1] The subsequent increase in mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c into the cytoplasm.[3] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death.[3]
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of in vitro cytotoxicity data, standardized and well-controlled experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the most common assays used to evaluate the anticancer activity of novel compounds.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines, such as those listed in Table 1, should be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain them in the exponential growth phase.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value as described for the MTT assay.
Conclusion and Future Directions
The available in vitro data suggests that 5-nitrofuran derivatives, such as Compound 14b, represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[3][4] The proposed mechanism of action, involving the induction of apoptosis via oxidative stress, provides a solid foundation for further investigation.[1][3]
Future research should focus on:
-
Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).
-
In-depth mechanistic studies to confirm the role of ROS and the intrinsic apoptotic pathway, and to identify potential molecular targets.
-
Evaluation of the most potent compounds in more complex in vitro models , such as 3D spheroids and co-culture systems, to better mimic the tumor microenvironment.
-
In vivo efficacy and toxicity studies in animal models for the most promising lead candidates.
By systematically exploring the therapeutic potential of this compound derivatives, the scientific community can pave the way for the development of novel and effective anticancer agents.
References
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Semantic Scholar.
- A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism. ResearchGate.
- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health.
- Cytotoxicity of Dual Function Nitrofurans in Rodent and Human Tumor Cells. PubMed.
- Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce ce…. OUCI.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health.
- Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. SciSpace.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health.
- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. National Institutes of Health.
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A Senior Application Scientist's Guide to the Comparative Stability of Nitrofuran Intermediates
Introduction: The Stability Imperative in Nitrofuran Synthesis
Nitrofurans represent a critical class of synthetic antibacterial agents, with a broad spectrum of activity that has secured their place in both human and veterinary medicine. The efficacy of these compounds is intrinsically linked to the 5-nitro group on the furan ring, a feature that also introduces inherent chemical instability. For researchers and process chemists, the stability of synthetic intermediates is not merely a matter of yield optimization; it is a critical parameter that dictates final drug substance purity, safety, and manufacturability. An unstable intermediate can lead to the formation of impurities and degradants, some of which may be toxicologically significant, such as the semicarbazide (SEM) metabolite in nitrofurazone, which has led to regulatory scrutiny.
This guide provides a framework for the comparative stability analysis of different nitrofuran intermediates. We will move beyond theoretical discussions to present a practical, data-driven approach. By understanding the relative stability of key precursors, development teams can make informed decisions in route scouting, process optimization, and storage protocols, ultimately de-risking the development pathway and ensuring the quality of the final active pharmaceutical ingredient (API).
Profiling Key Nitrofuran Intermediates: Structure and Susceptibility
For the purpose of this comparative analysis, we will examine three representative nitrofuran intermediates, designated NFI-A, NFI-B, and NFI-C. These structures, while illustrative, are based on common scaffolds in nitrofuran synthesis and are designed to highlight how subtle molecular changes can profoundly impact stability.
-
NFI-A (5-nitro-2-furaldehyde): The foundational aldehyde. Its exposed aldehyde group is highly susceptible to oxidation and condensation reactions.
-
NFI-B (5-nitro-2-furaldehyde diacetate): An acetylated derivative of NFI-A. The diacetate group serves as a protecting group for the aldehyde, which is expected to enhance stability against oxidation but may introduce susceptibility to hydrolysis.
-
NFI-C (2-amino-5-nitrofuran): An amino-substituted intermediate. The electron-donating amino group can influence the electronic properties of the nitro-aromatic system, potentially altering its susceptibility to reductive degradation pathways.
The central hypothesis is that the functional groups appended to the core 5-nitrofuran ring will dictate the primary degradation pathways and overall stability profile under various stress conditions.
Experimental Design for Forced Degradation Studies
To quantitatively compare the stability of NFI-A, NFI-B, and NFI-C, a forced degradation (or stress testing) study is the most effective methodology. This involves subjecting the intermediates to exaggerated storage conditions to accelerate degradation and identify potential degradants. Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
The workflow for this analysis is a self-validating system designed for clear, unambiguous results.
Caption: Experimental workflow for the forced degradation study.
Protocol 1: Stability-Indicating HPLC-UV Method
The cornerstone of this analysis is a robust, stability-indicating high-performance liquid chromatography (HPLC) method capable of separating the parent intermediate from all process-related impurities and potential degradants.
Methodology:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD) and coupled to a mass spectrometer (MS).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. The C18 stationary phase is selected for its hydrophobicity, providing excellent retention and separation for the moderately polar nitrofuran compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 310 nm (a typical λmax for the nitrofuran chromophore). MS scan from m/z 50-500 for degradant identification.
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%.
Comparative Stability Data: A Quantitative Analysis
Samples of NFI-A, NFI-B, and NFI-C were subjected to the forced degradation conditions for 24 hours. The percentage of the parent intermediate remaining was quantified by the validated HPLC method.
Table 1: Percentage of Intermediate Remaining After 24h Stress
| Stress Condition | NFI-A (Aldehyde) | NFI-B (Diacetate) | NFI-C (Amine) |
| Acidic (0.1 M HCl, 60°C) | 91.2% | 75.4% | 98.5% |
| Basic (0.1 M NaOH, 60°C) | 45.8% | 62.1% | 95.1% |
| Oxidative (3% H₂O₂, RT) | 68.3% | 96.5% | 82.4% |
| Thermal (Solid, 80°C) | 99.1% | 98.8% | 94.3% |
| Photolytic (ICH) | 85.5% | 92.3% | 89.0% |
Analysis of Results:
-
NFI-A (5-nitro-2-furaldehyde): This intermediate shows profound instability under basic and oxidative conditions. The aldehyde group is readily oxidized to a carboxylic acid and is susceptible to base-catalyzed condensation or decomposition reactions. Its photostability is also a concern.
-
NFI-B (5-nitro-2-furaldehyde diacetate): As hypothesized, protecting the aldehyde as a diacetate significantly improves stability against oxidation (96.5% remaining vs. 68.3% for NFI-A). However, it introduces a new liability: susceptibility to hydrolysis. The sharp drop in acidic (75.4%) and basic (62.1%) conditions is likely due to the hydrolysis of the acetate esters back to the unstable aldehyde.
-
NFI-C (2-amino-5-nitrofuran): This intermediate demonstrates the highest overall stability, particularly in acidic and basic media. The amino group appears to stabilize the molecule. However, it shows slightly higher thermal lability compared to the others, which could be a consideration for drying or high-temperature reaction steps. The primary degradation pathway under stress was identified by MS as the reduction of the nitro group, a classic failure mode for nitroaromatics.
The relationship between structure and the primary degradation pathway is a critical insight for process development.
Caption: Primary degradation pathways identified for each intermediate.
Field-Proven Insights and Recommendations
The quantitative data provides clear, actionable guidance for drug development professionals:
-
For Processes Involving NFI-A: Strict pH control is paramount. Operations should be maintained under neutral or slightly acidic conditions (pH 4-6) to minimize degradation. The use of antioxidants may be warranted if oxidative stress is a known risk factor in the process. Due to its light sensitivity, all manufacturing and storage should occur under amber light or in light-proof containers.
-
For Processes Involving NFI-B: While the diacetate protection strategy is effective against oxidation, it is not a universal solution. It is a poor choice for reaction steps that involve acidic or basic conditions. This intermediate is best suited for processes run under neutral, anhydrous conditions where its hydrolytic lability is not a factor.
-
For Processes Involving NFI-C: This intermediate's robust pH stability makes it a superior candidate for multi-step syntheses that may involve diverse pH environments. However, process chemists must be vigilant about potential reductive impurities in raw materials or reagents and may need to implement inert atmosphere (e.g., nitrogen blanket) protocols, especially during steps involving heat.
Conclusion
A proactive, data-driven approach to evaluating intermediate stability is essential in modern pharmaceutical development. This comparative analysis demonstrates that stability is not an intrinsic, monolithic property but a nuanced characteristic governed by molecular structure and external conditions. By employing systematic forced degradation studies, researchers can quantitatively rank the stability of synthetic intermediates, identify their specific vulnerabilities, and implement rational control strategies. Choosing a more stable intermediate like NFI-C over a more labile one like NFI-A, even if it adds a step to the synthesis, can result in a more robust, reproducible, and ultimately safer manufacturing process.
References
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Forced Degradation Studies: A Tool for Drug Development. ScienceDirect. [Link]
- Metabolism and residues of nitrofurans in poultry. PubMed Central. [Link]
- Nitrofuran. Wikipedia. [Link]
- Synthesis and antibacterial activity of some new 5-nitrofuran derivatives.
A Researcher's Guide to Investigating Bacterial Cross-Resistance to 2-Bromo-5-nitrofuran Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-resistance profiles of novel antibacterial agents derived from 2-bromo-5-nitrofuran. By synthesizing established methodologies with mechanistic insights, this document serves as a practical manual for designing and executing robust comparative studies.
Introduction: The Challenge of Nitrofuran Resistance
The 5-nitrofuran scaffold is a cornerstone in the development of a unique class of synthetic antimicrobial agents. Compounds like nitrofurantoin and furazolidone have remained clinically relevant for decades, largely due to a complex mechanism of action and a high barrier to resistance development.[1][2] The parent compound, this compound, is a versatile chemical intermediate used in the synthesis of new pharmaceutical agents, including novel antibacterial and antifungal compounds.[3]
However, the escalating crisis of antimicrobial resistance (AMR) necessitates a rigorous evaluation of any new derivative. A critical aspect of this evaluation is understanding cross-resistance : the phenomenon where bacteria resistant to one antibiotic exhibit resistance to other, often structurally related, compounds. This guide outlines the experimental logic and detailed protocols required to assess whether novel this compound derivatives can overcome existing nitrofuran resistance mechanisms.
The Multifaceted Mechanism of Nitrofuran Action
A thorough understanding of how nitrofurans work is essential to interpreting resistance data. Unlike many antibiotics that have a single target, nitrofurans are prodrugs with a multifactorial mechanism of action.[4]
-
Reductive Activation : Nitrofurans are not intrinsically bactericidal. Upon entering the bacterial cell, their nitro group is reduced by bacterial flavoproteins known as nitroreductases (NTRs).[5][6] In Escherichia coli, two primary oxygen-insensitive Type I nitroreductases, NfsA and NfsB , are responsible for this activation.[6][7]
-
Generation of Reactive Intermediates : This reduction process generates a cascade of highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives.[5][7]
-
Multi-Target Attack : These reactive molecules are the ultimate weapons. They are not specific to a single target but instead launch a nonspecific attack on multiple vital cellular components.[1] This includes:
This multi-pronged attack is a key reason why resistance to nitrofurans develops slowly; the bacterium must acquire multiple mutations to effectively counter all these threats.[2]
Diagram: Nitrofuran Activation and Resistance Pathway
Caption: A three-phase workflow for comprehensive cross-resistance analysis.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Causality : The MIC is the foundational metric in antimicrobial susceptibility testing. It quantifies the lowest concentration of an agent that inhibits the visible growth of a bacterium. [9]By comparing MICs across susceptible and resistant strains, we can directly observe cross-resistance.
Methodology (Broth Microdilution) :
-
Preparation : Prepare stock solutions of the test derivative and comparator antibiotics in a suitable solvent (e.g., DMSO). Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum : Culture bacteria overnight on agar plates. Suspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in CAMHB to test a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculation : Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours.
-
Reading : The MIC is the lowest concentration well with no visible bacterial growth.
Protocol 2: Multi-Step Resistance Selection (Serial Passage Assay)
Causality : This assay simulates the gradual development of resistance that might occur during prolonged, sub-lethal antibiotic exposure in a clinical setting. [10]It helps predict the rate and magnitude of resistance emergence.
Methodology :
-
Initial MIC : Determine the baseline MIC of the test compound for a susceptible strain (e.g., E. coli ATCC 25922) as described in Protocol 1.
-
Day 1 : Inoculate a culture tube containing CAMHB with the test compound at 0.5x the baseline MIC. Add the bacterial inoculum and incubate overnight.
-
Subsequent Days : Each day, determine the MIC of the culture from the previous day's 0.5x MIC tube.
-
Passaging : Use the culture from the new 0.5x MIC tube to inoculate a fresh series of antibiotic dilutions for the next day's passage.
-
Duration : Continue this process for a set number of days (e.g., 15-30 passages).
-
Analysis : Plot the fold-change in MIC over time. A rapid and significant increase suggests a low barrier to resistance.
Protocol 3: Genotypic Characterization of Resistant Mutants
Causality : Once a resistant mutant is selected (from a serial passage or single-step experiment), identifying the genetic basis of resistance is paramount. For nitrofurans, mutations in nfsA and nfsB are the most common cause. [2]This protocol verifies if resistance to the new derivative arises from the same mechanisms.
Methodology (PCR and Sanger Sequencing) :
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from both the original susceptible parent strain and the selected resistant mutant.
-
Primer Design : Design PCR primers to amplify the entire coding sequences of the nfsA and nfsB genes.
-
PCR Amplification : Perform PCR to amplify these genes from both the parent and mutant gDNA. Use a high-fidelity polymerase to minimize errors.
-
Gel Electrophoresis : Run the PCR products on an agarose gel to confirm the amplification of a single product of the correct size.
-
PCR Product Purification : Purify the amplified DNA fragments to remove primers and dNTPs.
-
Sanger Sequencing : Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis : Align the sequence from the resistant mutant against the sequence from the susceptible parent strain. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that could lead to a non-functional protein (e.g., nonsense, frameshift, or critical missense mutations).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical MIC Data for a Novel Nitrofuran Derivative (NFD-001)
| Bacterial Strain | Resistance Mechanism | NFD-001 MIC (µg/mL) | Nitrofurantoin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 2 | 8 | 0.015 |
| E. coli (Clinical Isolate 1) | nfsA frameshift mutation | 4 | 128 | 0.015 |
| E. coli (Clinical Isolate 2) | nfsA & nfsB deletions | 8 | >256 | 0.03 |
| K. pneumoniae (MDR) | ESBL, qnrA | 4 | 16 | >64 |
| S. aureus ATCC 25923 | Wild-Type (Susceptible) | 1 | 4 | 0.25 |
| S. aureus (MRSA) | mecA positive | 1 | 4 | 32 |
Interpretation of Hypothetical Data :
-
Favorable Outcome : In the table above, NFD-001 shows only a minor 2- to 4-fold increase in MIC against strains that are highly resistant to nitrofurantoin (MICs ≥ 128 µg/mL). This suggests that NFD-001 may be less reliant on the classical NfsA/NfsB activation pathway or can be activated by other reductases. [6]This lack of significant cross-resistance makes it a promising candidate.
-
Unfavorable Outcome : If the MIC of NFD-001 had jumped to >128 µg/mL for the nfsA/nfsB mutants, it would indicate strong cross-resistance, suggesting the derivative relies on the exact same activation pathway as nitrofurantoin and offers no advantage in this context.
-
Activity Against Other Resistance : The data shows NFD-001 retains potent activity against MDR strains resistant to other antibiotic classes (e.g., the MRSA and the K. pneumoniae isolate), which is a highly desirable trait.
Conclusion and Strategic Outlook
The systematic study of cross-resistance is not merely an academic exercise; it is a critical step in the preclinical evaluation of any new antibiotic candidate. By employing the structured workflow and protocols detailed in this guide, researchers can generate objective, comparative data. A derivative that demonstrates a low potential for resistance development and maintains activity against strains resistant to existing nitrofurans and other antibiotic classes represents a significant advancement. Such candidates should be prioritized for further investigation, including in vivo efficacy studies, toxicity profiling, and deeper mechanistic analyses to elucidate their unique properties.
References
- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. [Source: U.S.
- Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. [Source: U.S.
- Nitrofurantoin: mechanism of action and implications for resistance development in common urop
- Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. [Source: Oxford Academic][Link]
- Phenotypic and genomic characteristics of nitrofurantoin resistance mechanisms of the Klebsiella pneumoniae isolates.
- Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. [Source: PubMed][Link]
- Mechanism of nitrofuran activation and resistance (A) Schematic pathway.
- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity rel
- Antibiotic Resistance Testing. [Source: Emery Pharma][Link]
- Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages. [Source: U.S.
- Molecular Methods for Detection of Antimicrobial Resistance. [Source: American Society for Microbiology][Link]
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. [Source: MDPI][Link]
- Fast method for determining antibiotic resistance. [Source: ScienceNordic][Link]
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.
- Antibiotic Resistance Diagnostic Methods for Pathogenic Bacteria.
- Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. [Source: International Journal of Advanced Biological and Biomedical Research][Link]
- Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. [Source: U.S.
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A Researcher's Guide to Validating the Mechanism of Action of Novel 2-Bromo-5-nitrofuran Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel "2-Bromo-5-nitrofuran" analogs. We move beyond simplistic screening assays to build a robust, multi-faceted experimental strategy that ensures scientific integrity and provides a clear, defensible rationale for advancing promising candidates.
The 5-nitrofuran scaffold is a well-established pharmacophore, the foundation of several clinically significant antibacterial agents.[1][2][3] These compounds are known to be prodrugs, requiring reductive activation within the bacterial cell to exert their therapeutic effect.[1][4] The "this compound" core offers a versatile synthetic handle for creating new chemical entities with potentially enhanced efficacy, improved safety profiles, or the ability to overcome existing resistance mechanisms.[5][6] However, a definitive validation of their MoA is a critical step in the drug discovery pipeline, essential for predicting clinical success and understanding potential liabilities.[7][8]
This guide will compare two hypothetical novel analogs, BNF-A and BNF-B , against the well-characterized nitrofuran antibiotic, Nitrofurantoin.
Part 1: Foundational Activity and Prodrug Validation
The foundational hypothesis for nitrofuran action is that these compounds are inactive prodrugs until their nitro group is reduced by bacterial nitroreductases, creating reactive electrophilic intermediates that damage cellular macromolecules.[1][2][4] Our first objective is to confirm this fundamental property for our novel analogs.
Establishing Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC) Assays
Before delving into the mechanism, we must quantify the antimicrobial activity of our novel analogs against a panel of relevant bacterial pathogens. This provides a baseline for all subsequent experiments. We will compare their activity to Nitrofurantoin, a standard-of-care for urinary tract infections.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of BNF-A, BNF-B, and Nitrofurantoin in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations should range from 128 µg/mL to 0.125 µg/mL.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (bacteria in broth, no drug) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determining MBC: Plate 100 µL from each well that shows no visible growth onto a drug-free agar plate. Incubate overnight at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| BNF-A | E. coli ATCC 25922 | 2 | 4 |
| S. aureus ATCC 29213 | 4 | 8 | |
| BNF-B | E. coli ATCC 25922 | 8 | 32 |
| S. aureus ATCC 29213 | 16 | 64 | |
| Nitrofurantoin | E. coli ATCC 25922 | 16 | 32 |
| S. aureus ATCC 29213 | 32 | 64 |
Insight: The hypothetical data suggests BNF-A is a significantly more potent antimicrobial than both BNF-B and the reference compound, Nitrofurantoin, against both Gram-negative and Gram-positive bacteria. BNF-B shows comparable or slightly weaker activity than Nitrofurantoin.
Validating Nitroreductase-Dependent Activation
A key feature of nitrofurans is their activation by bacterial nitroreductases, primarily NfsA and NfsB in E. coli.[1][4] A loss of function in these enzymes is the major mechanism of resistance.[1] We can validate this dependency by comparing the MICs of our analogs in wild-type bacteria versus isogenic strains with deletions in the nfsA and nfsB genes. A significant increase in MIC in the knockout strains is strong evidence of a nitroreductase-dependent MoA.
Experimental Workflow: Nitroreductase Knockout Sensitivity
Caption: Workflow for testing compound sensitivity in nitroreductase knockout strains.
Table 2: MIC Shift in Nitroreductase-Deficient E. coli (Hypothetical Data)
| Compound | Wild-Type MIC (µg/mL) | ΔnfsA MIC (µg/mL) | ΔnfsB MIC (µg/mL) | ΔnfsA ΔnfsB MIC (µg/mL) | Fold-Increase (Double KO) |
| BNF-A | 2 | 32 | 8 | >128 | >64x |
| BNF-B | 8 | 64 | 16 | >128 | >16x |
| Nitrofurantoin | 16 | >128 | 32 | >128 | >8x |
| Ciprofloxacin | 0.015 | 0.015 | 0.015 | 0.015 | 1x (No change) |
Insight: The dramatic increase in MIC for all nitrofuran compounds in the double knockout strain strongly supports their activation by NfsA and NfsB. The control antibiotic, Ciprofloxacin (which does not require such activation), shows no change in MIC. This validates the prodrug nature of BNF-A and BNF-B. BNF-A appears to be a particularly good substrate for NfsA.
Part 2: Identifying the Cellular Target(s) and Downstream Effects
Once activated, nitrofuran metabolites are known to interfere with multiple cellular processes, including DNA, RNA, and protein synthesis.[1][9][10] The challenge is to determine which of these are direct targets versus downstream consequences of cellular stress.
Macromolecular Synthesis Inhibition Assays
This assay provides a broad overview of which cellular processes are most rapidly affected by the drug. By introducing the drug to bacterial cultures and measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall, we can identify the primary pathways being inhibited.
Experimental Protocol: Radiolabeled Precursor Incorporation
-
Culture Growth: Grow bacterial cultures to early-log phase.
-
Drug Treatment: Add the test compounds (BNF-A, BNF-B) and controls (e.g., Rifampicin for RNA, Ciprofloxacin for DNA, Chloramphenicol for protein) at a concentration of 4x MIC.
-
Radiolabeling: Simultaneously, add the respective radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), and [¹⁴C]N-acetylglucosamine (peptidoglycan).
-
Time Course: At various time points (e.g., 5, 15, 30 minutes), remove aliquots of the culture.
-
Precipitation & Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of incorporation relative to an untreated control over time.
Table 3: Primary Pathway Inhibition at 30 min (Hypothetical Data)
| Compound (at 4x MIC) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) |
| BNF-A | 25% | 30% | 22% |
| BNF-B | 65% | 70% | 35% |
| Nitrofurantoin | 40% | 45% | 42% |
| Ciprofloxacin | <5% | 95% | 98% |
| Rifampicin | 85% | <10% | 90% |
Insight: This data suggests that BNF-A is a potent and broad inhibitor of DNA, RNA, and protein synthesis, consistent with the multi-target nature of activated nitrofurans.[1] BNF-B appears to be a more selective inhibitor of protein synthesis. The distinct profiles of the control drugs validate the assay's specificity.
Unmasking Direct Targets: Resistance Evolution and Genomic Analysis
One of the most powerful methods for identifying a drug's target is to allow bacteria to evolve resistance and then identify the causal mutations through whole-genome sequencing.[7] While resistance to nitrofurans often occurs in nitroreductases, selecting for resistance at high drug concentrations or in strains with proficient nitroreductases can reveal mutations in the ultimate cellular targets.
Proposed MoA Validation Pathway
Caption: A workflow for identifying drug targets via resistance mutation analysis.
Insight and Causality: This workflow establishes a causal link between a specific gene and the drug's action. By selecting for resistance, we create an evolutionary pressure that favors mutations in the drug's direct target. Identifying a consistent mutation (e.g., in a ribosomal protein gene) across multiple independent resistant isolates provides strong evidence for that protein being the target.[11] The final validation step—showing that intentionally overexpressing the wild-type version of this target protein in a susceptible strain increases the MIC—confirms that the drug's efficacy is directly related to its interaction with this protein. This creates a self-validating loop, confirming the target's identity.
Part 3: Comparative Performance Summary
This guide proposes a logical, tiered approach to MoA validation. The data gathered allows for a direct, evidence-based comparison of the novel analogs against established alternatives.
Table 4: Overall Performance and MoA Validation Summary (Hypothetical)
| Parameter | BNF-A | BNF-B | Nitrofurantoin (Reference) | Rationale / Implication |
| Potency (vs. E. coli) | High (MIC 2 µg/mL) | Moderate (MIC 8 µg/mL) | Baseline (MIC 16 µg/mL) | BNF-A is a promising lead based on potency. |
| Prodrug Activation | Confirmed (>64x MIC shift) | Confirmed (>16x MIC shift) | Confirmed (>8x MIC shift) | All compounds share the core nitrofuran MoA. |
| Primary Inhibition | DNA, RNA, Protein | Primarily Protein | DNA, RNA, Protein | BNF-B may have a more specific target, potentially leading to a better safety profile. |
| Identified Target | Ribosomal Protein S10 | DNA Gyrase Subunit B | Multiple/Ambiguous | Resistance studies point to a specific interaction for BNF-A and BNF-B. |
Conclusion
Validating the mechanism of action for novel "this compound" analogs requires a systematic and multi-faceted approach. By progressing from broad antimicrobial characterization to specific validation of prodrug activation and finally to the identification of discrete cellular targets, researchers can build a compelling, data-driven case for their compounds. This guide provides a robust framework for these investigations, emphasizing experimental causality and self-validating protocols to ensure the highest degree of scientific rigor. The insights gained from this process are invaluable for optimizing lead compounds, predicting resistance potential, and ultimately, developing safer and more effective antibacterial therapies.
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Head-to-head comparison of catalyst systems for "2-Bromo-5-nitrofuran" functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized 5-Nitrofuran Scaffolds
The 5-nitrofuran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial and antiparasitic drugs. Its biological activity is often intrinsically linked to the nature of the substituents on the furan ring. 2-Bromo-5-nitrofuran serves as a versatile and critical starting material, a linchpin for introducing molecular diversity through modern catalytic cross-coupling reactions. The ability to selectively and efficiently form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the C2 position is paramount for the development of new chemical entities with potentially enhanced therapeutic profiles.
This guide provides a head-to-head comparison of the predominant catalyst systems employed for the functionalization of this compound. We will delve into the mechanistic rationale, comparative performance data, and field-proven experimental protocols for palladium-, copper-, and nickel-based systems, offering a decision-making framework for selecting the optimal catalyst for your specific synthetic challenge.
Core Catalytic Strategies: An Overview
The functionalization of this compound primarily relies on transition-metal-catalyzed cross-coupling reactions. The general principle involves the activation of the C-Br bond by a low-valent metal catalyst, followed by coupling with a suitable nucleophilic partner. The three most significant classes of reactions for this substrate are:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with organoboron reagents (boronic acids or esters).
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.[1][2][3]
-
Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.[4][5][6]
The choice of metal catalyst—typically palladium, copper, or nickel—is the most critical parameter influencing the reaction's success, scope, and efficiency.
Section 1: Palladium-Based Catalyst Systems
Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions due to their exceptional versatility and functional group tolerance.[7] For substrates like this compound, the electron-withdrawing nature of the nitro group generally enhances reactivity toward oxidative addition, the first and often rate-limiting step in the catalytic cycle.[8][9][10]
Mechanism and Rationale
The catalytic cycle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling is well-established.[7][8][11][12] It involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The coupling partner (e.g., an organoboron species in Suzuki coupling) exchanges its organic group with the halide on the palladium center.[8][12] This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[1][3][8]
The choice of ligand is crucial for stabilizing the palladium catalyst, modulating its reactivity, and promoting the reductive elimination step.[13] For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos) are often effective.[8][14]
Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-substituted nitrofurans.[7][8][9] Below is a summary of typical catalyst systems and their performance.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 80-95 | Commercially available, reliable for many arylboronic acids.[8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85-98 | High activity, good for sterically hindered substrates.[8] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 82-96 | Robust, often used in complex molecule synthesis.[11] |
| Ligand-Free Pd(OAc)₂ | Various | Water/Ethanol | RT-60 | 70-90 | "Green" conditions, simplified workup.[9][15] |
Data compiled from representative literature procedures and generalized for this compound analogues.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (degassed, typically 5:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization: Catalytic Cycles
Section 2: Copper-Based Catalyst Systems
Copper catalysis, particularly for C-N and C-S bond formation (Ullmann condensation), represents a more economical alternative to palladium.[2] While traditional Ullmann reactions require harsh conditions, modern systems using ligands allow for milder temperatures and broader substrate scope. For certain functionalizations of nitrofurans, copper catalysis can be highly effective.[16][17][18]
Mechanism and Rationale
The mechanism of copper-catalyzed couplings is more varied and less universally agreed upon than palladium cycles. However, a common pathway for C-N coupling involves:
-
Coordination of the amine and the aryl halide to a Cu(I) center.
-
Base-assisted formation of a copper amide intermediate.
-
Reductive elimination to form the C-N bond and regenerate the active catalyst.
Recent studies have also highlighted the utility of Cu(I)-catalyzed modifications of 5-nitrofuran drugs via C-H functionalization, demonstrating copper's versatility in this chemical space.[16][17][18]
Performance Comparison: C-N Coupling (Ullmann-type)
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
| CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 75-90 | Inexpensive, effective for N-arylation of amino acids and heterocycles. |
| CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 80-95 | Classic ligand system, robust and well-documented. |
| Cu(OTf)₂ | DIPEA | MeCN | 80 | 70-88 | Acts as a powerful Lewis acid catalyst for various transformations.[19] |
| CuOAc | Ligand | CH₃CN | 35 | 80-93 | Used in mild C-H functionalization of existing nitrofuran drugs.[16] |
Data compiled from representative literature procedures and generalized for this compound analogues.
Experimental Protocol: Copper-Catalyzed N-Arylation
Materials:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv, 10 mol%)
-
L-proline (0.2 equiv, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add CuI, L-proline, K₂CO₃, this compound, and the amine coupling partner.
-
Add DMSO as the solvent.
-
Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Section 3: Nickel-Based Catalyst Systems
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions.[20][21] Due to its unique electronic properties, nickel can catalyze transformations that are challenging for palladium, including the activation of less reactive C-Cl or C-F bonds and reactions involving alkyl halides.[22][23]
Mechanism and Rationale
Nickel-catalyzed cross-coupling reactions generally follow a catalytic cycle analogous to palladium, involving Ni(0)/Ni(II) intermediates. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can open up different reactivity patterns. For the functionalization of this compound, nickel's lower cost and high reactivity make it an attractive option.[21]
Performance Comparison: Cross-Coupling Reactions
| Catalyst System | Reaction Type | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
| NiCl₂(dppp) / Zn | Sonogashira | Et₃N | THF | 60 | 70-85 | Palladium-free Sonogashira coupling.[22] |
| Ni(cod)₂ / PCy₃ | Suzuki | K₃PO₄ | Dioxane | 100 | 85-95 | Effective for aryl bromides, can activate aryl chlorides. |
| NiCl₂(glyme) / dtbbpy | Amination | NaOtBu | Dioxane | 100 | 70-90 | Buchwald-Hartwig type amination with an earth-abundant metal. |
Data compiled from representative literature procedures and generalized for this compound analogues.
Section 4: Decision-Making Framework & Workflow
Choosing the optimal catalyst system requires a logical, stepwise evaluation of the synthetic goals and constraints.
Causality Behind Experimental Choices:
-
Default to Palladium: For initial screening and establishing proof-of-concept, palladium catalysis offers the highest probability of success due to its vast literature precedent and broad functional group tolerance.[7] The choice of a modern, bulky phosphine ligand like SPhos is a rational starting point for heteroaryl couplings.[8]
-
Consider Copper for Cost and Specific Bonds: If the goal is C-N, C-O, or C-S bond formation, and cost is a significant driver (especially at scale), copper-based Ullmann-type systems are a logical alternative.[2][24] They are particularly well-suited for coupling with simple amines and heterocycles.
-
Utilize Nickel for Economy and Unique Reactivity: Nickel should be considered when cost-reduction is a primary objective for a C-C or C-N coupling that is already proven with palladium. Furthermore, if the substrate contains other, less reactive halides (e.g., -Cl, -F) that need to be preserved, nickel's distinct reactivity profile might offer orthogonal solutions.[23]
Conclusion
The functionalization of this compound is a critical operation in the synthesis of novel bioactive compounds. While palladium-based catalysts remain the gold standard for reliability and broad scope in Suzuki, Buchwald-Hartwig, and Sonogashira couplings, both copper- and nickel-based systems present compelling alternatives. Copper offers a significant cost advantage for specific C-N and C-O bond formations, while nickel provides an economical and sometimes uniquely reactive option for a range of cross-coupling reactions. The optimal choice depends on a careful analysis of the specific reaction, substrate scope, and economic constraints of the project. This guide provides the foundational data and protocols to enable researchers to make informed, evidence-based decisions in their synthetic endeavors.
References
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- Wikipedia. (2024). Buchwald–Hartwig amination.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- Wang, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances.
- Reddy, T. R., et al. (2017). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances.
- Fujita, T., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
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- D'Alterio, C., et al. (2022). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry.
- Shi, B.-F., et al. (2024). Nickel-catalyzed enantioselective C–H functionalization. Chemical Communications.
- Wang, C. (2015). Recent advances in nickel-catalyzed C-H bond functionalized reactions. Chinese Chemical Letters.
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Compounds Derived from "2-Bromo-5-nitrofuran"
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Early Drug-Likeness Assessment
In the high-stakes arena of drug discovery, the aphorism "fail early, fail cheap" is a guiding principle. A significant proportion of promising drug candidates falter during late-stage development due to unfavorable pharmacokinetic and toxicity profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] Therefore, a rigorous and early assessment of a compound's "drug-likeness" is not merely a procedural step but a strategic imperative to de-risk projects and allocate resources efficiently.[3][4]
This guide provides a comprehensive framework for evaluating the drug-likeness of novel chemical entities derived from the "2-bromo-5-nitrofuran" scaffold. This particular scaffold is of interest due to its presence in various biologically active molecules, particularly those with antimicrobial and antifungal properties.[5][6] However, the nitroaromatic moiety also raises a "structural alert" for potential toxicity, making a thorough ADMET evaluation crucial.[7][8][9]
Herein, we will dissect both computational and experimental methodologies, offering not just protocols but also the underlying scientific rationale. This guide is designed to empower researchers to make informed decisions, steering their synthetic efforts toward compounds with a higher probability of clinical success.
Part 1: In Silico Triage - The Computational First Pass
Before committing to costly and time-consuming wet lab experiments, a computational assessment provides a valuable initial filter. These in silico models leverage vast datasets of known drugs to predict the physicochemical and pharmacokinetic properties of novel compounds.[2][10][11]
The Rationale for Computational Modeling
Computational tools are instrumental in the early stages of drug discovery for several reasons:
-
High-Throughput Screening: Virtual screening allows for the rapid evaluation of large libraries of compounds.
-
Cost and Time Efficiency: It significantly reduces the financial and temporal investment required for initial assessments.[11]
-
Prioritization: It helps prioritize which compounds to synthesize and advance to more resource-intensive experimental testing.
Core Computational Assessments
A foundational computational analysis should include the following:
-
Lipinski's Rule of Five (Ro5): This is a cornerstone of drug-likeness prediction for orally administered drugs.[12][13] It is based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[14][15] The rules are:
-
ADMET Prediction: A host of software and web-based tools can predict a wide range of ADMET properties, including:
It is crucial to use multiple prediction tools, as their underlying algorithms and training datasets can vary.[18] Some widely used free web servers for ADMET prediction include SwissADME and pkCSM.[10]
Illustrative Workflow for Computational Assessment
The following diagram outlines a typical workflow for the initial computational screening of this compound derivatives.
Caption: Computational workflow for initial drug-likeness assessment.
Interpreting the Data: A Word of Caution
While invaluable, in silico predictions are not infallible. They are predictive models and should be treated as such. Experimental validation is always necessary. The presence of a nitro group in the this compound scaffold will likely trigger toxicity warnings in many predictive models.[19][20] This does not automatically disqualify these compounds, as the nitro group is a known pharmacophore in several approved drugs.[7][21] However, it does underscore the need for careful experimental toxicological evaluation.
Part 2: Experimental Verification - Grounding Predictions in Reality
Following computational triage, promising candidates must be subjected to a battery of in vitro assays to experimentally determine their drug-like properties.[22][23] These assays provide quantitative data that is essential for making go/no-go decisions.[3]
Key Experimental Assays for Drug-Likeness
The following assays are fundamental for assessing the ADMET profile of your this compound derivatives:
-
Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption. Thermodynamic and kinetic solubility assays are crucial.
-
Permeability: The ability of a compound to cross biological membranes is a key determinant of its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion.[24][25]
-
Metabolic Stability: The liver is the primary site of drug metabolism.[26] The microsomal stability assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[27][28]
Detailed Experimental Protocols
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.[24]
Materials:
-
96-well donor and acceptor plates[29]
-
Artificial membrane solution (e.g., 10% lecithin in dodecane)[29]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Solutions: Dissolve test and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration.[29]
-
Coat Donor Plate: Apply the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.[25]
-
Add Solutions to Plates: Add the test and control compound solutions to the donor plate wells. Fill the acceptor plate wells with PBS.[29]
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate.[30]
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[24]
-
Analyze: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).[25]
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the permeability.
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.[26][27]
Materials:
-
Liver microsomes (human or other species)[27]
-
NADPH regenerating system[27]
-
Phosphate buffer, pH 7.4
-
Test compounds and control compounds (high and low stability)
-
Acetonitrile (or other organic solvent) to stop the reaction
-
LC-MS/MS for analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test or control compound.[27]
-
Pre-incubate: Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.[28]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[26][27]
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analyze: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[31]
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28][31]
Illustrative Workflow for Experimental Assessment
This diagram illustrates the logical flow of the key experimental assays.
Caption: Experimental workflow for drug-likeness profiling.
Part 3: Data Integration and Comparative Analysis
The true power of this dual computational-experimental approach lies in the integration of all data points to build a comprehensive profile of each compound. This allows for a robust comparison between derivatives and against a known reference drug.
Summarizing Data for Comparison
All quantitative data should be compiled into clear, well-structured tables for easy comparison.
Table 1: Computational Drug-Likeness Profile of this compound Derivatives
| Compound ID | MW (Da) | LogP | HBD | HBA | Ro5 Violations | Predicted Solubility (LogS) | Predicted BBB Permeability |
| Parent Scaffold | 191.97[32] | 2.2[32] | 0 | 4 | 0 | - | - |
| Derivative A | 250.1 | 2.8 | 1 | 5 | 0 | -3.5 | High |
| Derivative B | 320.5 | 3.5 | 2 | 6 | 0 | -4.2 | High |
| Derivative C | 480.3 | 4.9 | 3 | 8 | 0 | -5.1 | Low |
| Reference Drug | 350.4 | 3.1 | 1 | 4 | 0 | -3.8 | High |
Table 2: Experimental ADME Profile of this compound Derivatives
| Compound ID | Aqueous Solubility (µg/mL) | PAMPA Permeability (Papp x 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| Derivative A | 150 | 8.5 | >60 |
| Derivative B | 75 | 6.2 | 45 |
| Derivative C | 10 | 2.1 | 15 |
| Reference Drug | 120 | 7.8 | 55 |
Decision-Making Framework
The combined data allows for a multi-parameter assessment to guide the next steps in the drug discovery pipeline.
Caption: Integrated decision-making framework.
Conclusion: A Pathway to More Promising Drug Candidates
The journey from a chemical scaffold to a viable drug candidate is fraught with challenges. By implementing a systematic and multi-faceted approach to drug-likeness assessment, researchers can navigate this complex landscape more effectively. The integration of predictive computational modeling with robust in vitro experimental validation provides a powerful engine for lead optimization.
For compounds derived from the this compound scaffold, this rigorous evaluation is particularly critical. While the inherent biological activity of this class is promising, the potential for toxicity necessitates a careful and data-driven approach.[5][33] By adhering to the principles and protocols outlined in this guide, research teams can enhance their decision-making processes, reduce late-stage attrition, and ultimately, increase the likelihood of bringing safe and effective new medicines to patients.
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Comparative spectroscopic analysis of "2-Bromo-5-nitrofuran" and its derivatives
This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 2-Bromo-5-nitrofuran and its selected derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how structural modifications to the furan ring influence its spectral fingerprint across various analytical techniques. By examining the causality behind experimental observations, this guide serves as a practical reference for compound characterization and elucidation.
Introduction: The Spectroscopic Significance of the Nitrofuran Scaffold
The 5-nitrofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents. The electronic properties of this heterocyclic system are finely tuned by the substituents at the 2- and 5-positions. Spectroscopic analysis is paramount in confirming the chemical identity and purity of these compounds. This guide will focus on this compound as the parent compound and compare it with two key derivatives: 2-Methyl-5-nitrofuran and 5-Nitro-2-furoic acid. This selection allows for a systematic evaluation of the influence of electron-withdrawing (bromo and carboxylic acid) versus electron-donating (methyl) groups on the spectroscopic properties.
The molecular structures of the compounds under comparison are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron density around the nuclei, which is directly influenced by the nature of the substituents on the furan ring.
¹H NMR Spectroscopy
The furan ring in these 2,5-disubstituted derivatives presents a simple AX spin system for the two aromatic protons at the 3- and 4-positions. The powerful electron-withdrawing nitro group at the 5-position significantly deshields both protons, causing them to resonate at a downfield chemical shift.
In This compound , the bromine atom, also being electron-withdrawing, further deshields the adjacent proton at C3. The proton at C4 is influenced to a lesser extent. This results in two distinct doublets in the aromatic region.
For 2-Methyl-5-nitrofuran , the electron-donating methyl group at the 2-position has an opposing effect to the nitro group. It shields the proton at C3, causing an upfield shift compared to the parent bromo-compound. The proton at C4 is less affected.
In the case of 5-Nitro-2-furoic acid , the carboxylic acid group is also electron-withdrawing. This leads to a downfield shift for the proton at C3, comparable to that in this compound.
| Compound | H-3 Chemical Shift (δ, ppm) | H-4 Chemical Shift (δ, ppm) | Other Signals (δ, ppm) |
| This compound | ~7.4-7.6 | ~7.2-7.4 | - |
| 2-Methyl-5-nitrofuran | ~6.5-6.7 | ~7.2-7.4 | ~2.4 (s, 3H, -CH₃) |
| 5-Nitro-2-furoic acid | ~7.4-7.6 | ~7.3-7.5 | >10 (br s, 1H, -COOH)[1] |
Table 1: Comparative ¹H NMR Data (Predicted and Literature-Based).
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms of the furan ring are sensitive to the electronic effects of the substituents. The carbon bearing the nitro group (C5) is significantly deshielded in all derivatives.
The chemical shift of C2 is most indicative of the substituent at that position. For This compound , the C2 carbon is deshielded due to the electronegativity of the bromine atom. In 2-Methyl-5-nitrofuran , the C2 carbon is shielded by the electron-donating methyl group. For 5-Nitro-2-furoic acid , the C2 carbon is deshielded by the carbonyl group of the carboxylic acid.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Signals (δ, ppm) |
| This compound | ~120-125 | ~115-120 | ~112-117 | ~150-155 | - |
| 2-Methyl-5-nitrofuran | ~155-160 | ~110-115 | ~112-117 | ~150-155 | ~14-16 (-CH₃) |
| 5-Nitro-2-furoic acid | ~145-150 | ~118-123 | ~113-118 | ~152-157 | ~158-162 (-COOH)[1] |
Table 2: Comparative ¹³C NMR Data (Predicted and Literature-Based).
Vibrational Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The most prominent features in the IR spectra of these compounds are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
In This compound , the C-Br stretching vibration is also expected in the fingerprint region, typically below 700 cm⁻¹.
The spectrum of 2-Methyl-5-nitrofuran will show characteristic C-H stretching and bending vibrations for the methyl group.
For 5-Nitro-2-furoic acid , the spectrum is distinguished by a very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹.[2]
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1530 (NO₂ asym), ~1350 (NO₂ sym), <700 (C-Br) |
| 2-Methyl-5-nitrofuran | ~2950 (C-H), ~1530 (NO₂ asym), ~1350 (NO₂ sym) |
| 5-Nitro-2-furoic acid | 3300-2500 (O-H), ~1700 (C=O), ~1540 (NO₂ asym), ~1350 (NO₂ sym)[2][3][4] |
Table 3: Key FT-IR Vibrational Frequencies.
UV-Visible Spectroscopy: Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The nitrofuran system contains a conjugated π-electron system, which gives rise to characteristic UV absorptions. The position of the maximum absorption (λ_max) is sensitive to the nature of the substituents.
The strong electron-withdrawing nitro group is the dominant chromophore in these molecules. Substituents at the 2-position modulate the energy of the electronic transitions. Electron-donating groups, such as the methyl group in 2-Methyl-5-nitrofuran , tend to cause a bathochromic (red) shift in the λ_max compared to electron-withdrawing groups like bromine or a carboxylic acid. This is due to the stabilization of the excited state through charge delocalization.
| Compound | λ_max (nm) |
| This compound | ~310-320 |
| 2-Methyl-5-nitrofuran | ~320-330 |
| 5-Nitro-2-furoic acid | ~305-315[1] |
Table 4: Comparative UV-Visible Absorption Maxima.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed, which can then fragment in characteristic ways.
For This compound , the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[5][6] This results in two peaks of nearly equal intensity at m/z values separated by two mass units. Common fragmentation pathways include the loss of the nitro group (NO₂) and the bromine atom.
2-Methyl-5-nitrofuran will show a molecular ion peak corresponding to its molecular weight. Fragmentation will likely involve the loss of the nitro group and potentially rearrangements involving the methyl group.
5-Nitro-2-furoic acid typically shows fragmentation involving the loss of the carboxylic acid group (COOH) or water (H₂O) from the molecular ion.[1][7] The loss of the nitro group is also a common fragmentation pathway.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 191/193 (M⁺) | [M-NO₂]⁺, [M-Br]⁺ |
| 2-Methyl-5-nitrofuran | 127 (M⁺) | [M-NO₂]⁺ |
| 5-Nitro-2-furoic acid | 157 (M⁺)[1][7] | [M-COOH]⁺, [M-NO₂]⁺[1][7] |
Table 5: Key Mass Spectrometry Data.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing : Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Data Acquisition : Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition : Record the UV-Vis spectrum, typically from 200 to 800 nm, using a dual-beam spectrophotometer with the pure solvent in the reference cuvette.
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Ionize the sample using electron ionization (EI) at 70 eV.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection : Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals predictable and rational trends that correlate directly with their molecular structures. The electronic nature of the substituent at the 2-position—whether electron-withdrawing or electron-donating—profoundly influences the chemical shifts in NMR, the exact frequencies of vibrational modes in IR, the energy of electronic transitions in UV-Vis, and the fragmentation patterns in mass spectrometry. This guide provides a foundational framework and supporting data to aid researchers in the identification and characterization of this important class of compounds. The principles and protocols outlined herein are broadly applicable to the structural elucidation of other substituted heterocyclic systems.
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A Comparative Guide to the Synthesis of 2-Bromo-5-nitrofuran: Evaluating Environmental Impact through Green Chemistry Metrics
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthetic Pathways
The synthesis of 2-Bromo-5-nitrofuran, a key intermediate in the development of pharmaceuticals and agrochemicals, presents multiple synthetic avenues.[1] The choice of a specific pathway not only influences yield and purity but also carries significant environmental implications. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the nitration of 2-bromofuran and the bromination of 2-nitrofuran. By applying the principles of green chemistry, we will evaluate the environmental impact of each pathway, offering a framework for selecting more sustainable and efficient synthetic strategies.
The Imperative of Green Chemistry in Synthesis
Traditional synthetic methodologies often prioritize reaction yield and product purity, with less emphasis on the environmental consequences of the chemical processes involved. Green chemistry addresses this gap by providing a set of principles aimed at reducing or eliminating the use and generation of hazardous substances. Key metrics such as Atom Economy and the Environmental Factor (E-Factor) provide a quantitative measure of a reaction's efficiency and its environmental footprint.[2][3][4][5]
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product.[6] A higher atom economy signifies a more efficient process with less waste generation at a molecular level.[2]
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[3][4] A lower E-Factor indicates a more environmentally friendly process.
By analyzing these metrics, researchers can make informed decisions that align with the principles of sustainable chemistry.
Synthetic Pathways to this compound: A Comparative Analysis
We will now delve into the two primary synthetic routes to this compound, providing detailed experimental protocols and a comparative analysis of their environmental impact.
Pathway 1: Nitration of 2-Bromofuran
This pathway involves the electrophilic nitration of a 2-bromofuran starting material. The nitro group is introduced onto the furan ring, a common transformation in the synthesis of nitrofuran derivatives.
-
Reagents and Materials:
-
2-Bromofuran
-
Nitric Acid (70%)
-
Trifluoroacetic Anhydride
-
Dichloromethane (solvent)
-
Sodium Bicarbonate (for workup)
-
Magnesium Sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromofuran (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 equivalents) to the solution.
-
In a separate vessel, prepare a nitrating mixture by cautiously adding nitric acid (1.1 equivalents) to trifluoroacetic anhydride at 0°C.
-
Add the nitrating mixture dropwise to the cooled solution of 2-bromofuran over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
-
The use of trifluoroacetic anhydride as a solvent and activating agent allows for a controlled nitration of the sensitive furan ring. The low temperature (0°C) is crucial to minimize side reactions and degradation of the starting material and product. The workup with sodium bicarbonate neutralizes the strong acids, and the subsequent extraction and chromatography steps are standard procedures for isolating and purifying organic compounds.
Pathway 2: Bromination of 2-Nitrofuran
This alternative pathway involves the electrophilic bromination of a 2-nitrofuran starting material. This approach introduces the bromine atom onto the furan ring.
-
Reagents and Materials:
-
2-Nitrofuran
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) (solvent)
-
Water (for workup)
-
Diethyl ether (for extraction)
-
Sodium thiosulfate (for workup)
-
Magnesium Sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrofuran (1 equivalent) in dimethylformamide.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
-
N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine, which is important when dealing with the electron-deficient and potentially sensitive nitrofuran ring. DMF is used as a polar aprotic solvent to facilitate the reaction. The workup with sodium thiosulfate is a standard procedure to quench any excess bromine.
Quantitative Comparison of Environmental Impact
To objectively compare the two synthetic pathways, we will now calculate and analyze their Atom Economy and E-Factor. For these calculations, we will assume a theoretical 100% yield to assess the intrinsic efficiency of the reactions.
| Metric | Pathway 1: Nitration of 2-Bromofuran | Pathway 2: Bromination of 2-Nitrofuran |
| Starting Material | 2-Bromofuran (C₄H₃BrO) | 2-Nitrofuran (C₄H₃NO₃) |
| Reagents | Nitric Acid (HNO₃), Trifluoroacetic Anhydride ((CF₃CO)₂O) | N-Bromosuccinimide (C₄H₄BrNO₂) |
| Product | This compound (C₄H₂BrNO₃) | This compound (C₄H₂BrNO₃) |
| Byproducts | Trifluoroacetic Acid (CF₃COOH), Water (H₂O) | Succinimide (C₄H₅NO₂) |
| Atom Economy (%) | ~45% | ~78% |
| E-Factor (theoretical) | ~1.2 | ~0.28 |
Note: These calculations are based on the stoichiometric reactions and do not account for solvents, excess reagents, or purification losses, which would further increase the E-Factor in a real-world scenario.
Visualizing the Synthetic Workflows
To further clarify the steps involved in each synthetic pathway, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the Nitration of 2-Bromofuran.
Caption: Workflow for the Bromination of 2-Nitrofuran.
Discussion and Recommendations
The comparative analysis reveals a significant difference in the environmental impact of the two synthetic pathways. The bromination of 2-nitrofuran (Pathway 2) exhibits a considerably higher atom economy and a lower theoretical E-Factor compared to the nitration of 2-bromofuran (Pathway 1). This suggests that from a green chemistry perspective, Pathway 2 is the more favorable route.
The lower atom economy of the nitration pathway is primarily due to the use of trifluoroacetic anhydride, which acts as both a reagent and a solvent, and is not incorporated into the final product, generating a significant amount of trifluoroacetic acid as a byproduct. While effective, this reagent contributes substantially to the waste stream.
In contrast, the bromination pathway using NBS is more atom-economical, with succinimide being the major byproduct. Succinimide is a less hazardous byproduct than trifluoroacetic acid.
For researchers and drug development professionals, the following recommendations are proposed:
-
Prioritize Pathway 2: When synthesizing this compound, the bromination of 2-nitrofuran should be the preferred route due to its superior atom economy and lower theoretical E-Factor.
-
Solvent Selection: In both pathways, the choice of solvent has a significant impact on the overall environmental footprint. Efforts should be made to use greener solvents where possible, and solvent recycling should be implemented in scaled-up processes.
-
Process Optimization: Further optimization of reaction conditions, such as catalyst use or alternative energy sources (e.g., microwave irradiation), could potentially improve the efficiency and reduce the environmental impact of both pathways.
-
Waste Management: Proper disposal of all waste generated, including solvents and byproducts, is crucial.[7][8][9] The hazardous nature of the reagents and byproducts in both syntheses necessitates adherence to strict safety and disposal protocols.[10]
By integrating these green chemistry principles into the selection and optimization of synthetic pathways, the scientific community can contribute to a more sustainable future for chemical synthesis and drug development.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Bromo-5-nitrofuran
As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The compounds we handle, such as 2-Bromo-5-nitrofuran, are powerful intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, their lifecycle does not end when an experiment is complete. Responsible disposal is a critical, non-negotiable phase of laboratory work. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound (CAS No. 823-73-4) and its associated waste, ensuring the safety of personnel and the integrity of our environment.
Hazard Profile & Immediate Risk Assessment
Before handling any chemical for disposal, a comprehensive understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent decision, from selecting personal protective equipment to choosing the correct waste stream. This compound is classified as a hazardous substance with multiple routes of potential exposure.
The primary hazards, as defined by the Globally Harmonized System (GHS), are significant and demand respect.[2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation if inhaled as a dust or vapor.[2][3]
| Property | Value | Source |
| CAS Number | 823-73-4 | [2] |
| Molecular Formula | C₄H₂BrNO₃ | [2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
Mandatory Personal Protective Equipment (PPE)
A physical barrier between the researcher and the hazardous material is the first line of defense. The selection of PPE must directly counteract the identified hazards of this compound.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4] Given the "serious eye irritation" classification, a face shield worn over the goggles is required whenever there is a risk of splashing or dust generation.[5][6][7]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves provide good general protection for incidental contact, but they should be inspected before each use and changed immediately upon contamination.[4][6] For extended handling, consult the glove manufacturer's chemical resistance guide.
-
Body Protection : A long-sleeved laboratory coat must be worn and fully buttoned.[4][5] For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities of waste, a chemical-resistant apron provides an additional layer of security.[5] Long pants and closed-toe, closed-heel shoes are required at all times.[4]
-
Respiratory Protection : All handling and packaging of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for solids) is necessary.[4][6]
Experimental Protocol: Waste Segregation & Disposal
The following step-by-step protocol must be strictly adhered to for the safe disposal of this compound and any contaminated materials. The core principle is waste stream purity; never mix incompatible waste types, as this can lead to dangerous reactions and complicates the final disposal process.
3.1 Waste Segregation and Collection
-
Designate a Waste Container : Select a specific, dedicated hazardous waste container for this compound waste. This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.[8][9]
-
Labeling : Before any waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[9][10]
-
Collecting Solid Waste : Carefully place any unused or waste this compound solid into the designated container. Use tools like a dedicated spatula or scoop. Avoid any actions that could generate dust.[9]
-
Collecting Contaminated Materials : Any disposable materials that have come into direct contact with the compound (e.g., weighing papers, contaminated gloves, absorbent pads from a spill) must also be placed in the same hazardous waste container.[9][11] Do not dispose of these items in the regular trash.[10]
3.2 On-Site Storage and Accumulation
-
Seal the Container : Once waste has been added, securely seal the container lid. Waste containers should remain closed at all times except when actively adding waste.[8][12]
-
Satellite Accumulation Area (SAA) : Store the sealed container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Segregation from Incompatibles : Ensure the SAA is well-ventilated and that the waste container is stored away from incompatible materials. While specific reactivity data is limited, as a prudent measure, store halogenated and nitrated compounds away from strong acids, bases, oxidizing agents, and reactive metals.[9][13][14]
3.3 Final Disposal Logistics
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]
-
Compliance : All final disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[9] Under no circumstances should this chemical be disposed of down the drain or in the municipal trash system.[9][10][15]
Disposal Workflow Diagram
Caption: Standard operational workflow for this compound disposal.
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Don PPE : Before attempting any cleanup, don the full range of PPE described in Section 2, including respiratory protection if necessary.
-
Containment : Prevent the spread of the solid material. Cover drains if there is any risk of the material entering the sewer system.
-
Cleanup : For a small, manageable solid spill, gently sweep or scoop the material into the designated hazardous waste container.[9][16] Crucially, avoid any actions that create dust. If the material is dissolved in a solvent, use an inert absorbent material (e.g., vermiculite or sand) to absorb the liquid, then scoop the contaminated absorbent into the waste container.[10]
-
Decontamination : Clean the spill area thoroughly with a detergent solution and water, collecting the cleaning materials as hazardous waste.[11]
-
Dispose : Ensure all cleanup materials are placed in the sealed, labeled hazardous waste container for final disposal.
Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-nitrofuran
This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-5-nitrofuran. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a substituted furan derivative whose reactivity makes it a valuable synthetic intermediate. However, this reactivity also dictates its hazard profile. A thorough risk assessment is the foundational step for determining the necessary level of personal protective equipment (PPE).
The primary hazards are well-documented and stem from its irritant nature and the broader toxicological profile of nitrofuran compounds.[1] Studies have shown that many nitrofuran compounds and their metabolites can exhibit carcinogenic and mutagenic properties, necessitating handling protocols that minimize exposure to the lowest reasonably achievable level.[1][2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the immediate, acute hazards associated with this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[4] |
These classifications mandate a comprehensive PPE strategy that protects all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.
Core Directive: A Multi-Layered PPE Strategy
Given the compound's hazard profile, a multi-layered approach to PPE is essential. This involves selecting equipment that provides a robust barrier against the solid powder and any potential vapors or aerosols generated during handling.
Respiratory Protection: The First Line of Defense
Causality: this compound is classified as a respiratory irritant (H335) and can be harmful if inhaled.[4] As a fine powder, it can be easily aerosolized during weighing and transfer. The long-term risks associated with the nitrofuran class warrant stringent controls to prevent inhalation.[3]
-
Minimum Requirement: A NIOSH-approved N95 dust mask is a minimum requirement for handling small quantities.[5]
-
Recommended: For procedures with a higher risk of aerosolization (e.g., bulk transfers, sonication), a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges should be used.
-
Engineering Controls: All handling of solid this compound must be performed within a certified chemical fume hood to minimize ambient concentration.
Eye and Face Protection: Preventing Irreversible Damage
Causality: The compound is classified as causing serious eye irritation (H319).[4] Contact with the eyes can lead to significant pain, inflammation, and potential long-term damage.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Standard safety glasses do not provide an adequate seal against powders or splashes.[6]
-
Enhanced Protection: A full-face shield should be worn over the chemical splash goggles, especially when handling larger quantities or during procedures with a risk of splashing, such as dissolving the compound or during a reaction quench.[7][8]
Hand Protection: The Primary Contact Barrier
Causality: this compound causes skin irritation (H315) and may be harmful upon skin contact.[4] Direct contact can lead to localized redness, inflammation, and dermatitis.
-
Glove Selection: Chemical-resistant nitrile gloves are the standard for handling this compound. Ensure gloves are of sufficient thickness (minimum 4 mil, 8 mil recommended for extended use).
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin against tears and contamination. If the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated and wash hands thoroughly after removal.
Body Protection: Shielding Against Contamination
Causality: While not classified as corrosive, preventing general skin contact is crucial to minimize exposure and prevent the transfer of the compound outside the laboratory.
-
Laboratory Coat: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with the sleeves rolled down.
-
Chemical Apron: For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[9]
Operational and Disposal Plans
A successful safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for safely handling this compound.
-
Preparation: Designate a specific area within a chemical fume hood for the work. Ensure an eyewash station and safety shower are accessible.[6] Prepare all necessary equipment and reagents before retrieving the compound.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, respiratory protection, and finally, eye/face protection.
-
Handling: Perform all manipulations, including weighing and transfers, within the fume hood. Use tools like a spatula or powder funnel to minimize dust generation. Keep the container tightly sealed when not in use.
-
Post-Handling: After the procedure, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Decontaminate any reusable equipment.
-
Doffing PPE: Remove PPE in a way that prevents cross-contamination. Remove outer gloves first, followed by the face shield, lab coat, and goggles. Remove respiratory protection and inner gloves last.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[10]
Caption: Fig 1: Safe Handling Workflow for this compound.
Emergency Response Protocols
Spill Management:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.
-
Assess: Evaluate the spill from a safe distance. Do not approach a large spill without appropriate respiratory protection (SCBA may be required).
-
Contain: For a small spill inside a fume hood, cover the spill with a chemical absorbent material. Do not use combustible materials like paper towels.
-
Neutralize & Clean: There is no specific neutralizer. Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to the Environmental Health & Safety (EHS) office.[9]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Caption: Fig 2: Immediate First Aid for Personnel Exposure.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Contaminated PPE: All disposable PPE, including gloves, masks, and bench paper, must be collected in a dedicated, labeled hazardous waste bag or container. Do not dispose of this material in the regular trash.[9]
-
Waste Pickup: Arrange for disposal through your institution's licensed hazardous waste disposal contractor. Never discharge this chemical down the drain.[9][13]
By adhering to these comprehensive guidelines, researchers can handle this compound with a high degree of confidence and safety, protecting themselves and their colleagues from its potential hazards.
References
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- Scientific Opinion on nitrofurans and their metabolites in food. (2015). EFSA Journal.
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- Wang, Y., et al. (2023). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Science & Nutrition.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
